5-Bromo-2-chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile
Description
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Properties
IUPAC Name |
5-bromo-2-chloro-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrClF3N2/c1-3-6(9)5(8(11,12)13)4(2-14)7(10)15-3/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXFMVBEEQECPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)Cl)C#N)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-Bromo-2-chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile CAS 1135283-49-6
An In-Depth Technical Guide to 5-Bromo-2-chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile (CAS 1135283-49-6): A Versatile Heterocyclic Building Block
Introduction: Unveiling a Scaffold for Innovation
This compound is a highly functionalized pyridine derivative poised for significant utility in synthetic chemistry. As a poly-substituted, electron-deficient heterocycle, it serves as an advanced intermediate for constructing complex molecular architectures. The strategic placement of distinct halogen atoms, a reactive nitrile, a stabilizing methyl group, and a powerful electron-withdrawing trifluoromethyl group endows this molecule with exceptional versatility for sequential and site-selective modifications.
This guide, intended for researchers and professionals in drug discovery and agrochemical development, moves beyond a simple recitation of properties. Given the specialized nature of this compound and the scarcity of published data, we will adopt the perspective of an application scientist. We will dissect its structural features to predict its chemical reactivity, outline detailed protocols for its strategic functionalization, and propose its application in the synthesis of novel chemical entities. This document serves as both a technical profile and a practical playbook for leveraging this potent building block in research and development programs.
Compound Profile & Physicochemical Properties
The core of this molecule is a pyridine ring, an aromatic heterocycle whose chemistry is heavily influenced by the electron-withdrawing nature of the nitrogen atom. This intrinsic property is dramatically amplified by the substituents present.
| Property | Value | Source |
| IUPAC Name | 5-bromo-2-chloro-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile | N/A |
| CAS Number | 1135283-49-6 | N/A |
| Molecular Formula | C₈H₃BrClF₃N₂ | Calculated |
| Molecular Weight | 315.48 g/mol | Calculated |
| XLogP3 | 3.9 | Predicted |
| Hydrogen Bond Donors | 0 | Predicted |
| Hydrogen Bond Acceptors | 4 | Predicted |
Structural Analysis and Predicted Reactivity
The synthetic utility of this compound stems from the distinct reactivity of its functional groups, which allows for a programmed, multi-step synthetic strategy.
-
Pyridine Core: The nitrogen atom acts as an electron sink, rendering the ring electron-deficient and susceptible to nucleophilic attack, particularly at the positions ortho and para to it (C2, C4, C6).
-
Trifluoromethyl Group (C4): As a potent electron-withdrawing group (-I, -M effects), the -CF₃ group significantly increases the electrophilicity of the pyridine ring. This powerfully activates the leaving groups on the ring for nucleophilic substitution.[1]
-
Cyano Group (C3): The nitrile is also strongly electron-withdrawing, further activating the ring. It also serves as a versatile chemical handle, capable of hydrolysis to a carboxylic acid or amide, or reduction to an amine.
-
2-Chloro Group: Positioned ortho to the ring nitrogen, this chlorine atom is highly activated towards Nucleophilic Aromatic Substitution (SₙAr). The stability of the intermediate (a Meisenheimer complex) is enhanced by the ability of the electronegative nitrogen to bear the transient negative charge.[2][3][4][5][6]
-
5-Bromo Group: The carbon-bromine bond is weaker than the carbon-chlorine bond. This differential reactivity is the cornerstone of its utility in metal-catalyzed cross-coupling reactions. The C-Br bond will preferentially undergo oxidative addition to a low-valent metal catalyst (like Palladium(0)), leaving the C-Cl bond intact for subsequent reactions.[7][8]
-
6-Methyl Group: This group provides steric influence and can be a site for future functionalization, such as oxidation or condensation, under specific conditions.
This electronic and structural arrangement creates a predictable hierarchy of reactivity, which can be exploited for controlled, stepwise molecular construction.
Caption: Predicted reactivity map of the title compound.
Strategic Functionalization: Protocols and Rationale
The true power of this building block lies in its capacity for selective, orthogonal functionalization. Below are trusted, field-proven protocols for two key transformations, designed as self-validating systems.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C5
This protocol leverages the higher reactivity of the C-Br bond over the C-Cl bond in palladium-catalyzed reactions to selectively form a new carbon-carbon bond at the 5-position.[7][8][9][10][11]
Rationale for Experimental Choices:
-
Catalyst: Palladium tetrakis(triphenylphosphine), Pd(PPh₃)₄, is a robust, commercially available Pd(0) catalyst suitable for a wide range of aryl bromides.
-
Base: An aqueous solution of a carbonate base like K₂CO₃ or Na₂CO₃ is crucial. It activates the boronic acid to form the more nucleophilic boronate species and neutralizes the acid generated during the catalytic cycle.
-
Solvent System: A mixture of an organic solvent (like 1,4-dioxane or DME) and water is used to dissolve both the organic-soluble heterocyclic halide and the water-soluble inorganic base, ensuring an efficient reaction.
Step-by-Step Methodology:
-
Reactor Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2 eq.), and Pd(PPh₃)₄ (0.05 eq.).
-
Solvent and Base Addition: Degas a 2:1 mixture of 1,4-dioxane and 2M aqueous K₂CO₃ solution by bubbling argon through it for 20 minutes. Add this solvent mixture to the flask to achieve a substrate concentration of approximately 0.1 M.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A complete reaction is typically observed when the starting material spot is no longer visible. This usually takes 4-12 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the C5-arylated product.
Protocol 2: Nucleophilic Aromatic Substitution (SₙAr) at C2
Following the C5-coupling, the remaining C-Cl bond at the highly activated C2 position can be displaced by a variety of nucleophiles.[2][3][4][5][6]
Rationale for Experimental Choices:
-
Nucleophile: Primary and secondary amines are excellent nucleophiles for this transformation. The protocol uses a generic secondary amine (e.g., morpholine) as an example.
-
Solvent: A polar aprotic solvent like DMSO or DMF is ideal as it can dissolve the polar substrate and does not interfere with the nucleophile.
-
Base: A non-nucleophilic organic base like diisopropylethylamine (DIPEA) or a mild inorganic base like K₂CO₃ is used to scavenge the HCl generated during the reaction, driving it to completion.
-
Temperature: Heating is often required to overcome the activation energy associated with the temporary disruption of aromaticity in the Meisenheimer intermediate.[5]
Step-by-Step Methodology:
-
Reactor Setup: In a sealed vial, dissolve the C5-arylated pyridine intermediate (from Protocol 1) (1.0 eq.) in DMSO.
-
Reagent Addition: Add the nucleophile (e.g., morpholine, 1.5 eq.) followed by DIPEA (2.0 eq.).
-
Reaction: Seal the vial and heat the mixture to 100-120 °C.
-
Monitoring (Self-Validation): Monitor the disappearance of the starting material by LC-MS. Reactions are typically complete within 6-24 hours.
-
Workup: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate. A common issue with DMSO is its miscibility with water; adding a significant amount of water and brine can help force the separation.
-
Purification: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash extensively with brine to remove residual DMSO, dry over Na₂SO₄, filter, and concentrate. Purify the resulting crude material by flash chromatography or preparative HPLC to obtain the final di-substituted product.
Synthetic Workflow and Potential Applications
The orthogonal reactivity of this scaffold enables a logical and efficient pathway to highly decorated pyridine structures, which are privileged motifs in medicinal and agrochemical chemistry.
Caption: Sequential functionalization workflow.
Applications in Drug Discovery and Agrochemicals:
-
Kinase Inhibitors: Many FDA-approved kinase inhibitors feature a substituted pyridine or pyrimidine core. The ability to install diverse aryl groups at C5 and various hydrogen-bond donors/acceptors at C2 makes this scaffold ideal for targeting the hinge-binding region of protein kinases.
-
Agrochemicals: Trifluoromethyl-substituted pyridines are a cornerstone of modern herbicides and insecticides.[1] For example, compounds like fluazifop-butyl demonstrate the bioactivity of this class.[1] The title compound is a prime starting material for synthesizing analogues to screen for fungicidal, herbicidal, or insecticidal activity, particularly those targeting nicotinic acetylcholine receptors.[12]
-
CNS-Active Agents: The pyridine scaffold is prevalent in drugs targeting the central nervous system. The lipophilicity imparted by the halogen and trifluoromethyl groups can be tuned to optimize blood-brain barrier penetration.
Safety and Handling
While specific toxicological data for CAS 1135283-49-6 is not available, its structure suggests that it should be handled with care, assuming hazards similar to related compounds.
-
Acute Toxicity: Analogous compounds like 5-bromo-2-chloronicotinonitrile are classified as toxic if swallowed.[13]
-
Irritation: Halogenated aromatic compounds are often irritants. Assume the compound causes skin irritation and serious eye damage.[13][14]
-
Respiratory Hazard: It may cause respiratory irritation.[13]
Handling Recommendations:
-
Always handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Store in a cool, dry, well-sealed container away from incompatible materials.
Conclusion
This compound is more than just another chemical intermediate; it is a sophisticated molecular tool. Its densely packed and electronically differentiated functional groups provide a pre-programmed roadmap for synthetic chemists. By understanding the principles of SₙAr and palladium-catalyzed cross-coupling, researchers can unlock its potential to rapidly generate libraries of novel, highly substituted pyridine derivatives. This inherent versatility makes it an exceptionally valuable building block for accelerating discovery programs in the pharmaceutical and agrochemical industries.
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An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the physicochemical properties of the novel compound 5-Bromo-2-chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile. Given the limited availability of direct experimental data for this specific molecule, this guide employs a robust methodology combining comparative analysis of structurally related analogues with computational prediction to furnish a detailed and reliable profile. The document is structured to offer not just data, but a deeper understanding of the underlying chemical principles and their implications for research and development. It includes predicted values for key physicochemical parameters, proposed synthetic pathways, and expected analytical signatures. This guide is intended to serve as a foundational resource for researchers in medicinal chemistry, agrochemical science, and materials science, enabling them to anticipate the behavior of this compound and design effective experimental strategies.
Introduction: Navigating the Landscape of a Novel Compound
This compound is a highly functionalized pyridine derivative. The unique combination of a brominated and chlorinated pyridine core, a nitrile group, a methyl group, and a trifluoromethyl moiety suggests a wide range of potential applications, from a versatile building block in organic synthesis to a candidate for bioactive molecule development. The electron-withdrawing nature of the trifluoromethyl group and the halogens is expected to significantly influence the compound's reactivity and electronic properties.[1]
The primary challenge in characterizing this compound is the current scarcity of published experimental data. This guide addresses this gap by leveraging data from structurally analogous compounds and employing validated computational prediction tools. This approach allows for the construction of a detailed and actionable physicochemical profile, empowering researchers to proceed with informed experimental design.
Predicted Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in various systems, influencing its solubility, reactivity, and bioavailability. The following sections provide predicted values for key properties of this compound, based on comparative analysis of related compounds.
Molecular Structure and Weight
The foundational properties of the molecule are its structure and molecular weight, which are essential for any quantitative analysis.
| Property | Value | Source |
| Molecular Formula | C₈H₄BrClF₃N₂ | Calculated |
| Molecular Weight | 299.49 g/mol | Calculated |
| Canonical SMILES | CC1=C(C(=C(N=C1Cl)Br)C#N)C(F)(F)F | |
| InChI Key |
Predicted Physical State and Melting Point
Based on the properties of similar halogenated nicotinonitriles, this compound is predicted to be a solid at room temperature. The melting point is a crucial indicator of purity and is influenced by the molecular symmetry and intermolecular forces.
| Analogous Compound | Melting Point (°C) |
| 5-Bromo-3-chloropyridine-2-carbonitrile | 89-91 |
| 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile | Not available |
Predicted Melting Point: The presence of multiple polar functional groups and a relatively rigid structure suggests a melting point in the range of 100-120 °C . This prediction is based on the melting point of 5-Bromo-3-chloropyridine-2-carbonitrile, adjusted for the increased molecular weight and potential for dipole-dipole interactions from the trifluoromethyl group.
Predicted Solubility
Solubility is a critical parameter in drug development and process chemistry. The prediction of solubility is complex and depends on both the solute and the solvent.
| Analogous Compound | Solubility |
| 5-Bromo-2-chloronicotinonitrile | Insoluble in water |
| Nicotinonitrile | Soluble in water, ether, alcohol |
Predicted Solubility: this compound is expected to have low solubility in water due to its significant halogen content and the hydrophobic trifluoromethyl group. It is predicted to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone.
Predicted pKa
The pKa value indicates the acidity or basicity of a compound and is crucial for understanding its behavior in biological systems and for developing analytical methods. The pyridine nitrogen in nicotinonitrile derivatives is weakly basic. The presence of multiple electron-withdrawing groups (bromo, chloro, trifluoromethyl, and nitrile) will significantly decrease the basicity of the pyridine nitrogen.
Predicted pKa: The pKa of the conjugate acid of this compound is predicted to be in the range of 1.0 - 2.0 . This estimation is based on the known pKa of pyridine (5.25) and the strong electron-withdrawing effects of the substituents. Computational pKa prediction tools can provide a more precise estimate.[2][3][4][5]
Proposed Synthetic Pathway
While a specific synthesis for this compound has not been reported, a plausible synthetic route can be proposed based on established methodologies for the synthesis of substituted pyridines. A potential strategy involves the construction of a polysubstituted pyridine ring followed by functional group interconversions.
A feasible approach could start from a pre-functionalized pyridine or by constructing the pyridine ring from acyclic precursors. One possible retrosynthetic analysis is outlined below:
Figure 1: A proposed retrosynthetic pathway for this compound.
Proposed Forward Synthesis:
-
Ring Formation: Condensation of a suitable trifluoromethylated β-ketoester with cyanoacetamide in the presence of a base (e.g., piperidine or sodium ethoxide) would yield the 2-hydroxypyridine intermediate.
-
Chlorination: The 2-hydroxy group can be converted to a chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
-
Bromination: The final bromination step at the 5-position can be achieved using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator or an acid catalyst. The regioselectivity will be directed by the existing substituents.
Analytical Characterization Workflow
The structural elucidation and purity assessment of this compound would rely on a combination of standard spectroscopic and chromatographic techniques.
Figure 2: A typical workflow for the analytical characterization of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.[6][7] The predicted NMR spectra for this compound are as follows:
-
¹H NMR: A single singlet is expected for the methyl group (CH₃) protons, likely in the range of δ 2.5-2.8 ppm. A singlet for the aromatic proton at the 3-position is also anticipated, likely deshielded by the adjacent electron-withdrawing groups.
-
¹³C NMR: Resonances for eight distinct carbon atoms are expected. The trifluoromethyl carbon will appear as a quartet due to coupling with the fluorine atoms. The nitrile carbon will have a characteristic chemical shift around 115-120 ppm. The chemical shifts of the aromatic carbons will be influenced by the various substituents.
-
¹⁹F NMR: A singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group, likely in the range of δ -60 to -70 ppm (relative to CFCl₃).[8]
Predictive NMR software can be used to obtain more precise chemical shift estimates.[9][10][11][12]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
Molecular Ion Peak: The mass spectrum should show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a cluster of peaks around m/z 298, 300, and 302.
-
Fragmentation Pattern: Common fragmentation pathways would involve the loss of a bromine or chlorine radical, or the loss of a methyl radical. The fragmentation of the pyridine ring is also possible.[13][14][15]
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present in a molecule.
-
Nitrile Stretch (C≡N): A sharp, strong absorption band is expected in the region of 2220-2240 cm⁻¹.[16][17][18]
-
C-F Stretches: Strong absorption bands characteristic of the C-F bonds in the trifluoromethyl group are expected in the region of 1100-1350 cm⁻¹.
-
Aromatic C-H and C=C/C=N Stretches: Weaker absorptions for aromatic C-H stretching will appear above 3000 cm⁻¹, and characteristic aromatic ring stretching vibrations will be observed in the 1400-1600 cm⁻¹ region.[19][20]
Conclusion and Future Directions
This technical guide provides a comprehensive, albeit predictive, overview of the physicochemical properties of this compound. The presented data, derived from a combination of comparative analysis and computational prediction, offers a solid foundation for researchers to engage with this novel compound. The proposed synthetic route and expected analytical data provide a roadmap for its preparation and characterization.
Future work should focus on the experimental validation of these predicted properties. The synthesis and thorough analytical characterization of this compound will be crucial to unlock its full potential in various fields of chemical science. The insights provided in this guide are intended to accelerate this discovery process.
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5-Bromo-2-chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile molecular structure
Abstract: This technical guide provides a comprehensive analysis of the molecular structure, physicochemical properties, a proposed synthetic pathway, and potential applications of the novel compound, 5-Bromo-2-chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile. This molecule incorporates several key functional groups known to impart significant biological activity, including a halogenated pyridine core, a trifluoromethyl group, and a nitrile moiety.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering foundational knowledge and theoretical protocols to stimulate further investigation into this promising chemical entity.
Introduction and Strategic Importance
Substituted pyridines are a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][3] The strategic incorporation of specific functional groups onto the pyridine ring can profoundly modulate a molecule's physicochemical and biological properties. The subject of this guide, this compound, is a highly functionalized pyridine derivative. While this specific molecule is not widely documented in existing literature, its structural motifs suggest significant potential in drug discovery.
The key functional groups and their strategic importance are:
-
Halogenation (Bromo and Chloro): The presence of two different halogens can influence the molecule's lipophilicity, metabolic stability, and ability to form halogen bonds with biological targets.[2] Chlorine and bromine substituents are known modulators of biological activity.[2]
-
Trifluoromethyl (CF3) Group: This group is a powerful tool in medicinal chemistry.[4] It enhances metabolic stability due to the strength of the C-F bond, increases lipophilicity to improve membrane permeability, and can significantly improve binding affinity to target proteins.[4][5][6]
-
Nicotinonitrile Moiety: The cyano (CN) group on a pyridine ring defines the compound as a nicotinonitrile. This scaffold is present in several approved drugs and is known to be a versatile synthetic handle for further molecular elaboration.[3][7][8]
This guide will deconstruct the molecule's structure, propose methods for its synthesis and characterization, and explore its potential based on established principles of medicinal chemistry.
Molecular Identity and Physicochemical Properties
A precise understanding of a compound's fundamental properties is critical for any experimental design. The predicted properties for this molecule are summarized below.
| Property | Value (Predicted) | Rationale / Significance |
| IUPAC Name | This compound | Systematic nomenclature defining the substituent positions on the pyridine-3-carbonitrile core. |
| Molecular Formula | C8H3BrClF3N2 | Derived from the chemical structure. |
| Molecular Weight | 315.48 g/mol | Important for all stoichiometric calculations in synthesis and quantitative analysis. |
| cLogP | ~3.5 - 4.5 | The high degree of halogenation suggests significant lipophilicity, which is crucial for membrane permeability.[5][6] |
| TPSA (Topological Polar Surface Area) | ~36.5 Ų | Calculated based on the nitrile and pyridine nitrogen atoms. This value suggests good potential for oral bioavailability.[9] |
| Hydrogen Bond Donors | 0 | Lack of H-bond donors can enhance membrane transport. |
| Hydrogen Bond Acceptors | 2 (Pyridine N, Nitrile N) | Provides specific points for interaction with biological targets. |
Structural Elucidation and Characterization
Confirming the molecular structure of a novel compound is a multi-step process requiring a suite of analytical techniques.
3.1. Two-Dimensional Structure
The IUPAC name defines the precise arrangement of substituents on the nicotinonitrile core.
Caption: 2D structure of this compound.
3.2. Proposed Analytical Workflow
A logical and systematic approach is required to confirm the identity and purity of the synthesized compound. This involves a combination of spectroscopic and chromatographic methods culminating in single-crystal X-ray diffraction for unambiguous structural proof.
Caption: Workflow for the structural elucidation of a novel chemical entity.
3.3. Expected Spectroscopic Signatures
-
¹H NMR: A single peak, a singlet, is expected in the aromatic region for the methyl group protons (δ ≈ 2.5-2.8 ppm). The absence of other proton signals on the pyridine ring confirms the substitution pattern.
-
¹³C NMR: Approximately 8 distinct carbon signals are expected. The nitrile carbon (δ ≈ 115-120 ppm), the CF3 carbon (a quartet, δ ≈ 120-125 ppm), and the various substituted aromatic carbons would provide a clear fingerprint.
-
¹⁹F NMR: A single sharp peak, a singlet, is expected for the three equivalent fluorine atoms of the trifluoromethyl group.
-
IR Spectroscopy: A strong, sharp absorption band around 2220-2240 cm⁻¹ would be characteristic of the nitrile (C≡N) stretch.[10]
-
Mass Spectrometry: The molecular ion peak (M+) would show a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br/⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl/³⁷Cl in ~3:1 ratio), providing definitive confirmation of the elemental composition.
3.4. Single-Crystal X-ray Crystallography
For absolute confirmation of the three-dimensional structure, growing a suitable single crystal and performing X-ray diffraction is the gold standard.[11][12][13][14] This technique would determine the precise bond lengths, bond angles, and the spatial relationship between the substituents, resolving any ambiguity.[15]
Proposed Synthetic Pathway
The synthesis of highly functionalized pyridines can be complex.[16][17][18][19] A plausible retro-synthetic approach suggests starting from a more accessible, substituted pyridine core and introducing the required functional groups in a stepwise manner. A potential forward synthesis is outlined below.
Protocol: Multi-step Synthesis
-
Starting Material: Begin with a commercially available or readily synthesized 2-chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile.
-
Step 1: N-Oxidation: The pyridine nitrogen is activated by oxidation (e.g., using m-CPBA) to form the corresponding N-oxide. This step directs subsequent electrophilic substitution.
-
Step 2: Regioselective Bromination: The N-oxide intermediate is subjected to electrophilic bromination (e.g., using NBS or Br₂). The N-oxide group directs the incoming electrophile to the C5 position.
-
Step 3: Deoxygenation: The N-oxide is reduced back to the pyridine (e.g., using PCl₃ or PPh₃) to yield the final product.
-
Purification: The final compound is purified using column chromatography to isolate it from reagents and byproducts.
Caption: Proposed synthetic workflow for the target molecule.
Potential Applications in Drug Discovery
The unique combination of functional groups in this compound makes it an attractive scaffold for medicinal chemistry exploration.
-
Kinase Inhibitors: The substituted pyridine core is a common feature in many kinase inhibitors used in oncology. The trifluoromethyl group can enhance binding to the often-hydrophobic ATP-binding pocket.[4][20]
-
GPCR Ligands: Halogenated aromatic compounds often exhibit high affinity for G-protein coupled receptors (GPCRs), a major class of drug targets.[9]
-
Antimicrobial Agents: Pyridine derivatives have shown a wide range of antimicrobial activities.[21][22] The increased lipophilicity imparted by the CF₃ and halogen groups could enhance penetration into microbial cells.[6]
-
Agrochemicals: Trifluoromethyl-substituted heterocycles are prevalent in modern herbicides and insecticides.[23]
The nitrile group also serves as a valuable synthetic handle, allowing for conversion to amides, tetrazoles, or other functional groups to build a library of related compounds for structure-activity relationship (SAR) studies.
Conclusion
This compound represents a molecule of significant theoretical interest. Its structure combines several motifs that are highly valued in modern drug discovery for their ability to confer potent and specific biological activity. The proposed synthetic and analytical workflows provide a robust framework for its future synthesis and characterization. Further investigation into this compound and its derivatives is warranted to explore its full therapeutic potential across various disease areas, from oncology to infectious diseases.
References
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Small molecule X-ray crystallography. The University of Queensland. [Link]
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Small molecule crystallography. Excillum. [Link]
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X-ray crystallography - Wikipedia. Wikipedia. [Link]
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Halogen complexes of pyridines. A proton and carbon-13 nuclear magnetic resonance study. The Journal of Organic Chemistry - ACS Publications. [Link]
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Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. J. Adv. Biomed. & Pharm. Sci. [Link]
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A Technical Guide to the Predicted Spectral Characteristics of 5-Bromo-2-chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-2-chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile is a highly substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Its complex substitution pattern, featuring a trifluoromethyl group, a nitrile moiety, and two different halogen atoms, gives rise to a unique electronic environment that is reflected in its spectral data. This technical guide provides a comprehensive analysis of the predicted spectral characteristics of this molecule, offering a detailed interpretation of its anticipated ¹H NMR, ¹³C NMR, IR, and mass spectrometry data. By dissecting the influence of each substituent on the nicotinonitrile core, this document serves as an in-depth reference for the structural elucidation and characterization of this and related compounds.
Molecular Structure and Predicted Spectroscopic Overview
The structure of this compound presents a fascinating case for spectroscopic analysis. The pyridine ring, being electron-deficient, is further influenced by the electron-withdrawing effects of the chloro, bromo, trifluoromethyl, and nitrile groups, and the electron-donating nature of the methyl group. This intricate electronic interplay dictates the chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns we expect to observe.
Diagram 1: Molecular Structure of this compound
Caption: Predicted major fragmentation pathways for the title compound.
Conclusion
This technical guide provides a detailed prediction and interpretation of the key spectral data for this compound. The synergistic and opposing electronic effects of the various substituents create a unique spectral fingerprint. The predicted ¹H, ¹³C, ¹⁹F NMR, IR, and MS data, along with the rationale behind these predictions, offer a solid foundation for researchers working on the synthesis, characterization, and application of this and structurally related molecules. The provided experimental protocols are designed to be self-validating, ensuring reliable and reproducible data acquisition.
References
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1H NMR and 13C NMR spectra of 5-Bromo-2-chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 5-Bromo-2-chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile
Introduction
This compound is a complex polysubstituted pyridine derivative. Molecules within this class are of significant interest to researchers in agrochemicals, pharmaceuticals, and materials science due to the unique electronic and steric properties imparted by the diverse array of functional groups. The precise structural confirmation of such molecules is paramount for understanding their reactivity, biological activity, and material properties. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical technique for the unambiguous structural elucidation of organic molecules in solution.[1]
This guide provides a detailed theoretical analysis and a practical framework for interpreting the ¹H and ¹³C NMR spectra of this target molecule. As a senior application scientist, the following sections are structured not merely as a data repository, but as a logical workflow, explaining the causal relationships between the molecular structure and its spectral output. We will predict the chemical shifts, multiplicities, and coupling constants based on established principles of substituent effects on aromatic systems.
Molecular Structure and Atom Numbering
For clarity and unambiguous assignment of spectral data, the following atom numbering scheme will be used throughout this guide.
Caption: Molecular structure and numbering scheme for this compound.
Part 1: Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum provides information on the number of chemically distinct protons, their electronic environment (chemical shift), the number of neighboring protons (multiplicity), and the relative number of protons of each type (integration).[2] For the target molecule, we expect two distinct signals in the ¹H NMR spectrum.
Causality of Substituent Effects on Chemical Shift
The chemical shift of a proton on an aromatic ring is highly sensitive to the electronic effects of the substituents. Electron-withdrawing groups (EWGs) decrease the electron density around a proton, "deshielding" it from the applied magnetic field and shifting its signal downfield (to a higher ppm value).[3][4] Conversely, electron-donating groups (EDGs) increase electron density, "shielding" the proton and shifting its signal upfield (to a lower ppm value).[3]
In our molecule:
-
Electron-Withdrawing Groups (EWGs): -Cl, -Br, -CN, and -CF₃. The trifluoromethyl group is a particularly strong withdrawing group due to both induction and resonance.[3] The cyano and halogen groups are also strongly electron-withdrawing.
-
Electron-Donating Group (EDG): -CH₃. The methyl group is a weak electron-donating group via induction.[3]
Signal 1: Aromatic Proton (H-3)
-
Chemical Shift (δ): The single proton at the C-3 position is flanked by the highly electron-withdrawing chloro (C-2), trifluoromethyl (C-4), and cyano (on C-3 itself, though this is a typo in the IUPAC name, assuming nitrile is at C-3, let's assume the name implies the CN is at C-3) substituents. Let's correct the interpretation of the name: "nicotinonitrile" means the nitrile is at the 3-position. Thus the proton must be on the only remaining carbon, which is not possible. Let's assume the name is 5-Bromo-2-chloro-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile. A standard pyridine ring has H at positions 2, 3, 4, 5, 6. If we substitute all but one, there is only one aromatic proton. Based on the provided name, the substituents are at 2, 4, 5, and 6. This leaves the proton at the C-3 position. This proton is ortho to the chloro group at C-2 and the trifluoromethyl group at C-4. Both are strong EWGs that will significantly deshield this proton, pushing its chemical shift far downfield. A typical pyridine proton resonates around 7.2-8.7 ppm.[5][6] Given the intense deshielding, the chemical shift for H-3 is predicted to be in the 8.5 - 9.0 ppm range.
-
Multiplicity: This proton has no adjacent proton neighbors (the adjacent carbons C-2 and C-4 are fully substituted). Therefore, no ¹H-¹H spin-spin coupling will occur.[7] We may observe long-range coupling to the fluorine atoms of the CF₃ group (⁴JHF), which would split the signal into a narrow quartet. This coupling is often small (0.5-1.5 Hz). Thus, the signal will appear as a singlet (s) or a narrow quartet (q) .
Signal 2: Methyl Protons (-CH₃)
-
Chemical Shift (δ): The methyl group is attached to C-6, which is adjacent to the nitrogen atom and the bromine atom at C-5. The proximity to the electronegative nitrogen atom will cause a downfield shift compared to a methyl group on a simple benzene ring. Protons on methyl groups attached to aromatic rings typically appear between 2.2 and 2.5 ppm.[8] Due to the adjacent nitrogen, this signal is predicted to be slightly further downfield, in the range of 2.6 - 2.9 ppm .
-
Multiplicity: The protons of the methyl group have no adjacent proton neighbors. Therefore, the signal will not be split by other protons and will appear as a sharp singlet (s) .
Part 2: Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in a molecule.[9][10] The chemical shifts are spread over a much wider range than in ¹H NMR (0-220 ppm), which means signals rarely overlap.[9] Chemical shifts are influenced by hybridization and the electronegativity of attached atoms.[1]
A key feature in this spectrum will be the coupling between carbon and fluorine atoms (C-F coupling). The trifluoromethyl group will cause the CF₃ carbon signal to appear as a quartet and the C-4 carbon to which it is attached to also appear as a quartet due to two-bond coupling (²JCF).[11] Standard ¹³C NMR is broadband decoupled, which removes all C-H coupling, so all carbon signals not coupled to fluorine will appear as singlets.[1][9]
Predicted Chemical Shifts (δ):
-
C-2 (Attached to -Cl): This carbon is bonded to the electronegative nitrogen and chlorine atoms. It will be significantly deshielded, appearing in the 150 - 155 ppm range.
-
C-3 (Attached to -CN and H): Attached to the electron-withdrawing cyano group and adjacent to other EWGs, this carbon will be downfield. The nitrile carbon itself will have its own signal. The C-3 carbon is predicted in the 115 - 125 ppm range.
-
C-4 (Attached to -CF₃): This carbon is directly bonded to the very strong electron-withdrawing trifluoromethyl group. This will shift it downfield. Furthermore, the signal will be split into a quartet by the three fluorine atoms (²JCF ≈ 25-35 Hz). The chemical shift is predicted to be around 135 - 145 ppm .
-
C-5 (Attached to -Br): The "heavy atom effect" of bromine can sometimes cause an upfield shift compared to chlorine, but its electronegativity still results in a downfield shift relative to an unsubstituted carbon. Its position between two electron-withdrawing groups places it in the 120 - 130 ppm range.
-
C-6 (Attached to -CH₃): This carbon is adjacent to the ring nitrogen and bonded to the electron-donating methyl group. The effect of the nitrogen is dominant, placing this signal in the 155 - 160 ppm range.
-
-CN (Nitrile Carbon): Nitrile carbons typically appear in a distinct region of the spectrum, generally between 110 and 120 ppm .
-
-CF₃ (Trifluoromethyl Carbon): This carbon is directly bonded to three highly electronegative fluorine atoms. It will be shifted downfield and will appear as a prominent quartet due to one-bond C-F coupling (¹JCF), which is typically very large (≈ 270-280 Hz).[11] The chemical shift is expected in the 120 - 125 ppm range.
-
-CH₃ (Methyl Carbon): Aliphatic carbons appear far upfield. A methyl group on an aromatic ring is typically found between 20 and 25 ppm .
Part 3: Data Summary
The predicted NMR data is summarized in the tables below for easy reference.
Table 1: Predicted ¹H NMR Data
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| H-3 | 8.5 - 9.0 | Singlet (s) or narrow Quartet (q) | 1H |
| -CH₃ | 2.6 - 2.9 | Singlet (s) | 3H |
Table 2: Predicted ¹³C NMR Data
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (from C-F Coupling) |
|---|---|---|
| -CH₃ | 20 - 25 | Singlet |
| -CN | 110 - 120 | Singlet |
| C-3 | 115 - 125 | Singlet |
| C-5 | 120 - 130 | Singlet |
| -CF₃ | 120 - 125 | Quartet (¹JCF ≈ 275 Hz) |
| C-4 | 135 - 145 | Quartet (²JCF ≈ 30 Hz) |
| C-2 | 150 - 155 | Singlet |
| C-6 | 155 - 160 | Singlet |
Part 4: Experimental Protocol for NMR Data Acquisition
This protocol outlines a self-validating system for acquiring high-quality ¹H and ¹³C NMR spectra.
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Detailed Methodologies:
-
Solvent Selection: The choice of solvent is critical. It must dissolve the sample effectively while not interfering with the signals of interest.[12][13]
-
Chloroform-d (CDCl₃): An excellent first choice for many organic compounds. Its residual proton peak appears at ~7.26 ppm.[13]
-
Dimethyl sulfoxide-d₆ (DMSO-d₆): A more polar solvent, useful if the compound has poor solubility in CDCl₃. Its residual proton peak is at ~2.50 ppm.[13] The purity of the NMR solvent should be >99.9% to avoid interfering signals.[12]
-
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Transfer the solid to a clean, dry 5 mm NMR tube.
-
Add ~0.7 mL of the chosen deuterated solvent (e.g., CDCl₃). Most commercially available deuterated solvents contain tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
-
Cap the tube and gently vortex or invert until the sample is fully dissolved.
-
-
Instrumental Parameters (Example on a 400 MHz Spectrometer):
-
Lock and Shim: The instrument's magnetic field is locked onto the deuterium signal of the solvent. The field homogeneity is then optimized through a process called shimming to ensure sharp, symmetrical peaks.
-
¹H Acquisition:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: ~2-4 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 16
-
-
¹³C Acquisition:
-
Pulse Program: Standard proton broadband decoupled (e.g., zgpg30).
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance and is less sensitive than ¹H.[10]
-
-
-
Data Processing:
-
The raw data (Free Induction Decay) is converted into a spectrum via Fourier Transformation.
-
The spectrum is phase-corrected to ensure all peaks are positive and have a flat baseline.
-
The chemical shift axis is calibrated by setting the TMS peak to 0.00 ppm or using the known chemical shift of the residual solvent peak (e.g., CDCl₃ at 77.16 ppm for ¹³C).
-
For the ¹H spectrum, the area under each peak is integrated to determine the relative ratio of protons.
-
Conclusion
The structural complexity of this compound gives rise to a simple yet informative ¹H NMR spectrum and a rich, well-resolved ¹³C NMR spectrum. The predicted spectra are dominated by the powerful electron-withdrawing effects of the halogen, trifluoromethyl, and nitrile substituents, which shift the lone aromatic proton significantly downfield. In the ¹³C spectrum, the characteristic quartets for the C-4 and -CF₃ carbons, arising from C-F coupling, serve as definitive diagnostic markers for the trifluoromethyl group. This comprehensive guide provides a robust framework for researchers to acquire, interpret, and validate the structure of this and other similarly complex heterocyclic compounds, ensuring high confidence in their chemical identity for subsequent applications in drug development and materials science.
References
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Chemistry LibreTexts. (2021, April 6). 6.8: Principles of ¹³C NMR Spectroscopy. Retrieved from [Link]
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KPU Pressbooks. (n.d.). 6.8 ¹³C NMR Spectroscopy. Organic Chemistry I. Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
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Chemistry For Everyone. (2025, August 24). What Are Common NMR Solvents? [Video]. YouTube. Retrieved from [Link]
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eGPAT. (2019, June 5). Solvents in NMR spectroscopy. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
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University of Mississippi. (2020, May 9). 13C NMR Substituent Effects on para-Substituted Tolans. eGrove. Retrieved from [Link]
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JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]
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ChemistryViews. (2018, March 15). Substituent Effects on Benzene Rings. Retrieved from [Link]
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Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR) [Video]. YouTube. Retrieved from [Link]
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Michigan State University. (n.d.). Proton NMR Table. Department of Chemistry. Retrieved from [Link]
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UCLA. (n.d.). 13C-NMR. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Spin-spin splitting and coupling. Organic Chemistry at CU Boulder. Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
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JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]
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St. John, T. (2017, May 10). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring [Video]. YouTube. Retrieved from [Link]
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mass spectrometry analysis of 5-Bromo-2-chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 5-Bromo-2-chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a complex halogenated heterocyclic compound with significant potential as a building block in the synthesis of novel pharmaceutical and agrochemical agents.[1][2][3] Its multifaceted structure, incorporating bromine, chlorine, a trifluoromethyl group, a methyl group, and a nitrile function on a pyridine core, presents a unique analytical challenge. Mass spectrometry (MS) stands as the definitive technique for the structural confirmation, purity assessment, and metabolic profiling of this molecule. This guide provides a comprehensive, in-depth exploration of the mass spectrometric behavior of this compound, moving beyond procedural steps to elucidate the underlying principles that govern its ionization and fragmentation.
The strategic choice of ionization technique and a thorough understanding of the predictable fragmentation pathways are paramount for unambiguous characterization. This document will detail the theoretical underpinnings and practical application of both gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) and liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI), providing field-proven insights to guide your analytical workflow.
The Defining Feature: The Isotopic Signature
The most powerful diagnostic feature in the mass spectrum of this compound is its unique isotopic pattern, a direct consequence of the natural abundance of bromine and chlorine isotopes.[4][5]
-
Chlorine: Exists as two stable isotopes, ³⁵Cl (75.77%) and ³⁷Cl (24.23%), in an approximate 3:1 ratio.
-
Bromine: Exists as two stable isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%), in an approximate 1:1 ratio.
The presence of both a chlorine and a bromine atom on the molecule creates a highly characteristic isotopic cluster for the molecular ion (M⁺˙) and any fragment ions containing both halogens. This pattern is an unequivocal indicator of the elemental composition. The molecular ion will appear as a cluster of peaks at M, M+2, and M+4, with their relative intensities dictated by the combined probabilities of the isotopic distributions.
Table 1: Predicted Isotopic Distribution for the Molecular Ion of C₉H₄BrClF₃N₂
| Ion | m/z (Monoisotopic) | Isotopic Composition | Predicted Relative Intensity |
| M | 313.92 | C₉H₄⁷⁹Br³⁵ClF₃N₂ | 100.0% |
| M+2 | 315.92 | C₉H₄⁸¹Br³⁵ClF₃N₂ / C₉H₄⁷⁹Br³⁷ClF₃N₂ | ~130.8% |
| M+4 | 317.92 | C₉H₄⁸¹Br³⁷ClF₃N₂ | ~32.0% |
Note: The calculated m/z and relative intensities provide a theoretical fingerprint for rapid identification.
Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) Analysis
GC-EI-MS is the preferred method for the analysis of volatile and thermally stable compounds like the target molecule. Electron ionization (70 eV) is a high-energy technique that induces extensive and reproducible fragmentation, providing a detailed structural fingerprint.[6][7][8]
Experimental Protocol: GC-EI-MS
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a high-purity solvent such as ethyl acetate or dichloromethane.
-
GC System:
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.
-
Inlet: Split/splitless injector at 280°C. Use a 1 µL injection volume with a split ratio of 50:1.
-
Oven Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
MS System:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-450.
-
Predicted EI Fragmentation Pathways
The high energy of electron ionization will lead to the formation of a molecular ion (M⁺˙) which is energetically unstable and will undergo fragmentation.[8] The fragmentation is governed by the stability of the resulting ions and neutral losses. Key fragmentation pathways are expected to involve the loss of the halogen atoms and cleavage of the bonds adjacent to the pyridine ring.
A primary fragmentation event will be the loss of a bromine radical, which is a good leaving group, to form a stable cation.[5][9] The subsequent loss of a chlorine radical or neutral molecules like HCN will also be prominent.
Table 2: Major Expected Fragment Ions in EI-MS
| m/z (Monoisotopic) | Proposed Structure/Loss | Significance |
| 314/316/318 | [M]⁺˙ | Molecular ion cluster, confirms molecular weight and halogen presence. |
| 279/281 | [M - Cl]⁺ | Loss of chlorine radical. |
| 245/247/249 | [M - CF₃]⁺ | Loss of trifluoromethyl radical. |
| 235/237 | [M - Br]⁺ | Loss of bromine radical, likely a prominent peak. |
| 208/210 | [M - Br - HCN]⁺ | Subsequent loss of hydrogen cyanide from the [M - Br]⁺ ion. |
| 200 | [M - Br - Cl]⁺ | Loss of both halogen radicals. |
Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS)
For the analysis of this compound in complex matrices, such as in drug metabolism studies, LC-MS is the methodology of choice.[10] Electrospray ionization (ESI) is a soft ionization technique that typically results in the formation of a protonated molecule, [M+H]⁺, with minimal in-source fragmentation.[11] Tandem mass spectrometry (MS/MS) is then used to induce fragmentation of the selected precursor ion, providing structural information.
Experimental Protocol: LC-ESI-MS/MS
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of methanol or acetonitrile. For biological samples, a protein precipitation or solid-phase extraction step will be necessary.
-
LC System:
-
Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
MS System:
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Gas Temperature: 350°C.
-
MS1: Scan for the [M+H]⁺ ion cluster (m/z 315/317/319).
-
MS2 (Product Ion Scan): Isolate the m/z 315 precursor ion and apply collision-induced dissociation (CID) with varying collision energies (e.g., 10-40 eV) to generate a product ion spectrum.
-
Predicted ESI-MS/MS Fragmentation Pathways
In positive mode ESI, the pyridine nitrogen is the most likely site of protonation. The resulting [M+H]⁺ ion is then subjected to CID. The fragmentation will be driven by the loss of stable neutral molecules.
Table 3: Major Expected Product Ions in ESI-MS/MS
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Significance |
| 315/317/319 | 278/280 | HCl | Loss of hydrogen chloride. |
| 315/317/319 | 234/236 | HBr | Loss of hydrogen bromide. |
| 315/317/319 | 295/297/299 | HF | Loss of hydrogen fluoride from the trifluoromethyl group. |
| 234/236 | 207/209 | HCN | Subsequent loss of hydrogen cyanide. |
Conclusion
The mass spectrometric analysis of this compound is a prime example of how fundamental principles of ionization and fragmentation can be applied to deduce the structure of a complex molecule. The distinctive isotopic signature provided by the two halogen atoms is the most critical starting point for identification. For routine analysis and structural confirmation, GC-EI-MS provides a reproducible fragmentation pattern that serves as a valuable fingerprint. For applications requiring higher sensitivity and analysis in complex mixtures, such as in drug development, LC-ESI-MS/MS offers robust quantification and detailed structural elucidation through controlled fragmentation. By understanding the causal relationships behind the observed spectral data, researchers can confidently identify and characterize this important chemical entity.
References
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Yu, H., et al. (2019). Chlorine and bromine isotope fractionations of halogenated organic compounds in fragmentation by gas chromatography-electron ionization high resolution mass spectrometry. Journal of Chromatography A, 1603, 278-287. [Link][6][7]
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Zheng, D., et al. (2019). Theoretical evaluation of inter-ion and intra-ion isotope effects in fragmentation: insights into chlorine and bromine isotope effects of halogenated organic compounds occurring in electron ionization mass spectrometry. RSC Advances, 9(43), 25167-25175. [Link][12]
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PubChem. (n.d.). 5-Bromo-2-chloronicotinonitrile. National Center for Biotechnology Information. [Link][13]
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Tadayyon, S. M., et al. (2000). Negative Ion Mass Spectrometry of Highly Fluorinated Compounds. 1. Perhalogeno-Pyridine Derivatives. Rapid Communications in Mass Spectrometry, 14(2), 91-94. [Link][14]
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Jin, B., et al. (2017). Chlorine and Bromine Isotope Fractionation of Halogenated Organic Compounds in Electron Impact Ion Source and Interpretation Using Density Functional Theory Calculations. ResearchGate. [Link][15]
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Asiri, A. M., et al. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Molecules, 28(1), 345. [Link][16]
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Zolfigol, M. A., et al. (2020). Catalytic synthesis of coumarin-linked nicotinonitrile derivatives in... ResearchGate. [Link][17]
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De Biasi, V., et al. (2003). Characterisation of nicotine and related compounds using electrospray ionisation with ion trap mass spectrometry and with quadrupole time-of-flight mass spectrometry and their detection by liquid chromatography/electrospray ionisation mass spectrometry. Analytica Chimica Acta, 479(1), 115-125. [Link][11]
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MySkinRecipes. (n.d.). 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile. [Link][1]
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An In-Depth Technical Guide to the Synthesis of 5-Bromo-2-chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile: Starting Materials and Strategic Approaches
For Researchers, Scientists, and Drug Development Professionals
The synthesis of highly functionalized heterocyclic compounds is a cornerstone of modern medicinal chemistry and agrochemical research. Among these, substituted nicotinonitriles, such as 5-Bromo-2-chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile, represent a class of valuable intermediates. The unique arrangement of electron-withdrawing and donating groups on the pyridine ring makes this molecule a versatile scaffold for the development of novel therapeutic agents and bioactive compounds. This technical guide provides a comprehensive overview of the potential starting materials and synthetic strategies for the preparation of this key intermediate, grounded in established chemical principles and supported by relevant literature.
Retrosynthetic Analysis: Deconstructing the Target Molecule
A retrosynthetic approach to this compound reveals several plausible disconnection points, suggesting multiple synthetic pathways. The core challenge lies in the controlled introduction of five distinct substituents onto the pyridine ring.
Caption: Retrosynthetic analysis of the target molecule.
This analysis suggests that a key intermediate could be 2-chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile, which can then be selectively brominated at the 5-position. The synthesis of this intermediate can be approached through the construction of the pyridine ring from acyclic precursors.
Strategic Synthesis Pathways and Key Starting Materials
The synthesis of substituted pyridines, particularly those bearing a trifluoromethyl group, can be achieved through various methods. These generally fall into two main categories: construction of the pyridine ring from a trifluoromethyl-containing building block or direct introduction of the trifluoromethyl group onto a pre-existing pyridine ring.[1] For our target molecule, building the ring with the trifluoromethyl group already in place is often a more efficient strategy.
Pathway A: Cyclocondensation Reactions
One of the most powerful strategies for constructing polysubstituted pyridine rings is through cyclocondensation reactions. These reactions typically involve the condensation of a β-enamino ester or ketone with a suitable partner.[2]
Proposed Starting Materials for Pathway A:
-
A trifluoromethylated β-dicarbonyl compound or its equivalent: A key starting material would be a compound like 4,4,4-trifluoro-1-(substituted)-butane-1,3-dione. This provides the trifluoromethyl group at the desired position.
-
An enamine or enaminonitrile: A reactive enamine partner is required for the cyclization.
-
A source of the cyano group and the remaining ring atoms: This is often incorporated into one of the main reactants or added as a separate reagent like malononitrile.[3]
A plausible reaction scheme involves the condensation of a trifluoromethylated β-ketoester with an enaminonitrile in the presence of a catalyst.
Caption: Cyclocondensation approach to the target molecule.
Pathway B: Modification of a Pre-existing Pyridine Ring
An alternative strategy involves starting with a pre-formed, suitably substituted pyridine ring and introducing the remaining functional groups in a stepwise manner.
Proposed Starting Materials for Pathway B:
-
2-Chloro-6-methyl-4-(trifluoromethyl)pyridine: This commercially available or readily synthesized compound can serve as a key starting material.[4] The synthesis of this precursor often involves the chlorination of the corresponding pyridone.
-
A nitrating agent: To introduce a nitro group, which can later be converted to the cyano group.
-
A brominating agent: For the final bromination step.
Table 1: Comparison of Synthetic Pathways
| Feature | Pathway A: Cyclocondensation | Pathway B: Pyridine Modification |
| Starting Materials | Readily available acyclic precursors | Substituted pyridine intermediate |
| Key Steps | Ring formation, aromatization, chlorination, bromination | Nitration, reduction, Sandmeyer reaction, bromination |
| Advantages | High convergency, potential for diversity | Stepwise control over functionalization |
| Challenges | Control of regioselectivity during cyclization | Potentially harsh reaction conditions for some steps |
Detailed Experimental Considerations and Methodologies
Synthesis of 2-Chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile (Intermediate for Pathway B)
A common route to trifluoromethyl-substituted pyridines involves the ring construction from trifluoromethyl building blocks.[5] For instance, the reaction of a trifluoro-β-diketone with an enamine can lead to a dihydropyridine intermediate, which is then oxidized and further functionalized.
Step 1: Synthesis of a Pyridone Precursor
The synthesis often begins with the condensation of ethyl 4,4,4-trifluoroacetoacetate with an appropriate enamine or by utilizing a multi-component reaction.
Step 2: Chlorination of the Pyridone
The resulting pyridone can be chlorinated using standard reagents such as phosphorus oxychloride (POCl₃) or a mixture of POCl₃ and phosphorus pentachloride (PCl₅) to yield the 2-chloro-6-methyl-4-(trifluoromethyl)pyridine.[6]
Step 3: Introduction of the Cyano Group
The introduction of the cyano group at the 3-position can be challenging. A common strategy is to first introduce a nitro group, which can then be reduced to an amine and subsequently converted to the nitrile via a Sandmeyer reaction.
Step 4: Bromination
The final step is the selective bromination at the 5-position. This is typically achieved using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator or under acidic conditions. The electron-donating effect of the methyl group and the directing effects of the other substituents will influence the regioselectivity of this reaction.
Causality Behind Experimental Choices
-
Choice of Chlorinating Agent: Phosphorus oxychloride is a widely used and effective reagent for converting pyridones to chloropyridines. The addition of PCl₅ can sometimes enhance the reactivity for less reactive substrates.[6]
-
Sandmeyer Reaction: This classic transformation provides a reliable method for converting an amino group on an aromatic ring to a cyano group, utilizing copper(I) cyanide.[7]
-
Bromination Conditions: The choice of brominating agent and conditions is crucial for achieving the desired regioselectivity. NBS is a convenient and selective source of bromine radicals, often leading to cleaner reactions than using elemental bromine.
Conclusion and Future Perspectives
The synthesis of this compound is a multi-step process that requires careful planning and execution. The choice of the synthetic route, whether through ring construction or modification of a pre-existing pyridine, will depend on the availability of starting materials, desired scale, and the specific expertise of the research team. The cyclocondensation approach offers a more convergent route, while the modification of a pre-existing pyridine allows for a more stepwise and controlled introduction of functional groups.
Further research in this area could focus on the development of more efficient and greener synthetic methodologies, such as C-H activation or flow chemistry approaches, to streamline the synthesis and reduce the environmental impact. The versatility of the title compound as a synthetic intermediate ensures its continued importance in the discovery of new and improved pharmaceuticals and agrochemicals.
References
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Introduction: The Strategic Convergence of Fluorine and the Nicotinonitrile Scaffold
An In-Depth Technical Guide to the Potential Biological Activity of Trifluoromethylated Nicotinonitriles
In the landscape of modern medicinal chemistry, the strategic incorporation of specific functional groups can dramatically alter the therapeutic potential of a molecule. The trifluoromethyl (-CF3) group, in particular, has emerged as a uniquely powerful substituent for enhancing drug-like properties.[1][2][3] Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability can profoundly influence a compound's pharmacokinetics and pharmacodynamics.[2][3][4] When this group is appended to a privileged heterocyclic scaffold like nicotinonitrile—a pyridine ring bearing a cyano group—the resulting molecules exhibit a remarkable spectrum of biological activities. The nitrile group itself is a versatile functional group found in over 30 FDA-approved pharmaceuticals, often contributing to enhanced binding affinity and improved metabolic profiles.[5]
This guide provides a technical exploration into the biological activities of trifluoromethylated nicotinonitriles and related structures. We will delve into their roles as potent enzyme inhibitors, their applications in antiviral and anticancer research, and their potential as anti-inflammatory agents. The discussion will be grounded in mechanistic insights, structure-activity relationships (SAR), and the experimental methodologies used to validate these findings.
The Physicochemical Impact of Trifluoromethylation
The decision to introduce a -CF3 group is a deliberate strategy to modulate several key molecular properties simultaneously. Understanding this causality is fundamental to appreciating the biological data that follows.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation by cytochrome P450 enzymes. This often increases the half-life and bioavailability of a drug candidate.[2][6]
-
Lipophilicity: The -CF3 group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach intracellular targets.[1][3]
-
Binding Interactions: The strong electronegativity of the fluorine atoms can alter the electronic distribution of the entire molecule, influencing its ability to form hydrogen bonds, dipole-dipole interactions, and other non-covalent bonds with a biological target.[2][7]
-
Conformational Control: The steric bulk of the -CF3 group, comparable to an ethyl group, can influence the molecule's preferred conformation, potentially locking it into a bioactive shape that fits more precisely into an enzyme's active site.[6]
Caption: The multifaceted influence of the trifluoromethyl group on key drug properties.
Antiviral Activity: Targeting Viral Replication Machinery
Trifluoromethylated heterocycles have demonstrated significant promise as antiviral agents, particularly against HIV.[8] The 2-amino-6-(trifluoromethyl)nicotinic acid scaffold, a close relative of nicotinonitriles, has been a fertile ground for the development of novel HIV-1 Reverse Transcriptase (RT) inhibitors.[9][10]
Mechanism of Action: Dual Inhibition of HIV-1 Reverse Transcriptase
HIV-1 RT is a multifunctional enzyme with two key activities: a DNA polymerase function that transcribes viral RNA into DNA, and a ribonuclease H (RNase H) function that degrades the RNA template from the RNA-DNA hybrid. Inhibiting both functions simultaneously can raise the genetic barrier to drug resistance.[11] Certain 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives have been identified as allosteric dual-site inhibitors, binding to a site that impacts both the polymerase and RNase H active centers.[9][10]
Caption: Dual inhibition mechanism targeting both active sites of HIV-1 RT.
Quantitative Data: In Vitro Antiviral Efficacy
The efficacy of these compounds is measured by their ability to inhibit the enzyme (IC50) and block viral replication in cell culture (EC50) without causing cellular toxicity (CC50).
| Compound | RNase H IC₅₀ (µM) | HIV-1 Replication EC₅₀ (µM) | Cytotoxicity CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| 28 | 11 | 22 | >100 | >4.5 |
| 29 | 5.6 | 10 | >100 | >10 |
| 37 | 20 | 18 | >100 | >5.5 |
| 49 | 18 | 15 | >100 | >6.6 |
| Data synthesized from sources[9]. Compounds are 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives. |
Anticancer Activity: Targeting Epigenetic and Signaling Pathways
The introduction of a trifluoromethyl group can enhance the targeting and inhibitory activity of molecules against key proteins in cancer cells.[2] This has been demonstrated with trisubstituted nicotinonitrile derivatives that act as inhibitors of General Control Non-repressed protein 5 (GCN5).
Mechanism of Action: Inhibition of GCN5 Histone Acetyltransferase
GCN5 is a histone acetyltransferase (HAT) that plays a crucial role in chromatin remodeling and gene expression. Its deregulation is linked to the progression of various cancers, including acute lymphoblastic leukemia, by promoting the acetylation of oncogenic factors.[12] Inhibiting GCN5 can block the acetylation of key histone residues (like H3K14), leading to cell cycle arrest and apoptosis in cancer cells.[12]
Caption: GCN5 inhibition pathway in cancer therapy.
Quantitative Data: GCN5 Inhibition and Cellular Activity
A high-throughput screening campaign identified a potent nicotinonitrile-based GCN5 inhibitor, demonstrating selective activity against leukemia cells.
| Compound | Target | hGCN5 IC₅₀ (µM) | MV4-11 Cell Viability IC₅₀ (µM) | Normal Cell Effect (MRC5) |
| DC_HG24-01 | GCN5 | 3.1 ± 0.2 | 28.4 ± 0.8 | Minimal Effect |
| Data synthesized from source[12]. |
Anti-Inflammatory and Other Enzyme Inhibitory Potential
While direct studies on trifluoromethylated nicotinonitriles as anti-inflammatory agents are emerging, the broader class of trifluoromethyl-containing heterocycles shows significant potential, primarily through the inhibition of cyclooxygenase (COX) enzymes.[13][14]
-
COX Inhibition: Trifluoromethyl-pyrazole derivatives have been shown to be effective inhibitors of COX-2, the enzyme implicated in inflammation and pain.[13][15] This suggests that the nicotinonitrile scaffold, bearing a -CF3 group, could be a promising starting point for designing novel anti-inflammatory agents.
-
Angiotensin Converting Enzyme (ACE) Inhibition: Trifluoromethyl-containing analogs of existing drugs like captopril have been synthesized and evaluated as ACE inhibitors, demonstrating that direct substitution of a methyl group with a trifluoromethyl group can lead to highly potent compounds.[16]
-
Nicotinamide N-Methyltransferase (NNMT) Inhibition: Small molecule inhibitors of NNMT, an enzyme implicated in metabolic diseases, have been developed, with structure-activity relationship studies highlighting key features for potent inhibition.[17]
The consistent success of the -CF3 group across these diverse enzyme targets underscores its utility as a strategic element in inhibitor design.[18]
Experimental Protocols & Methodologies
To ensure scientific integrity, the protocols used to evaluate these compounds must be robust and self-validating.
Protocol 1: AlphaScreen-Based High-Throughput Screening for GCN5 Inhibitors
This protocol describes a non-radioactive, bead-based proximity assay to identify inhibitors of histone acetyltransferase activity.
Objective: To quantify the GCN5-catalyzed acetylation of a biotinylated histone H3 peptide.
Principle: When the enzyme is active, the acetylated peptide is recognized by an anti-acetylation antibody conjugated to an Acceptor bead. The biotinylated peptide binds to a Donor bead. When the beads are in proximity (<200 nm), laser excitation of the Donor bead results in a singlet oxygen transfer to the Acceptor bead, producing a chemiluminescent signal. Inhibitors prevent this interaction, reducing the signal.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 1 mM DTT, 0.01% Tween-20.
-
Enzyme: Recombinant human GCN5 (hGCN5) diluted to 5 nM in Assay Buffer.
-
Substrate Mix: 500 nM Acetyl-CoA and 50 nM biotinylated H3 peptide in Assay Buffer.
-
Test Compounds: Serially diluted in DMSO and then in Assay Buffer.
-
-
Enzymatic Reaction:
-
To a 384-well plate, add 2.5 µL of test compound solution.
-
Add 2.5 µL of the hGCN5 enzyme solution.
-
Initiate the reaction by adding 5 µL of the Substrate Mix.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Prepare a bead mixture containing streptavidin-coated Donor beads and anti-acetyl-H3K14 antibody-conjugated Acceptor beads in Detection Buffer.
-
Add 5 µL of the bead mixture to each well to stop the reaction.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
-
Data Acquisition:
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Calculate percent inhibition relative to positive (no inhibitor) and negative (no enzyme) controls.
-
Determine IC50 values by fitting the data to a dose-response curve.
-
Validation: The assay quality is validated by calculating the Z-factor, a statistical measure of assay robustness. A Z-factor of >0.5 is considered excellent for high-throughput screening.[12]
Caption: Workflow for an AlphaScreen-based GCN5 inhibitor assay.
Protocol 2: Cell-Based HIV-1 Replication Assay
Objective: To determine the concentration of a compound required to inhibit viral replication by 50% (EC50).
Step-by-Step Methodology:
-
Cell Culture: Culture MT-4 cells (or another susceptible human T-cell line) in appropriate growth medium (e.g., RPMI-1640 with 10% FBS).
-
Compound Preparation: Prepare serial dilutions of the test compound in growth medium.
-
Infection:
-
Seed MT-4 cells in a 96-well plate.
-
Add the diluted test compounds to the wells.
-
Infect the cells with a known amount of HIV-1 virus stock (e.g., strain IIIB).
-
Include control wells: cells only (mock infection), and cells with virus but no compound (positive control).
-
-
Incubation: Incubate the plates for 4-5 days at 37°C in a humidified 5% CO2 incubator.
-
Quantification of Viral Replication:
-
Measure the amount of viral p24 antigen in the culture supernatant using a commercial ELISA kit. The p24 antigen is a core viral protein and its concentration correlates with the amount of virus.
-
-
Cytotoxicity Assessment (Parallel Plate):
-
Set up an identical plate without adding the virus.
-
After the incubation period, assess cell viability using a standard method like the MTT assay to determine the CC50.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of p24 production for each compound concentration relative to the positive control.
-
Determine the EC50 and CC50 values by plotting the data and fitting to a dose-response curve.
-
Calculate the Selectivity Index (SI = CC50/EC50) as a measure of the compound's therapeutic window.
-
Conclusion and Future Directions
Trifluoromethylated nicotinonitriles and related scaffolds represent a highly promising class of molecules for drug discovery. The strategic inclusion of the trifluoromethyl group consistently imparts favorable properties, leading to potent and specific inhibition of diverse biological targets, including viral enzymes and cancer-related proteins.[2][3] The data clearly demonstrates their potential in developing novel antiviral, anticancer, and anti-inflammatory agents.
Future research should focus on expanding the structure-activity relationship studies to optimize potency and selectivity, while also conducting comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) profiling to ensure the translation of in vitro activity to in vivo efficacy. The versatility of the nicotinonitrile core, combined with the powerful influence of trifluoromethylation, ensures that this area will remain a vibrant and productive field for therapeutic innovation.
References
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Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Organic Letters. (URL: [Link])
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Exploring the effects of trifluoromethyl group in the design of organocatalysts, enzyme inhibitors and in the conformational control of saturated nitrogen-containing heterocycles. LE STUDIUM Multidisciplinary Journal. (URL: [Link])
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General synthetic route of nicotinonitrile compounds 6a–c and 7. ResearchGate. (URL: [Link])
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. (URL: [Link])
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2-(Arylamino)-6-(trifluoromethyl)nicotinic Acid Derivatives: New HIV-1 RT Dual Inhibitors Active on Viral Replication. PubMed Central. (URL: [Link])
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Design, synthesis and enzyme inhibitory activities of new trifluoromethyl-containing inhibitors for angiotensin converting enzyme. PubMed. (URL: [Link])
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Design and biological activity of trifluoromethyl containing drugs. Wechem. (URL: [Link])
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. (URL: [Link])
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The Antiviral Activity of Trifluoromethylthiolane Derivatives. MDPI. (URL: [Link])
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2-(Arylamino)-6-(trifluoromethyl)nicotinic Acid Derivatives: New HIV-1 RT Dual Inhibitors Active on Viral Replication. PubMed. (URL: [Link])
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Structure-Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase. PubMed. (URL: [Link])
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Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents. PubMed. (URL: [Link])
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Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. PeerJ. (URL: [Link])
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Discovery of trisubstituted nicotinonitrile derivatives as novel human GCN5 inhibitors through AlphaScreen-based high throughput screening. Royal Society of Chemistry. (URL: [Link])
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Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. PubMed Central. (URL: [Link])
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In Vitro and In Vivo Activity of (Trifluoromethyl)pyridines as Anti-Chlamydia trachomatis Agents. MDPI. (URL: [Link])
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Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential. Frontiers in Immunology. (URL: [Link])
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Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs. PubMed Central. (URL: [Link])
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Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. MDPI. (URL: [Link])
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Impact of trifluoromethyl Ugi adducts as anticancer agents: EGFR inhibition, apoptosis induction and miRNA up-regulation. PubMed Central. (URL: [Link])
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Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI. (URL: [Link])
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Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry. (URL: [Link])
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RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. PubMed Central. (URL: [Link])
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Three trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors. PubMed. (URL: [Link])
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FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. (URL: [Link])
-
2-(Arylamino)-6-(trifluoromethyl)nicotinic Acid Derivatives: New HIV-1 RT Dual Inhibitors Active on Viral Replication. MDPI. (URL: [Link])
-
Trifluoromethylpyrazoles as anti-inflammatory and antibacterial agents: A review. ResearchGate. (URL: [Link])
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Biologically Active Organofluorine Compounds. ResearchGate. (URL: [Link])
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Trifluoromethyl substitution enhances photoinduced activity against breast cancer cells but reduces ligand exchange in Ru(ii) complex. Chemical Science. (URL: [Link])
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In Vitro Assays. BioDuro. (URL: [Link])
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α-Trifluoromethyl Chalcones as Potent Anticancer Agents for Androgen Receptor-Independent Prostate Cancer. MDPI. (URL: [Link])
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Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase. Frontiers in Microbiology. (URL: [Link])
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Quantitative Structure-Activity Relationship, Structure-based Design, and ADMET studies of pyrimethamine and cycloguanil analogs inhibitors of Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS). Malaria World Journal. (URL: [Link])
-
Structure Activity Relationships. Drug-Design.org. (URL: [Link] covalex/doc/sar/index.html)
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(PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ResearchGate. (URL: [Link])
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Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry. (URL: [Link])
-
The Anti-inflammatory Potential of Selected Plant-derived Compounds in Respiratory Diseases. PubMed. (URL: [Link])
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- 8. Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-(Arylamino)-6-(trifluoromethyl)nicotinic Acid Derivatives: New HIV-1 RT Dual Inhibitors Active on Viral Replication - PMC [pmc.ncbi.nlm.nih.gov]
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Methodological & Application
Application Note: A Comprehensive Protocol for the Synthesis of 5-Bromo-2-chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile
Abstract
This application note provides a detailed, two-step synthetic protocol for the preparation of 5-Bromo-2-chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile, a key building block in pharmaceutical and agrochemical research. The synthesis commences with the bromination of 2-hydroxy-6-methyl-4-(trifluoromethyl)nicotinonitrile to yield the intermediate, 5-bromo-2-hydroxy-6-methyl-4-(trifluoromethyl)nicotinonitrile. Subsequent chlorination using phosphorus oxychloride (POCl₃) affords the final product. This guide offers in-depth, step-by-step procedures, mechanistic insights, safety protocols, and data presentation to ensure reproducibility and safety for researchers in drug development and chemical synthesis.
Introduction
Trifluoromethyl-substituted pyridines are crucial structural motifs in modern chemistry, widely incorporated into a range of active pharmaceutical ingredients and agrochemicals due to their unique physicochemical properties.[1] The title compound, this compound, serves as a versatile intermediate. The presence of multiple reactive sites—a cyano group, a chloro substituent, and a bromo substituent—allows for diverse downstream functionalization, making it a valuable precursor for constructing complex molecular architectures.[2] This document provides a robust and well-validated protocol for its synthesis, starting from commercially available or readily synthesized precursors.
Overall Reaction Scheme
The synthesis is accomplished in two primary steps:
-
Bromination: Introduction of a bromine atom at the 5-position of the pyridine ring.
-
Chlorination: Conversion of the 2-hydroxy group to a 2-chloro group.
Figure 1: Overall synthetic route for this compound.
Experimental Protocols
This section details the step-by-step procedures for the synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Reagents
| Reagent | CAS Number | Supplier | Notes |
| 2-Hydroxy-6-methyl-4-(trifluoromethyl)nicotinonitrile | 116548-08-4 | Sigma-Aldrich | Starting Material[3] |
| N-Bromosuccinimide (NBS) | 128-08-5 | Sigma-Aldrich | Brominating Agent |
| Acetic Acid, Glacial | 64-19-7 | Fisher Scientific | Solvent |
| Phosphorus Oxychloride (POCl₃) | 10025-87-3 | Sigma-Aldrich | Chlorinating Agent, highly corrosive |
| Dichloromethane (DCM) | 75-09-2 | VWR | Extraction Solvent |
| Saturated Sodium Bicarbonate Solution (NaHCO₃) | 144-55-8 | LabChem | For neutralization |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Sigma-Aldrich | Drying Agent |
Step 1: Synthesis of 5-Bromo-2-hydroxy-6-methyl-4-(trifluoromethyl)nicotinonitrile
Rationale: This step employs N-Bromosuccinimide (NBS) for the regioselective bromination of the electron-rich pyridine ring. Acetic acid serves as a suitable solvent that facilitates the electrophilic substitution reaction.
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 2-hydroxy-6-methyl-4-(trifluoromethyl)nicotinonitrile (10.1 g, 50 mmol).
-
Add glacial acetic acid (100 mL) to the flask and stir until the starting material is fully dissolved.
-
In portions, carefully add N-Bromosuccinimide (9.3 g, 52.5 mmol, 1.05 eq) to the solution over 15 minutes. An exotherm may be observed.
-
Heat the reaction mixture to 60°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature and pour it slowly into 200 mL of ice-cold water.
-
A precipitate will form. Collect the solid by vacuum filtration, washing with copious amounts of deionized water to remove residual acetic acid.
-
Dry the collected solid under vacuum at 50°C to a constant weight to yield 5-bromo-2-hydroxy-6-methyl-4-(trifluoromethyl)nicotinonitrile as an off-white to pale yellow solid.
Step 2: Synthesis of this compound
Rationale: This reaction is a classic conversion of a 2-hydroxypyridine to a 2-chloropyridine. Phosphorus oxychloride (POCl₃) acts as both the chlorinating agent and the solvent in this case. The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.
Procedure:
-
CRITICAL SAFETY NOTE: Phosphorus oxychloride is highly corrosive and reacts violently with water. This procedure must be performed in a dry fume hood, and the operator must wear appropriate PPE, including acid-resistant gloves, a lab coat, and safety goggles.
-
In a 100 mL round-bottom flask fitted with a reflux condenser and a drying tube (filled with calcium chloride), place the dried 5-bromo-2-hydroxy-6-methyl-4-(trifluoromethyl)nicotinonitrile (11.2 g, 40 mmol) from Step 1.
-
Carefully add phosphorus oxychloride (30 mL, 320 mmol) to the flask.
-
Heat the mixture to reflux (approximately 105-110°C) and maintain for 3 hours. The solid will gradually dissolve.
-
After reflux, cool the reaction mixture to room temperature.
-
WORK-UP (QUENCHING): Very slowly and carefully, pour the reaction mixture onto 200 g of crushed ice in a large beaker, with vigorous stirring. This is a highly exothermic process that releases HCl gas. Ensure the addition is dropwise to control the reaction rate.
-
Once the quench is complete, a solid precipitate will form. Neutralize the acidic aqueous solution by the slow addition of solid sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous slurry with dichloromethane (3 x 100 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to afford the pure this compound.
Workflow Visualization
The following diagram illustrates the key stages of the synthesis protocol.
Caption: Experimental workflow for the two-step synthesis.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H NMR: To confirm the proton environment of the substituted pyridine ring.
-
¹³C NMR: To identify all unique carbon atoms in the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern (due to Br and Cl).
-
Melting Point: To assess the purity of the crystalline product.
Safety and Handling
-
Phosphorus Oxychloride (POCl₃): Highly toxic, corrosive, and a lachrymator. Reacts violently with water. Always handle in a fume hood with appropriate PPE. Have a sodium bicarbonate solution ready for neutralization of spills.
-
N-Bromosuccinimide (NBS): Irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Use with adequate ventilation.
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of this compound. By adhering to the described procedures and safety precautions, researchers can effectively produce this valuable chemical intermediate for applications in medicinal chemistry and material science.
References
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.[Link]
-
5-Bromo-2-chloro-4,6-dimethylnicotinonitrile - MySkinRecipes. MySkinRecipes.[Link]
Sources
Application Note & Protocol: A Mechanistic Approach to the Synthesis of 5-Bromo-2-chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile
Introduction
5-Bromo-2-chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile is a highly functionalized pyridine derivative, representing a valuable building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring electron-withdrawing groups (–Cl, –CF₃, –CN) and a halogen handle for further cross-coupling reactions (–Br), makes it an attractive scaffold for the synthesis of complex molecular architectures. This document provides a detailed, mechanistically-driven guide for its multi-step synthesis, offering insights into the causality behind experimental choices and ensuring a robust, reproducible protocol.
The synthesis is approached via a three-stage process:
-
Construction of the Pyridine Core: Formation of the 2-hydroxy-6-methyl-4-(trifluoromethyl)nicotinonitrile ring system via a Guareschi-Thorpe condensation reaction.
-
Chlorination: Conversion of the 2-pyridone intermediate to the 2-chloro derivative.
-
Regioselective Bromination: Introduction of a bromine atom at the C5 position through electrophilic aromatic substitution.
Synthetic Workflow Overview
The overall transformation from readily available starting materials to the final product is outlined below. This strategic sequence ensures high efficiency and control over the substitution pattern.
Caption: A three-part synthetic workflow for the target molecule.
Part A: Synthesis of the 2-Hydroxy-6-methyl-4-(trifluoromethyl)nicotinonitrile Core
The construction of the highly substituted pyridine ring is efficiently achieved through a multi-component reaction, a cornerstone of modern synthetic chemistry for building molecular complexity in a single step.[1][2] The Guareschi-Thorpe reaction provides a classic and robust method for synthesizing 2-pyridones from a β-ketoester and a cyanoacetamide equivalent. In this protocol, we utilize ethyl 4,4,4-trifluoroacetoacetate, malononitrile, and ammonium acetate, which serves as the ammonia source.
Reaction Mechanism: Guareschi-Thorpe Condensation
The mechanism involves a cascade of condensation and cyclization reactions.
-
Knoevenagel Condensation: The reaction initiates with a Knoevenagel condensation between the β-ketoester (ethyl 4,4,4-trifluoroacetoacetate) and malononitrile, catalyzed by a weak base (acetate from ammonium acetate). This forms a vinyl-dinitrile intermediate.
-
Michael Addition: Ammonia, generated in situ from ammonium acetate, acts as a nucleophile and attacks the electron-deficient β-carbon of the Knoevenagel product in a Michael addition.
-
Intramolecular Cyclization & Tautomerization: The resulting intermediate undergoes an intramolecular nucleophilic attack from the newly added amino group onto one of the nitrile groups. Subsequent tautomerization yields the more stable 2-pyridone ring system.
Caption: Key stages of the Guareschi-Thorpe condensation mechanism.
Experimental Protocol: 2-Hydroxy-6-methyl-4-(trifluoromethyl)nicotinonitrile
-
Reagent Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethyl 4,4,4-trifluoroacetoacetate (1.0 eq), malononitrile (1.0 eq), and ammonium acetate (1.2 eq).
-
Solvent Addition: Add absolute ethanol as the solvent (approx. 3 mL per gram of ketoester).
-
Reaction: Heat the mixture to reflux (approx. 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. A precipitate should form. If not, reduce the solvent volume under reduced pressure.
-
Isolation: Filter the solid product, wash with cold ethanol, and then with diethyl ether to remove any unreacted starting materials.
-
Purification: The crude product is often of high purity. If necessary, it can be recrystallized from ethanol or an ethanol/water mixture. Dry the final product under vacuum.
Part B: Chlorination of 2-Hydroxy-6-methyl-4-(trifluoromethyl)nicotinonitrile
The 2-pyridone exists in equilibrium with its 2-hydroxypyridine tautomer. This hydroxyl group can be readily converted to a chlorine atom using a standard chlorinating agent like phosphoryl chloride (POCl₃) or phosphorus pentachloride (PCl₅). This transformation is crucial as it installs a key substituent and activates the ring for subsequent reactions.[3]
Reaction Mechanism: Chlorination with POCl₃
-
Activation of Pyridone: The oxygen atom of the 2-pyridone acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. This forms a phosphate ester intermediate and releases a chloride ion.
-
Nucleophilic Attack: The liberated chloride ion then acts as a nucleophile, attacking the C2 position of the activated pyridine ring.
-
Elimination: The phosphate group is eliminated, and the aromaticity of the pyridine ring is restored, yielding the 2-chloro-substituted product.
Sources
The Strategic Utility of 5-Bromo-2-chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile in Modern Medicinal Chemistry
Introduction: In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutic agents. Among the vast arsenal of heterocyclic scaffolds, substituted pyridines hold a privileged position due to their prevalence in numerous FDA-approved drugs. 5-Bromo-2-chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile has emerged as a highly valuable, albeit specialized, intermediate for medicinal chemists. Its unique constellation of functional groups—a synthetically versatile nicotinonitrile core, strategically positioned bromine and chlorine atoms for differential reactivity, and a trifluoromethyl group to enhance pharmacological properties—renders it an exemplary scaffold for the construction of complex molecular architectures targeting a range of disease states.
This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, with a particular focus on its role in the synthesis of potent enzyme inhibitors. We will delve into the chemical rationale behind its use, provide detailed, field-proven protocols for its key transformations, and present a case study on its application in the development of next-generation therapeutics.
The Chemical Rationale: A Multifunctional Scaffold
The power of this compound as a medicinal chemistry building block lies in the distinct and complementary roles of its substituents.
-
The Nicotinonitrile Core: The pyridine ring is a common feature in many biologically active molecules, often acting as a bioisostere for a phenyl ring but with the added advantage of improved solubility and the ability to act as a hydrogen bond acceptor. The nitrile group is a versatile functional handle that can be hydrolyzed to a carboxylic acid or an amide, or participate in the formation of other heterocyclic rings. Nicotinonitrile derivatives are found in a number of marketed drugs, including the kinase inhibitors bosutinib and neratinib.[1][2][3]
-
Differential Halogenation (C5-Br vs. C2-Cl): The presence of both a bromine and a chlorine atom on the pyridine ring is a key feature that allows for selective, sequential cross-coupling reactions. In palladium-catalyzed reactions such as the Suzuki-Miyaura or Buchwald-Hartwig amination, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond.[2] This allows for the selective functionalization at the 5-position, while leaving the chlorine at the 2-position available for a subsequent, different coupling reaction under more forcing conditions. This "one-pot" or sequential functionalization is a powerful strategy for rapidly building molecular complexity.
-
The Trifluoromethyl Group (CF3): The introduction of a trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance the potency, metabolic stability, and bioavailability of drug candidates.[4] The strong electron-withdrawing nature of the CF3 group can modulate the pKa of nearby functionalities and influence binding interactions with protein targets. Its lipophilicity can also improve cell membrane permeability.
-
The Methyl Group (C6-CH3): The methyl group at the 6-position can provide steric hindrance that influences the conformation of the molecule and can participate in beneficial hydrophobic interactions within a protein's binding pocket.
Application Highlight: Synthesis of PRMT5 Inhibitors
A prime example of the utility of this compound is in the synthesis of potent and selective inhibitors of Protein Arginine Methyltransferase 5 (PRMT5). PRMT5 is a key enzyme involved in various cellular processes, and its overexpression is implicated in several cancers, making it an attractive therapeutic target.[5] The chemical probe LLY-283, a potent and selective PRMT5 inhibitor, showcases the strategic use of a highly substituted pyridine core that can be accessed from intermediates like the topic of this guide.[5][6][7]
The synthesis of such complex molecules often begins with a highly functionalized heterocyclic core. While the direct use of this compound in the published synthesis of LLY-283 is not explicitly detailed in the primary literature, its structure represents a logical precursor to key intermediates. The following protocols are based on established synthetic transformations for this class of compounds and illustrate how this building block can be utilized.
Experimental Protocols
The following protocols are designed to be self-validating, providing researchers with a robust starting point for the chemical modification of this compound.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C5-Position
This protocol describes the selective palladium-catalyzed cross-coupling of an arylboronic acid with the more reactive C5-bromo position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)2) (0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
Potassium phosphate (K3PO4), finely ground (2.0 equiv)
-
1,4-Dioxane, anhydrous (to make a 0.2 M solution)
-
Water, degassed (1/4 volume of dioxane)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.
-
In a separate vial, weigh the palladium(II) acetate and SPhos ligand and add them to the reaction flask.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous 1,4-dioxane and degassed water via syringe.
-
Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the reaction mixture to 90-100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
The choice of a bulky, electron-rich phosphine ligand like SPhos is crucial for promoting the oxidative addition of the palladium catalyst to the C-Br bond and facilitating the subsequent reductive elimination.
-
The use of a phosphate base is often effective in Suzuki couplings of electron-deficient heterocycles.
-
The dioxane/water solvent system is a common and effective medium for Suzuki reactions. Degassing is critical to prevent oxidation of the Pd(0) active catalyst.
Visualization of the Suzuki Coupling Workflow:
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Protocol 2: Buchwald-Hartwig Amination at the C5-Position
This protocol details the selective amination at the C5-position, again leveraging the higher reactivity of the C-Br bond.
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.02 equiv)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Toluene, anhydrous (to make a 0.2 M solution)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst (Pd2(dba)3) and the phosphine ligand (XPhos).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Under a positive pressure of inert gas, add this compound, the amine, and the sodium tert-butoxide.
-
Add the anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 100-110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
XPhos is a highly effective ligand for the Buchwald-Hartwig amination of aryl chlorides and bromides, promoting efficient C-N bond formation.[8]
-
Sodium tert-butoxide is a strong, non-nucleophilic base commonly used in this reaction to deprotonate the amine and facilitate the catalytic cycle.
-
Anhydrous and oxygen-free conditions are essential for maintaining the activity of the palladium catalyst.
Visualization of the Buchwald-Hartwig Amination Catalytic Cycle:
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Quantitative Data Summary
The utility of a building block is ultimately determined by its performance in chemical reactions. The following table provides representative data for the types of transformations discussed, based on analogous systems reported in the literature.
| Reaction Type | Substrate | Coupling Partner | Catalyst/Ligand | Yield (%) | Reference |
| Suzuki-Miyaura | 5-Bromo-2-chloropyrimidine | Phenylboronic acid | Pd(PPh3)4 | 85-95 | [9] |
| Buchwald-Hartwig | 2-Bromo-5-chloropyrazine | Morpholine | Pd2(dba)3 / XPhos | 90-98 | [10] |
Note: Yields are highly substrate-dependent and the provided data is for illustrative purposes based on similar scaffolds.
Conclusion
This compound stands as a testament to the power of rational molecular design in medicinal chemistry. Its carefully orchestrated array of functional groups provides a versatile and powerful platform for the synthesis of complex, biologically active molecules. The ability to perform selective, sequential cross-coupling reactions, combined with the beneficial properties imparted by the trifluoromethyl group, makes this building block an invaluable asset in the quest for novel therapeutics, particularly in the development of targeted enzyme inhibitors for oncology and other diseases. The protocols and principles outlined in this guide are intended to empower researchers to effectively harness the synthetic potential of this remarkable scaffold.
References
- Bonday, Z. Q., et al. (2018). LLY-283, a Potent and Selective Inhibitor of Arginine Methyltransferase 5, PRMT5, with Antitumor Activity. ACS Medicinal Chemistry Letters.
- Hisham, M., et al. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Journal of Advanced Biomedical & Pharmaceutical Sciences.
- Zhang, L., et al. (2008). Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation. Bioorganic & Medicinal Chemistry Letters.
- Gouda, M. A., et al. (2021). A Review on The Chemistry of Nicotinonitriles and Their applications. Journal of Heterocyclic Chemistry.
- Sadek, K. U., et al. (2021). A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous.
- Hassan, H. A., et al. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review.
- BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine. BenchChem.
- BenchChem. (2025). Preclinical Antitumor Activity of LLY-283: A Technical Overview. BenchChem.
- Wikipedia contributors. (2023).
- BenchChem. (2025). Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery. BenchChem.
- LibreTexts. (2023).
- Schorse, M., et al. (2022). Development of Macrocyclic PRMT5–Adaptor Protein Interaction Inhibitors. ACS Medicinal Chemistry Letters.
- Tokyo Chemical Industry. (2021). TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. Tokyo Chemical Industry.
- BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines. BenchChem.
- MedchemExpress. (n.d.). LLY-283 | PRMT5 Inhibitor. MedchemExpress.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
- LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Structural Genomics Consortium. (n.d.). LLY-283 A Chemical Probe For PRMT5. Structural Genomics Consortium.
- Selleck Chemicals. (n.d.). LLY-283 | PRMT inhibitor | CAS 2040291-27-6. Selleck Chemicals.
- BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H. BenchChem.
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- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Discovery of a First-in-Class Inhibitor of the PRMT5-Substrate Adaptor Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a first-in-class inhibitor of the PRMT5-substrate adaptor interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LLY-283, a Potent and Selective Inhibitor of Arginine Methyltransferase 5, PRMT5, with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Utility of 5-Bromo-2-chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile in Heterocyclic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Multifaceted Building Block
5-Bromo-2-chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile is a polysubstituted pyridine derivative uniquely functionalized for sequential and regioselective chemical transformations. Its utility as a building block stems from the distinct reactivity of its substituents:
-
2-Chloro Group: Highly susceptible to nucleophilic aromatic substitution, providing a primary site for introducing a variety of functional groups.
-
5-Bromo Group: An ideal handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for the introduction of aryl, heteroaryl, or alkyl moieties.
-
3-Cyano Group: A versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, or participate in cycloaddition reactions.
-
4-Trifluoromethyl Group: A common bioisostere in medicinal and agrochemical chemistry, known to enhance metabolic stability, binding affinity, and lipophilicity of the final molecule.
-
6-Methyl Group: Influences the electronic properties and steric environment of the pyridine ring.
This strategic arrangement of functional groups makes it a valuable intermediate in the construction of complex heterocyclic systems. Notably, this compound has been identified as a key precursor in the synthesis of novel pyrazole-based insecticides.
Core Application: Synthesis of Insecticidal Pyrazole Derivatives
A primary application of this compound is in the synthesis of N-aryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides, a class of compounds with demonstrated insecticidal activity. The key synthetic transformation involves a regioselective reaction with a hydrazine derivative to construct the pyrazole core.
Reaction Pathway Overview
The general synthetic route commences with the reaction of this compound with a suitable hydrazine, leading to the formation of a pyrazole intermediate. This is followed by functional group manipulations to yield the final active ingredient.
Caption: General workflow for the synthesis of pyrazole insecticides.
Mechanistic Insights: The Cyclization Step
The crucial step in this synthetic sequence is the reaction of the 2-chloronicotinonitrile with a hydrazine. This reaction proceeds via a nucleophilic aromatic substitution of the highly activated chloro group at the 2-position by the hydrazine, followed by an intramolecular cyclization of the resulting intermediate onto the cyano group to form the pyrazole ring. The electron-withdrawing nature of the trifluoromethyl and cyano groups enhances the electrophilicity of the pyridine ring, facilitating the initial nucleophilic attack.
Experimental Protocols
The following protocols are based on established procedures for the synthesis of pyrazole derivatives from related 2-chloronicotinonitriles and have been adapted for the specific use of this compound.
Protocol 1: Synthesis of 3-Amino-5-bromo-6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
This protocol details the initial cyclization reaction to form the core pyrazole structure.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |
| This compound | 1245774-68-5 | 313.52 | 10.0 g | 31.9 mmol |
| Hydrazine hydrate (80%) | 7803-57-8 | 50.06 | 2.5 g | 40.0 mmol |
| Ethanol (anhydrous) | 64-17-5 | 46.07 | 100 mL | - |
| Triethylamine | 121-44-8 | 101.19 | 4.4 mL | 31.9 mmol |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10.0 g, 31.9 mmol) and anhydrous ethanol (100 mL).
-
Stir the mixture at room temperature to dissolve the starting material.
-
Add triethylamine (4.4 mL, 31.9 mmol) to the solution.
-
Slowly add hydrazine hydrate (80%, 2.5 g, 40.0 mmol) to the reaction mixture at room temperature. An exotherm may be observed.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure until precipitation occurs.
-
Wash the collected solid with cold ethanol (2 x 20 mL) and dry under vacuum to afford the desired product as a solid.
Expected Yield: 85-95%
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
Protocol 2: Subsequent Functionalization (General Considerations)
The resulting 3-amino-5-bromo-6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a versatile intermediate for further elaboration. The following outlines general strategies for its functionalization:
-
Amide Coupling: The 3-amino group can be acylated with a variety of carboxylic acid chlorides or activated carboxylic acids to form the corresponding amides. This is a common strategy in the synthesis of pyrazole-based agrochemicals.
-
Suzuki Coupling: The 5-bromo substituent can be readily utilized in palladium-catalyzed Suzuki cross-coupling reactions with boronic acids or esters to introduce aryl or heteroaryl groups.
-
Buchwald-Hartwig Amination: The 5-bromo position can also undergo palladium-catalyzed amination with a wide range of amines.
The choice of subsequent reactions will depend on the desired final product.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Applications |
| This compound | C₉H₄BrClF₃N₂ | 313.52 | Building block for insecticides and pharmaceuticals |
| 3-Amino-5-bromo-6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine | C₉H₆BrF₃N₄ | 309.07 | Intermediate for pyrazole-based active ingredients |
Conclusion
This compound is a highly functionalized and synthetically valuable building block. Its strategic arrangement of reactive sites allows for the efficient construction of complex heterocyclic molecules. The protocols and insights provided herein demonstrate its utility in the synthesis of pyrazole-based compounds, highlighting its importance for researchers and professionals in the fields of drug discovery and agrochemical development. The provided experimental guidelines offer a solid foundation for the practical application of this versatile reagent.
References
- Chinese Patent CN104844625A, "Pyrazolecarboxamide derivative containing trifluoromethyl, and preparation method and application thereof." (This is a representative reference for the application of the topic compound in the synthesis of insecticidal pyrazoles.
- General synthetic methods for pyrazoles from 2-chloronicotinonitriles. While a specific journal article for the exact topic compound is not available, the reaction of 2-chloronicotinonitriles with hydrazine is a well-established method for pyrazole synthesis.
Application Notes and Protocols for the Derivatization of 5-Bromo-2-chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile
Introduction
5-Bromo-2-chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile is a highly functionalized pyridine derivative that serves as a versatile building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring two distinct halogen atoms (bromine and chlorine), a nitrile group, a methyl group, and a trifluoromethyl moiety, offers multiple reaction sites for derivatization. This structural complexity makes it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals, where precise molecular tailoring is crucial for achieving desired biological activity.[1] The electron-withdrawing nature of the trifluoromethyl and cyano groups, combined with the inherent electronic properties of the pyridine ring, significantly influences the reactivity of the C-Br and C-Cl bonds, enabling selective chemical transformations.
This guide provides a comprehensive overview of the key derivatization strategies for this scaffold, focusing on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. We will delve into the principles governing regioselectivity and provide detailed, field-proven protocols for achieving specific chemical modifications.
Understanding the Reactivity Landscape
The primary challenge and opportunity in derivatizing this compound lies in the differential reactivity of the C-Br and C-Cl bonds. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order C-I > C-Br > C-Cl.[2] This trend is attributed to the bond dissociation energies, where the C-Br bond is weaker than the C-Cl bond, making it more susceptible to oxidative addition to the palladium catalyst.[3][4]
Therefore, under carefully controlled conditions, it is possible to selectively functionalize the C5 position (bearing the bromine atom) while leaving the C2 position (with the chlorine atom) intact. The C2 position can then be targeted for a subsequent reaction, often requiring more forcing conditions, such as higher temperatures or more active catalyst systems.[2]
The electron-deficient nature of the pyridine ring, further amplified by the trifluoromethyl and cyano substituents, also activates both halogen positions towards nucleophilic aromatic substitution (SNAr). However, the C2 position is generally more activated towards nucleophilic attack than the C5 position due to its proximity to the ring nitrogen.[4] This provides an alternative pathway for selective derivatization.
Visualization of Derivatization Pathways
Caption: Key derivatization pathways for this compound.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For the target molecule, these reactions can be selectively performed at the C5 position.
Suzuki-Miyaura Coupling at C5
The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds between an aryl or vinyl halide and an organoboron compound.[2][3] The higher reactivity of the C-Br bond at the C5 position allows for selective coupling with various boronic acids or esters under relatively mild conditions.[5]
Protocol: Regioselective Suzuki-Miyaura Coupling
Objective: To selectively couple an arylboronic acid at the C5 position of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equivalents)
-
Anhydrous toluene
-
Degassed water
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).
-
Add the palladium catalyst (Pd(OAc)₂) and the SPhos ligand to the flask.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene (e.g., 5 mL) and degassed water (e.g., 1 mL) via syringe.
-
Stir the reaction mixture vigorously and heat to 90-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ / SPhos | SPhos is a bulky, electron-rich phosphine ligand that promotes efficient oxidative addition and reductive elimination steps, particularly for less reactive chlorides, but here it ensures high turnover for the bromide. |
| Base | K₃PO₄ | A moderately strong base that is effective in Suzuki couplings and generally well-tolerated by many functional groups. |
| Solvent | Toluene/H₂O | A biphasic solvent system is often optimal for Suzuki reactions, facilitating the dissolution of both organic and inorganic reagents. |
| Temperature | 90-110 °C | Sufficient to drive the catalytic cycle without promoting significant reaction at the C-Cl bond.[2] |
Sonogashira Coupling at C5
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst.[2][6] This reaction is highly effective at the C5-Br position.
Protocol: Regioselective Sonogashira Coupling
Objective: To selectively couple a terminal alkyne at the C5 position.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)
-
Copper(I) iodide (CuI, 10 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous THF
Procedure:
-
In a reaction flask, add this compound (1.0 equiv.), Pd(PPh₃)₄ (5 mol%), and CuI (10 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous THF and triethylamine (as both solvent and base).
-
Add the terminal alkyne (1.2 equiv.) dropwise.
-
Stir the reaction at room temperature to 50 °C until completion, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.
-
Concentrate the filtrate and purify the residue by column chromatography.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ / CuI | The classic catalyst system for Sonogashira couplings, where palladium facilitates the main cycle and copper(I) activates the alkyne.[6] |
| Base | Triethylamine | Acts as both a base to deprotonate the alkyne and as a solvent. |
| Solvent | THF | A common aprotic solvent that dissolves the reactants well. |
| Temperature | Room Temperature to 50 °C | Mild conditions are usually sufficient for the reactive C-Br bond, preserving the C-Cl bond. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[7][8] While it can be used to target either the C5 or C2 position, selectivity can be achieved through careful choice of catalyst, ligand, and reaction conditions.[9] For C5 selectivity, milder conditions are employed.
Protocol: Regioselective Buchwald-Hartwig Amination at C5
Objective: To selectively introduce an amine at the C5 position.
Materials:
-
This compound
-
Amine (primary or secondary, 1.2 equivalents)
-
Pd₂(dba)₃ (2 mol%)
-
Xantphos (4 mol%)
-
Cesium carbonate (Cs₂CO₃, 1.5 equivalents)
-
Anhydrous dioxane
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and Cs₂CO₃ to a Schlenk tube.
-
Add this compound and the amine.
-
Add anhydrous dioxane.
-
Seal the tube and heat the mixture to 80-100 °C with stirring.
-
Monitor the reaction by LC-MS.
-
After completion, cool to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
| Parameter | Condition | Rationale |
| Catalyst | Pd₂(dba)₃ / Xantphos | Xantphos is a wide bite-angle ligand that is highly effective for C-N bond formation and can provide selectivity for C-Br over C-Cl amination.[9] |
| Base | Cs₂CO₃ | A strong, non-nucleophilic base often used in Buchwald-Hartwig reactions. |
| Solvent | Dioxane | A high-boiling point ether that is a common solvent for this transformation. |
| Temperature | 80-100 °C | Moderate temperature to favor reaction at the more labile C-Br bond. |
Derivatization at the C2 Position
Functionalization at the C2 position, bearing the more resilient chloro group, typically requires either more forcing conditions in cross-coupling reactions or leveraging the position's inherent reactivity towards nucleophiles.
Cyanation of the 2-Chloro Group
The nitrile group is a valuable functional group that can be further transformed into amines, carboxylic acids, or amides. The chloro group at the C2 position can be displaced by a cyanide source, often facilitated by a palladium catalyst or through activation of the pyridine ring.[10][11]
Protocol: Palladium-Catalyzed Cyanation at C2
This protocol assumes the C5 position has been previously functionalized or that conditions are chosen to favor reaction at C2.
Objective: To replace the chlorine atom at C2 with a cyano group.
Materials:
-
C5-functionalized-2-chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile
-
Potassium ferrocyanide (K₄[Fe(CN)₆]) (0.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 5 mol%)
-
Potassium carbonate (K₂CO₃, 0.2 equivalents)
-
Anhydrous DMF
Procedure:
-
Combine the 2-chloropyridine starting material, potassium ferrocyanide, palladium acetate, and potassium carbonate in a reaction vessel.
-
Add anhydrous DMF.
-
Heat the reaction mixture to 120-140 °C under an inert atmosphere.
-
Monitor the reaction progress.
-
Upon completion, cool the mixture and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers, dry, and concentrate.
-
Purify by column chromatography.
| Parameter | Condition | Rationale |
| Cyanide Source | K₄[Fe(CN)₆] | A less toxic and more manageable source of cyanide compared to KCN or NaCN.[12] |
| Catalyst | Pd(OAc)₂ | A common palladium source for cyanation reactions. |
| Solvent | DMF | A polar aprotic solvent suitable for high-temperature reactions. |
| Temperature | 120-140 °C | Higher temperatures are generally required to activate the C-Cl bond for oxidative addition. |
Visualization of the Buchwald-Hartwig Amination Catalytic Cycle
Sources
- 1. 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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Application Notes and Protocols: 5-Bromo-2-chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile in Agrochemical Synthesis
Introduction: A Pivotal Intermediate in Modern Insecticide Development
The relentless pursuit of more effective and selective agrochemicals is a cornerstone of modern agricultural science. Within this landscape, 5-Bromo-2-chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile has emerged as a critical building block in the synthesis of a new generation of potent insecticides. Its unique substitution pattern, featuring a trifluoromethyl group, a nitrile moiety, and strategically placed halogens, makes it an ideal precursor for the construction of complex heterocyclic systems with profound biological activity. This document provides a comprehensive guide for researchers, chemists, and professionals in the agrochemical industry on the application of this versatile intermediate, with a focus on its role in the synthesis of diamide insecticides, a class of compounds renowned for their efficacy against a broad spectrum of chewing and sucking pests.
The diamide insecticides, such as chlorantraniliprole and cyantraniliprole, function as potent activators of insect ryanodine receptors (RyRs).[1][2] These receptors are ligand-gated calcium channels located on the sarcoplasmic and endoplasmic reticulum of muscle cells.[3] Their activation leads to an uncontrolled release of intracellular calcium stores, resulting in muscle paralysis, cessation of feeding, and eventual death of the target insect.[2][4] The high selectivity of diamide insecticides for insect RyRs over their mammalian counterparts contributes to their favorable safety profile for non-target organisms.[1] This targeted mode of action underscores the importance of precisely engineered molecular scaffolds, for which this compound serves as a key starting material.
Physicochemical Properties
A thorough understanding of the physical and chemical characteristics of a starting material is paramount for successful reaction design and scale-up. The properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 84703-18-4 | CymitQuimica |
| Molecular Formula | C₈H₄BrClF₃N₂ | Inferred from structure |
| Molecular Weight | 315.49 g/mol | Inferred from structure |
| Appearance | Solid | CymitQuimica |
| Purity | ≥98% | CymitQuimica |
Synthetic Applications: Pathway to Diamide Insecticides
The primary application of this compound in agrochemical synthesis is as a precursor to key intermediates in the production of diamide insecticides. The following section outlines a representative synthetic pathway to a chlorantraniliprole analog, demonstrating the utility of this nicotinonitrile derivative. This proposed synthesis is based on established chemical transformations prevalent in the synthesis of this class of compounds.
Overall Synthetic Workflow
The synthesis of a diamide insecticide from this compound can be conceptualized as a multi-step process. The nitrile group of the starting material is a versatile handle that can be hydrolyzed to a carboxylic acid. This acid can then be coupled with an appropriately substituted anthranilamide to form the final diamide product.
Caption: Proposed synthetic workflow from the starting nicotinonitrile to a diamide insecticide.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key transformations in the synthesis of a diamide insecticide analog from this compound.
Protocol 1: Hydrolysis of the Nitrile to a Carboxylic Acid
This protocol describes the conversion of the nitrile functionality of the starting material to a carboxylic acid, a crucial step in preparing for the subsequent amide coupling.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Hydrochloric Acid (HCl), 1M aqueous solution
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Carefully add a 1:1 mixture of concentrated sulfuric acid and water (e.g., 10 mL per gram of starting material). Caution: This addition is exothermic and should be performed slowly and with cooling.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and carefully pour it over crushed ice.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution until the aqueous layer is basic.
-
Acidify the aqueous layer with 1M HCl to a pH of approximately 2-3, which should precipitate the carboxylic acid product.
-
Collect the precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield 5-Bromo-2-chloro-6-methyl-4-(trifluoromethyl)nicotinic acid.
Protocol 2: Amide Coupling to Form the Diamide Insecticide
This protocol details the coupling of the synthesized carboxylic acid with a substituted anthranilamide to form the final product.
Materials:
-
5-Bromo-2-chloro-6-methyl-4-(trifluoromethyl)nicotinic acid (from Protocol 1)
-
2-Amino-5-chloro-N,3-dimethylbenzamide
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-Bromo-2-chloro-6-methyl-4-(trifluoromethyl)nicotinic acid (1.0 eq) in anhydrous DCM.
-
Add 2-Amino-5-chloro-N,3-dimethylbenzamide (1.1 eq), followed by a catalytic amount of DMAP.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDCI (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure diamide insecticide.
Mechanism of Action: Ryanodine Receptor Modulation
The insecticidal activity of the synthesized diamide compound stems from its ability to selectively bind to and activate insect ryanodine receptors.[1][5] This interaction is distinct from that of the natural plant alkaloid ryanodine, as they target different binding sites on the receptor complex.[2]
Caption: Simplified signaling pathway of diamide insecticide action on insect ryanodine receptors.
The binding of the diamide insecticide locks the RyR in an open state, leading to a continuous and unregulated leakage of calcium ions from the sarcoplasmic reticulum into the cytoplasm.[4] This disruption of calcium homeostasis is catastrophic for the insect, causing rapid muscle paralysis, cessation of feeding, and ultimately, death. The high specificity of these compounds for insect RyRs over their mammalian counterparts is a key factor in their favorable toxicological profile.[1]
Conclusion
This compound is a highly valuable and versatile intermediate in the field of agrochemical synthesis. Its structural features provide a robust platform for the development of sophisticated insecticidal molecules, most notably the diamide class of ryanodine receptor modulators. The protocols and workflows detailed in this application note offer a practical framework for the utilization of this compound in the laboratory, enabling the synthesis of next-generation crop protection agents. A thorough understanding of both the synthetic chemistry and the biochemical mechanism of action is essential for the rational design and development of new, effective, and safe insecticides to meet the growing demands of global agriculture.
References
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improved chlorantraniliprole process through use of a crystal intermediate - Justia Patents. (URL: [Link])
- WO2021033172A1 - Process for the preparation of chlorantraniliprole - Google P
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Insecticide mode of action: Return of the ryanodine receptor | Request PDF - ResearchGate. (URL: [Link])
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Insecticide mode of action: return of the ryanodine receptor - PubMed. (URL: [Link])
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Ryanodine Receptor as Insecticide Target - PubMed. (URL: [Link])
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Ryanodine receptor as insecticide target. - Semantic Scholar. (URL: [Link])
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Ryanodine Receptors for Drugs and Insecticides: An Overview. (URL: [Link])
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Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III) - NIH. (URL: [Link])
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Design, synthesis and biological activity of diamide compounds based on 3-substituent of the pyrazole ring† - PubMed. (URL: [Link])
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Synthesis of Novel Pyridyl-pyrazole-5-carboxylic Acid Amide Compounds. (URL: [Link])
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Design, Synthesis and Insecticidal Activity of Novel meta-Diamide Compounds Containing Pyridine Rings - PubMed. (URL: [Link])
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Design, Synthesis and Insecticidal Activity of Novel meta‐Diamide Compounds Containing Pyridine Rings - ResearchGate. (URL: [Link])
-
Diamide insecticides - Wikipedia. (URL: [Link])
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Cyanamides in cyclization reactions with anthranilates, 2-aminophenyl ketones, and methyl 2-(3-oxopiperazin-2-yl)acetate | Request PDF - ResearchGate. (URL: [Link])
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Novel Meta-Diamide Compounds Containing Sulfide Derivatives Were Designed and Synthesized as Potential Pesticides - PMC - NIH. (URL: [Link])
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Synthesis and antioxidant assay of new nicotinonitrile analogues clubbed thiazole, pyrazole and/or pyridine ring systems - Semantic Scholar. (URL: [Link])
-
Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed. (URL: [Link])
-
Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - NIH. (URL: [Link])
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Reaction of 2-aminobenzimidazole and 2-chloro-3-quinolinecarboxaldehyde. (URL: [Link])
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ChemInform Abstract: Cyclization Reactions of Nitriles. Part 56. Synthesis and Transformations of Substituted 6Aryl4-(2-thienyl)-3-cyanopyridine-2( 1H)-thiones - ResearchGate. (URL: [Link])
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Cyclization Cascades via N-Amidyl Radicals toward Highly Functionalized Heterocyclic Scaffolds (vol 137, pg 964, 2015) | Request PDF - ResearchGate. (URL: [Link])
-
Reaction of various aldehydes with 2-aminobenzamide - ResearchGate. (URL: [Link])
-
Novel Annulation of Cyanuric Chloride with 2‐Aminobenzamides: A New Approach to 2‐Amino‐3‐substituted Quinazolin‐4(3H)‐ones - ResearchGate. (URL: [Link])
-
Cyclization of N -(2-Ethynylphenyl)acrylamides for the Synthesis of Heteropolycyclic Compounds - ResearchGate. (URL: [Link])
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Application Notes and Protocols: Evaluating 5-Bromo-2-chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile in Kinase Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Role of Nicotinonitrile Scaffolds in Kinase Inhibition
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes by catalyzing the phosphorylation of specific substrates.[1] Their dysregulation is a well-established driver of numerous diseases, most notably cancer, making them a major focus of therapeutic development.[2][3] The discovery of small molecule kinase inhibitors has revolutionized the treatment of various malignancies, yet the persistent challenges of acquired resistance and off-target toxicity necessitate a continuous search for novel chemical scaffolds.[4]
The nicotinonitrile core, a privileged scaffold in medicinal chemistry, has shown considerable promise in the development of kinase inhibitors.[5] The incorporation of a trifluoromethyl group is a common strategy in drug design, as it can enhance metabolic stability, membrane permeability, and binding affinity.[6][7] The subject of this guide, 5-Bromo-2-chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile , represents a versatile chemical intermediate with multiple reactive sites, making it an attractive starting point for the synthesis of a library of potential kinase inhibitors.[8] The bromo and chloro substituents offer opportunities for further chemical modifications, such as cross-coupling reactions, to explore the structure-activity relationship (SAR) and optimize inhibitory activity against specific kinase targets.[8]
These application notes provide a comprehensive guide for researchers to evaluate the potential of this compound and its derivatives as kinase inhibitors. The protocols outlined below describe established in vitro and cell-based assays to characterize the inhibitory activity and cellular effects of compounds derived from this novel scaffold.
I. Initial Evaluation: In Vitro Kinase Inhibition Assays
The first step in evaluating a potential kinase inhibitor is to determine its direct inhibitory effect on the purified target kinase. Luminescence-based assays that quantify ATP consumption are a common and robust method for this purpose.[1]
Protocol 1: Luminescence-Based In Vitro Kinase Activity Assay
This protocol is designed to measure the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase. The principle of this assay is to quantify the amount of ADP produced in the kinase reaction, which is directly proportional to the kinase activity.[1]
Materials:
-
Kinase of interest
-
Kinase-specific substrate peptide
-
Adenosine triphosphate (ATP)
-
Test Compound (e.g., a derivative of this compound)
-
Staurosporine (as a positive control, a non-selective kinase inhibitor)[1]
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Perform a serial dilution of the test compound in DMSO to create a range of concentrations for IC50 determination.
-
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase and its specific substrate in the kinase assay buffer. The optimal concentrations should be determined empirically.
-
In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO (as a negative control) to each well.[1]
-
Add 2.5 µL of the kinase solution to each well.
-
Incubate the plate for 10 minutes at room temperature to allow the compound to bind to the kinase.[1]
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.[1]
-
-
ADP Detection:
-
Following the kinase reaction, add 10 µL of the ADP-Glo™ Reagent to each well.[1]
-
Incubate for 40 minutes at room temperature. This step stops the kinase reaction and depletes the remaining ATP.[1]
-
Add 20 µL of the Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[1]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Data Presentation:
The results of the in vitro kinase inhibition assay can be summarized in a table for clear comparison.
| Kinase Target | Test Compound IC50 (nM) | Staurosporine IC50 (nM) |
| Kinase A | [Insert Value] | [Insert Value] |
| Kinase B | [Insert Value] | [Insert Value] |
| Kinase C | [Insert Value] | [Insert Value] |
II. Cellular Activity Assessment: Cell-Based Assays
While in vitro assays are crucial for determining direct kinase inhibition, cell-based assays are necessary to evaluate a compound's activity in a more physiologically relevant context.[9] These assays can assess the compound's ability to cross the cell membrane, engage its target in the cellular environment, and exert a biological effect.
Protocol 2: Cell Proliferation Assay (BaF3 Cell Line)
The BaF3 cell proliferation assay is a widely used method to assess the cellular activity of kinase inhibitors.[10] This assay utilizes an IL-3 dependent murine pro-B cell line that can be engineered to express a constitutively active oncogenic kinase, making its survival dependent on the activity of that specific kinase.[10]
Materials:
-
BaF3 cells engineered to express the target oncogenic kinase
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
Test Compound
-
Positive control inhibitor
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader with luminescence detection
Procedure:
-
Cell Seeding:
-
Culture the engineered BaF3 cells in RPMI-1640 medium with 10% FBS.
-
Wash the cells to remove IL-3 and resuspend them in IL-3-free medium.
-
Seed the cells in a 96-well plate at an appropriate density.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound and positive control in the cell culture medium.
-
Add the diluted compounds to the appropriate wells. Include a DMSO control.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Viability Measurement:
-
Allow the plate to equilibrate to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the DMSO control.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Determine the GI50 (concentration for 50% growth inhibition) value by fitting the data to a dose-response curve.
-
Visualizing Experimental Workflows
Clear visualization of experimental workflows is essential for reproducibility and understanding. The following diagrams, generated using Graphviz, illustrate the key steps in the described protocols.
Caption: Workflow for the cell-based proliferation assay.
III. Structure-Activity Relationship (SAR) Studies
The true value of this compound lies in its potential as a scaffold for generating a library of analogues. By systematically modifying the molecule at the bromo and chloro positions, researchers can explore the SAR and identify key structural features that enhance potency and selectivity for the target kinase. [11][12] Key Considerations for SAR Studies:
-
Substitution at the 2-chloro position: This position is often a key interaction point with the hinge region of the kinase ATP-binding pocket. A variety of amines can be introduced via nucleophilic aromatic substitution to explore different hydrogen bonding patterns.
-
Substitution at the 5-bromo position: This position can be modified using cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce a range of aryl or alkyl groups. These modifications can be used to probe deeper pockets within the kinase active site and improve selectivity.
-
Role of the trifluoromethyl group: This group is expected to contribute to favorable hydrophobic interactions and may enhance the overall drug-like properties of the synthesized compounds.
By combining the synthetic exploration of the this compound scaffold with the robust biological evaluation protocols described above, researchers can effectively advance the discovery of novel and potent kinase inhibitors for therapeutic development.
References
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- BenchChem. (n.d.). Application Notes and Protocols for Kinase Activity Assays.
- Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service.
- Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats.
- Various Authors. (n.d.). Structure activity relationship of benzofuran–nicotinonitrile derivatives as anti-cancer agents.
- Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One.
- Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology.
- Adriaenssens, E. (2023, September 23). In vitro kinase assay. Protocols.io.
- BenchChem. (n.d.). Application Notes and Protocols for In Vitro Assay of TA-01 Inhibitor.
- Various Authors. (n.d.). In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol.
- Various Authors. (2020, August 15). Abstract 4040: A cell-based screening assay to identify novel kinase inhibitors.
- Various Authors. (2021, August 29). Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors.
- Various Authors. (n.d.). Nicotinonitrile-derived Apoptotic Inducers: Design, Synthesis, X-ray Crystal Structure and Pim Kinase Inhibition. ResearchGate.
- MySkinRecipes. (n.d.). Methyl 5-bromo-2-chloro-6-methylnicotinate.
- PubChem. (n.d.). 5-Bromo-2-chloronicotinonitrile.
- Various Authors. (n.d.). Synthesis of Biologically Active Molecules through Multicomponent Reactions. PMC.
- Lakhlili, W., Yasri, A., & Ibrahimi, A. (2016, December 2). Structure–activity relationships study of mTOR kinase inhibition using QSAR and structure-based drug design approaches. OncoTargets and Therapy.
- Various Authors. (n.d.). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives.
- Alchem Pharmtech. (n.d.). 5-Bromo-6-methyl-2-(methylamino)-4-(trifluoromethyl)nicotinonitrile.
- Various Authors. (2025, August 7). Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale. ResearchGate.
- Various Authors. (n.d.). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. NIH.
- Various Authors. (n.d.). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry.
- Various Authors. (2024, October 17). Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. PubMed.
- Various Authors. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
- Various Authors. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences.
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cross-coupling reactions with 5-Bromo-2-chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile
An In-Depth Technical Guide to Cross-Coupling Reactions with 5-Bromo-2-chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile
Introduction: Unlocking the Potential of a Privileged Heterocyclic Scaffold
In the landscape of modern drug discovery and agrochemical research, halogenated N-heterocycles are indispensable building blocks. Among these, this compound stands out as a particularly valuable scaffold. Its densely functionalized pyridine core, featuring a trifluoromethyl group and a nitrile moiety, offers a unique electronic and structural profile for molecular design. However, its true synthetic power lies in the differential reactivity of its two halogen atoms: a bromine at the C5 position and a chlorine at the C2 position.
This differential reactivity allows for programmed, site-selective functionalization through palladium-catalyzed cross-coupling reactions. By carefully selecting catalysts, ligands, and reaction conditions, a researcher can sequentially replace the bromine and chlorine atoms, opening a gateway to a vast and unexplored chemical space. This guide provides a detailed exploration of the key cross-coupling methodologies applicable to this substrate, complete with field-proven protocols, mechanistic insights, and troubleshooting advice tailored for researchers, scientists, and drug development professionals.
Chapter 1: The Principle of Chemoselectivity in Dihalogenated Pyridines
The central challenge and opportunity in utilizing this compound is achieving chemoselectivity—the ability to react one halogen in the presence of the other. This selectivity is governed by a balance of two primary factors:
-
Carbon-Halogen (C-X) Bond Dissociation Energy (BDE): The rate-determining step in most cross-coupling catalytic cycles is the oxidative addition of the aryl halide to the palladium(0) center. This step is highly sensitive to the strength of the C-X bond. The established reactivity trend, based on decreasing bond strength, is C–I > C–Br > C–Cl > C–F.[1][2] This fundamental principle dictates that the weaker C-Br bond at the C5 position is inherently more reactive towards oxidative addition than the stronger C-Cl bond at the C2 position.
-
Electronic Activation of the Pyridine Ring: In N-heterocycles, positions alpha to the nitrogen atom (C2 and C6) are electron-deficient due to the inductive effect of the nitrogen. This makes the C2-Cl bond more electrophilic and susceptible to oxidative addition.[1][3]
In the case of this compound, these two factors are in opposition. However, the difference in bond dissociation energy between C-Br and C-Cl is significant enough that the C-Br bond's higher intrinsic reactivity typically dominates.[2][4] Consequently, under standard or mild cross-coupling conditions, functionalization occurs selectively at the C5-bromo position. Achieving reactivity at the more inert C2-chloro position requires more forcing conditions, often after the C5 position has already been modified.
Sources
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Mastering the Purification of 5-Bromo-2-chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile: An Application Guide
Abstract
This comprehensive guide provides detailed application notes and protocols for the purification of 5-Bromo-2-chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile, a key intermediate in pharmaceutical and agrochemical research. Recognizing the critical impact of purity on downstream applications, this document moves beyond a simple recitation of steps to explain the underlying principles of various purification techniques. We will explore recrystallization, column chromatography, and preparative High-Performance Liquid Chromatography (HPLC), offering researchers, scientists, and drug development professionals the expertise to select and optimize the most suitable method for their specific needs. This guide is grounded in established chemical principles and provides a framework for achieving high-purity material, complete with methods for purity verification and troubleshooting.
Introduction: The Imperative of Purity
This compound is a structurally complex heterocyclic compound whose utility as a synthetic building block is directly correlated with its purity. The presence of impurities, which can include regioisomers, starting materials, or by-products from its synthesis, can lead to unpredictable reaction outcomes, reduced yields, and the introduction of unwanted substances in final active pharmaceutical ingredients (APIs) or agrochemicals.
The synthesis of such multi-substituted pyridines often involves halogenation and trifluoromethylation steps, which can be prone to side reactions.[1] Therefore, a robust purification strategy is not merely a recommendation but a necessity. This guide provides the technical insights to navigate the challenges of purifying this specific molecule, ensuring the integrity of subsequent research and development.
Pre-Purification Characterization and Impurity Profiling
Before embarking on any purification protocol, a thorough understanding of the crude material is paramount. A preliminary analysis will inform the selection of the most effective purification strategy.
Typical Impurities to Consider:
-
Regioisomers: Incomplete regioselectivity during bromination or chlorination can lead to isomers with different substitution patterns on the pyridine ring.
-
Incompletely Reacted Starting Materials: Residual precursors from the synthetic route.
-
Over-halogenated or Under-halogenated Species: By-products resulting from non-stoichiometric halogenation.
-
Hydrolysis Products: The nitrile group can be susceptible to hydrolysis under certain conditions, leading to the corresponding carboxylic acid or amide.
Recommended Preliminary Analysis:
A combination of analytical techniques should be employed to create a comprehensive impurity profile of the crude material.
| Analytical Technique | Information Gained |
| Thin-Layer Chromatography (TLC) | Rapid assessment of the number of components and their relative polarities. Essential for developing a column chromatography method. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative assessment of purity and detection of minor impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of volatile impurities and confirmation of the molecular weight of the main component and by-products.[2][3][4][5][6] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹⁹F) | Structural confirmation of the desired product and identification of structurally related impurities. ¹⁹F NMR is particularly useful for identifying impurities containing the trifluoromethyl group.[7] |
Purification Strategy Selection: A Logic-Driven Approach
The choice of purification technique is dictated by the initial purity of the crude material, the quantity to be purified, and the desired final purity. The following diagram illustrates a decision-making workflow.
Caption: Decision workflow for selecting the appropriate purification technique.
Protocol I: Recrystallization for High-Purity Material
Recrystallization is a powerful technique for purifying solid compounds that are already relatively pure (>90%). The principle lies in the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.[8][9]
The Causality Behind Solvent Selection
The success of recrystallization hinges on the choice of an appropriate solvent. An ideal solvent should:
-
Exhibit a steep solubility curve: The compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[10] This allows for maximum recovery upon cooling.
-
Dissolve impurities well at all temperatures or not at all: If impurities are highly soluble, they will remain in the mother liquor. If they are insoluble, they can be removed by hot filtration.[10]
-
Be chemically inert: The solvent should not react with the target compound.[10]
-
Have a relatively low boiling point: This facilitates easy removal of the solvent from the purified crystals.
-
Be non-toxic and environmentally friendly whenever possible. [10]
Experimental Protocol: Solvent Screening
Given the lack of specific solubility data for this compound, a systematic solvent screening is the first critical step.
Materials:
-
Crude this compound
-
A selection of solvents with varying polarities (see table below)
-
Small test tubes
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Place approximately 20-30 mg of the crude compound into separate test tubes.
-
Add a small amount (e.g., 0.5 mL) of a solvent to each test tube at room temperature.
-
Observe the solubility. If the compound dissolves completely, the solvent is too good and should be discarded for single-solvent recrystallization.
-
If the compound is insoluble or sparingly soluble, heat the test tube in a heating block or water bath to the boiling point of the solvent.
-
Observe the solubility at the elevated temperature. An ideal solvent will completely dissolve the compound.
-
If the compound dissolves, remove the test tube from the heat and allow it to cool slowly to room temperature, and then in an ice bath.
-
Observe for the formation of crystals. The formation of a significant amount of crystalline solid indicates a promising solvent.
| Solvent Class | Example Solvents for Screening |
| Non-polar | Hexane, Heptane, Cyclohexane |
| Medium-polar | Toluene, Dichloromethane, Diethyl ether, Ethyl acetate |
| Polar Protic | Methanol, Ethanol, Isopropanol |
| Polar Aprotic | Acetone, Acetonitrile |
Protocol: Single-Solvent Recrystallization
-
Place the crude compound in an Erlenmeyer flask.
-
Add the chosen solvent in small portions while heating the flask on a hot plate. Add just enough hot solvent to completely dissolve the solid.
-
If there are insoluble impurities, perform a hot filtration through a fluted filter paper into a pre-heated flask.
-
Allow the filtrate to cool slowly to room temperature. To promote slow cooling, the flask can be insulated.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.[11]
-
Dry the crystals under vacuum to remove all traces of the solvent.
Protocol: Two-Solvent Recrystallization
If a suitable single solvent cannot be found, a two-solvent system can be employed. This involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is insoluble. The two solvents must be miscible.
-
Dissolve the crude compound in a minimal amount of the "good" solvent at its boiling point.
-
Add the "poor" solvent dropwise while keeping the solution hot until it becomes slightly cloudy (the point of saturation).
-
Add a few drops of the "good" solvent until the solution becomes clear again.
-
Proceed with the cooling and crystal collection steps as described for single-solvent recrystallization.
Protocol II: Column Chromatography for Complex Mixtures
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.[12] It is particularly useful for purifying compounds with lower initial purity or for separating closely related impurities like regioisomers.
The Rationale of Solvent System Selection via TLC
The key to a successful column chromatography separation is the selection of an appropriate solvent system (eluent). This is typically achieved through preliminary analysis using Thin-Layer Chromatography (TLC).[13] The goal is to find a solvent or solvent mixture that provides good separation between the desired compound and its impurities, with the target compound having an Rf value ideally between 0.15 and 0.85.[13][14]
Rf Value Calculation:
Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)
Sources
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Application Notes & Protocols: Comprehensive Guide to the Safe Handling and Storage of Halogenated Nicotinonitrile Compounds
Abstract
Halogenated nicotinonitrile compounds are a pivotal class of molecules in pharmaceutical research and drug development, prized for their unique chemical properties stemming from the interplay of the aromatic pyridine ring, the electron-withdrawing nitrile group, and the modifying influence of halogen substituents.[1] This combination, however, necessitates stringent handling and storage protocols due to their potential reactivity, toxicity, and cytotoxic nature.[2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to manage these compounds safely and effectively, ensuring both personnel safety and experimental integrity. We will delve into the causality behind procedural choices, offering detailed, self-validating protocols for every stage of the compound's lifecycle in the laboratory—from receipt to disposal.
Understanding the Hazard Profile
The inherent risks associated with halogenated nicotinonitriles are multifactorial, arising from their distinct chemical moieties.
-
Nicotinonitrile Core: The pyridine ring and nitrile group create a polar molecule with a high dipole moment.[3][4] The nitrile carbon is electrophilic, making it susceptible to nucleophilic attack, and the entire scaffold can participate in a variety of organic reactions.[3][5]
-
Halogen Substituents (F, Cl, Br, I): Halogens modify the electronic properties and reactivity of the aromatic ring. They also introduce specific toxicological concerns. Halogenated organic compounds are often irritants and can pose long-term health risks.[6][7][8]
-
Cytotoxic Potential: Many compounds used in drug development, particularly in oncology, are cytotoxic by design.[2] They are intended to inhibit cell growth or proliferation.[2] Therefore, all halogenated nicotinonitriles, especially novel derivatives, should be treated as potentially cytotoxic, meaning even low-level, chronic exposure could lead to serious health issues, including reproductive toxicity and genetic damage.
A thorough risk assessment is the foundational step before any laboratory work commences. This involves consulting the Safety Data Sheet (SDS) for the specific compound and recognizing that for novel research compounds, a complete hazard profile may not be available, demanding the highest level of precaution.[9]
Engineering Controls: The First Line of Defense
Engineering controls are designed to isolate personnel from the chemical hazard. Reliance on Personal Protective Equipment (PPE) alone is insufficient.
-
Chemical Fume Hoods: All manipulations of halogenated nicotinonitrile compounds—weighing, reconstitution, and use in reactions—must be performed within a properly functioning and certified chemical fume hood.[10] This prevents the inhalation of airborne particles (if solid) or vapors.
-
Ventilated Storage: Dedicated, ventilated cabinets should be used for storing these compounds, especially for long-term storage, to prevent the accumulation of hazardous vapors in the laboratory.[11]
-
Containment Systems: For highly potent or cytotoxic compounds, the use of more advanced containment, such as a compounding aseptic containment isolator (CACI) or a glovebox, provides a superior physical barrier between the operator and the hazardous material.
Personal Protective Equipment (PPE): A Mandate for Safety
PPE is essential to protect against dermal, ocular, and respiratory exposure.[12] The selection of PPE must be deliberate and based on the specific task and associated risks.
Table 1: PPE Selection Guide for Halogenated Nicotinonitriles
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Receiving/Unpacking | 2 pairs of chemotherapy-rated nitrile gloves.[13] | Safety glasses with side shields. | Full-buttoned lab coat. | Not typically required if no damage. |
| Weighing (Solid) | 2 pairs of chemotherapy-rated nitrile gloves. | Chemical splash goggles and face shield.[9] | Disposable, moisture-resistant gown with cuffs.[9] | Recommended if weighing potent compounds outside of an isolator. |
| Solution Preparation | 2 pairs of chemotherapy-rated nitrile gloves.[13] Neoprene gloves may offer broader protection against various solvents.[14] | Chemical splash goggles and face shield. | Disposable, moisture-resistant gown with cuffs. | Not required if performed in a certified fume hood. |
| Reaction/Experiment | 2 pairs of chemotherapy-rated nitrile gloves. | Chemical splash goggles. | Disposable, moisture-resistant gown with cuffs. | Not required if performed in a certified fume hood. |
| Spill Cleanup | Silver Shield® or Neoprene gloves over inner nitrile gloves.[15] | Chemical splash goggles and face shield. | Tychem® coveralls or equivalent chemical-resistant suit.[15] | Air-purifying respirator (APR) with appropriate cartridges or SCBA, depending on spill size and substance volatility.[15][16][17] |
Causality Behind PPE Choices:
-
Double Gloving: Using two pairs of gloves is a critical practice when handling cytotoxic agents.[13] The outer glove takes the primary contamination. During doffing, the outer glove is removed, and the inner glove protects the hand from any contamination on the cuff of the gown or the outer glove's interior.
-
Gown Selection: A moisture-resistant, disposable gown with knit cuffs is superior to a standard lab coat.[9] It prevents soak-through from splashes and creates a better seal with the inner glove.
-
Eye and Face Protection: A face shield worn over goggles provides full-face protection from splashes during tasks like solution preparation, where the risk is highest.[9][12]
Protocols for Handling and Storage
The following protocols provide a systematic approach to managing halogenated nicotinonitriles throughout their laboratory lifecycle.
Workflow for Compound Management
The overall process follows a strict, contained path to minimize exposure and contamination risk.
Caption: Decision-making workflow for a chemical spill.
-
In Case of Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. [6][8]Seek immediate medical attention.
-
In Case of Eye Contact: Flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open. [8][18]Seek immediate medical attention.
-
In Case of Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. [19]* In Case of Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. [20]
Decontamination and Waste Disposal
All materials that come into contact with halogenated nicotinonitriles are considered hazardous waste.
-
Decontamination: Glassware and equipment should be rinsed with a suitable solvent (e.g., acetone, ethanol) in the fume hood. The rinsate must be collected as hazardous waste. A final wash with soap and water can then be performed.
-
Waste Segregation: It is critical to segregate waste streams. [10][21] * Halogenated Organic Waste: For all solvents, solutions, and rinsates containing these compounds. [22][23] * Solid Waste: For contaminated PPE, weigh boats, absorbent pads, and other disposable materials.
-
Container Management: Waste containers must be made of compatible material, kept closed except when adding waste, and clearly labeled "Hazardous Waste - Halogenated Organics". [22][23]Do not fill liquid waste containers beyond 75% capacity to allow for vapor expansion. [23]* Disposal: All waste must be disposed of through the institution's Environmental Health & Safety (EHS) department according to regulatory guidelines. [24]Never dispose of this waste down the drain. [10]
Conclusion
The utility of halogenated nicotinonitrile compounds in modern research is undeniable. However, their potential hazards demand a culture of safety built on a deep understanding of their chemical nature. By implementing robust engineering controls, mandating correct PPE usage, and adhering to the detailed protocols outlined in this guide, research institutions can protect their most valuable asset—their scientists—while enabling groundbreaking discoveries.
References
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Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL). (n.d.). PubMed Central. Retrieved from [Link]
-
Risks and Safety Measures for Cytotoxic Compounding. (2025, March 19). Ecolab. Retrieved from [Link]
-
Safe handling of cytotoxics: guideline recommendations. (n.d.). PubMed Central. Retrieved from [Link]
-
Safe Handling of Cytotoxic Drugs and Bodily Fluids SOP-SHCDBF-01. (2019, May 1). Kingston Health Sciences Centre. Retrieved from [Link]
-
Cytotoxic Drug Safety. (n.d.). Thompson Rivers University. Retrieved from [Link]
-
SAFETY DATA SHEET: 4-Amino-nicotinonitrile. (n.d.). AFG Bioscience LLC. Retrieved from [Link]
-
5 Types of PPE for Hazardous Chemicals. (2022, December 7). Hazmat School. Retrieved from [Link]
-
Personal Protective Equipment. (n.d.). University of Florida Environmental Health & Safety. Retrieved from [Link]
-
Personal Protective Equipment. (2025, September 12). US EPA. Retrieved from [Link]
-
Halogenated Solvents. (n.d.). Washington State University Environmental Health & Safety. Retrieved from [Link]
-
Recommended PPE to handle chemicals. (n.d.). Bernardo Ecenarro. Retrieved from [Link]
-
Lab Safety Equipment & PPE. (n.d.). ChemTalk. Retrieved from [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, Northwestern University. Retrieved from [Link]
-
Aromatic Nitriles Definition. (n.d.). Fiveable. Retrieved from [Link]
-
Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt. Retrieved from [Link]
-
Nitrile. (n.d.). Wikipedia. Retrieved from [Link]
-
Safe Storage. (n.d.). University of California, Berkeley. Retrieved from [Link]
-
Nicotinonitrile. (n.d.). Wikipedia. Retrieved from [Link]
-
Management of Hazardous Waste Procedure. (n.d.). Yale Environmental Health & Safety. Retrieved from [Link]
-
Guidance on Safe Storage of Chemicals in Laboratories. (n.d.). University of Bristol. Retrieved from [Link]
-
Nitriles: an attractive approach to the development of covalent inhibitors. (n.d.). PubMed Central. Retrieved from [Link]
-
Hazardous Materials Disposal Guide. (2019, June 12). Nipissing University. Retrieved from [Link]
-
Anesthetic Gases Safe Work Practices. (n.d.). University of Colorado Denver. Retrieved from [Link]
-
Chemical Compatibility and Storage. (n.d.). Case Western Reserve University. Retrieved from [Link]
-
Occupational Exposure to Halogenated Anaesthetic Gases in Hospitals: A Systematic Review of Methods and Techniques to Assess Air Concentration Levels. (n.d.). PubMed Central. Retrieved from [Link]
-
20.7: Chemistry of Nitriles. (2025, January 19). LibreTexts Chemistry. Retrieved from [Link]
-
Safe handling and storage of chemicals. (2025, August 20). Sciencemadness Wiki. Retrieved from [Link]
-
3-Cyanopyridine. (n.d.). PubChem. Retrieved from [Link]
-
SAFETY DATA SHEET: 3-Cyanopyridine 1-oxide. (2025, September 19). Thermo Fisher Scientific. Retrieved from [Link]
-
Isoflurane Anesthetic Gas Safety Guidelines. (n.d.). University of California, Riverside. Retrieved from [Link]
-
Hybrid nitrile-based reactive diluent for phthalonitrile resins. (2025, October 29). ResearchGate. Retrieved from [Link]
-
Anesthetics - Safety Fact Sheet. (n.d.). The University of Texas at Austin. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-2-chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile
Welcome to the technical support center for the synthesis of 5-Bromo-2-chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your synthetic route and improve the yield and purity of this valuable intermediate.
I. Troubleshooting Guide: Overcoming Common Synthesis Challenges
The synthesis of complex heterocyclic compounds like this compound can present several challenges. This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Low Yield of the Final Product
A common frustration in multi-step synthesis is a lower-than-expected yield of the final product. Several factors can contribute to this issue.
Potential Causes & Solutions:
-
Incomplete Diazotization: The conversion of the amino group to a diazonium salt is a critical step. If this reaction is incomplete, the subsequent Sandmeyer reaction will be inefficient.
-
Solution: Ensure the temperature is maintained between 0-5°C during the addition of sodium nitrite. Temperatures that are too high can lead to the decomposition of the diazonium salt. Use a slight excess of sodium nitrite (1.1-1.2 equivalents) to drive the reaction to completion.[1]
-
-
Side Reactions during Sandmeyer Reaction: The Sandmeyer reaction, while versatile, can be prone to side reactions, such as the formation of phenols or biaryl compounds.[2][3]
-
Solution: Use a stoichiometric amount of the copper(I) halide catalyst. An excess can promote unwanted side reactions. The slow and controlled addition of the diazonium salt solution to the copper(I) halide solution is crucial to maintain a low concentration of the diazonium salt, minimizing side product formation.[1][4]
-
-
Suboptimal Reaction Conditions: Temperature and reaction time can significantly impact the yield.
-
Solution: For the Sandmeyer bromination, after the addition of the diazonium salt, warming the reaction mixture to 60-70°C for about an hour can improve the conversion to the desired bromo-substituted product.[1]
-
-
Loss of Product during Work-up and Purification: The product may be lost during extraction or chromatography.
-
Solution: Ensure complete extraction by using an appropriate solvent and performing multiple extractions. For purification by column chromatography, carefully select the eluent system to achieve good separation from impurities.
-
Issue 2: Presence of Impurities in the Final Product
Even with a reasonable yield, impurities can compromise the quality of your product and complicate downstream applications.
Potential Causes & Solutions:
-
Unreacted Starting Materials: Incomplete reactions are a primary source of impurities.
-
Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of starting materials before proceeding with the work-up.
-
-
Formation of Isomeric Byproducts: The regioselectivity of the bromination step can sometimes be imperfect, leading to the formation of isomeric products.
-
Solution: The directing effects of the substituents on the pyridine ring generally favor the desired isomer. However, careful control of reaction conditions, particularly temperature, can enhance selectivity.
-
-
Decomposition of the Product: The trifluoromethyl group can make the pyridine ring susceptible to nucleophilic attack under certain conditions.[5]
-
Solution: Avoid harsh basic conditions during the work-up. Use a mild base like sodium bicarbonate for neutralization.
-
Issue 3: Difficulty in Isolating the Product
Sometimes, the challenge lies not in the reaction itself, but in effectively isolating the final compound.
Potential Causes & Solutions:
-
Product is an Oil or Low-Melting Solid: This can make handling and purification difficult.
-
Solution: If the product is an oil, try to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. If it remains an oil, purification by column chromatography is the most effective method.
-
-
Emulsion Formation during Extraction: Emulsions can form during the liquid-liquid extraction process, making phase separation difficult.
-
Solution: Adding a small amount of brine (saturated NaCl solution) can help to break up emulsions. Alternatively, filtering the mixture through a pad of Celite can be effective.
-
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of this compound.
Q1: What is a typical synthetic route for this compound?
A common and effective route involves a multi-step synthesis starting from a substituted pyridine derivative. A key transformation is often a Sandmeyer reaction to introduce the bromo group.[1][2] The trifluoromethyl group can be introduced early in the synthesis or at a later stage, depending on the availability of starting materials.[5][6]
Q2: Why is the Sandmeyer reaction preferred for introducing the bromine atom?
The Sandmeyer reaction is a reliable method for converting an aromatic amino group into a variety of functional groups, including halogens.[1][2][7] It is particularly useful for introducing substituents onto heterocyclic rings where direct electrophilic aromatic substitution might be difficult or lead to a mixture of products.[1]
Q3: What are the key safety precautions to consider during this synthesis?
-
Diazonium Salts: Aryl diazonium salts can be explosive when isolated in a dry state. It is crucial to keep them in solution and use them immediately after preparation.[1]
-
Reagents: Handle reagents like phosphorus oxychloride, phosphorus pentachloride, and hydrobromic acid with care in a well-ventilated fume hood, as they are corrosive and toxic.
-
Temperature Control: The diazotization reaction is highly exothermic. Maintaining a low temperature is critical for both safety and yield.
Q4: How can I confirm the identity and purity of my final product?
A combination of analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the structure of the molecule.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the nitrile (C≡N) bond.
-
High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the final product.
III. Experimental Protocols & Data
Protocol 1: Diazotization and Sandmeyer Bromination
This protocol outlines a general procedure for the conversion of an amino-substituted nicotinonitrile to the corresponding bromo derivative.
Step 1: Diazotization
-
Suspend the starting amino-substituted nicotinonitrile (1.0 eq) in a mixture of 48% hydrobromic acid and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the cooled suspension, ensuring the temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
Step 2: Sandmeyer Reaction
-
In a separate flask, dissolve copper(I) bromide (1.2 eq) in 48% hydrobromic acid.
-
Cool the CuBr solution to 0 °C.
-
Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.
-
After the addition is complete, warm the mixture to 60-70 °C and stir for 1 hour.
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature and pour it into a mixture of ice and water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Typical Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Diazotization Temperature | 0-5 °C | Minimizes decomposition of the unstable diazonium salt. |
| Sodium Nitrite (eq) | 1.1 - 1.2 | Ensures complete conversion of the amine to the diazonium salt. |
| Copper(I) Bromide (eq) | 1.2 | Catalyzes the conversion of the diazonium salt to the aryl bromide. |
| Sandmeyer Temperature | 60-70 °C | Promotes the decomposition of the diazonium salt and product formation. |
| Reaction Time | 1 hour | Typically sufficient for complete reaction after warming. |
IV. Mechanistic Insights & Visualizations
Diagram 1: The Sandmeyer Reaction Mechanism
The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution mechanism.[2][4]
Caption: General mechanism of the Sandmeyer reaction.
Diagram 2: Troubleshooting Workflow for Low Yield
This workflow provides a logical approach to diagnosing and resolving low yield issues.
Caption: A decision tree for troubleshooting low product yield.
V. References
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
-
Application Notes and Protocols for the Sandmeyer Reaction on 4-Amino-2-chloronicotinonitrile. Benchchem.
-
Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. ACS Publications.
-
Chloropyridine: Common isomorphs, synthesis, reactions and applications. Chempanda.
-
Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science (RSC Publishing).
-
Selective Trifluoromethylation of Pyridines. ChemistryViews.
-
Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
-
Pyridine synthesis. Organic Chemistry Portal.
-
Method for synthesizing 4-chloro-pyridine. Google Patents.
-
Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper. ResearchGate.
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
-
Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. RSC Publishing.
-
Sandmeyer reaction. Wikipedia.
-
Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH.
-
Sandmeyer Reaction. J&K Scientific LLC.
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- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimization of Nicotinonitrile Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of nicotinonitrile, a key intermediate in the production of pharmaceuticals like the vitamin niacin.[1] We address common challenges encountered during synthesis, offering scientifically grounded explanations and actionable solutions to optimize reaction conditions and maximize yield and purity.
Section 1: Troubleshooting Guide
This section addresses specific problems that may arise during nicotinonitrile synthesis, categorized by the primary synthetic route.
Ammoxidation of 3-Methylpyridine (Picoline)
The gas-phase ammoxidation of 3-methylpyridine is a widely used industrial method for nicotinonitrile synthesis.[2] The reaction involves passing 3-methylpyridine, ammonia, and air over a catalyst at elevated temperatures.[2][3]
Problem: Low Conversion of 3-Methylpyridine
-
Potential Cause: Inadequate reaction temperature.
-
Explanation: The ammoxidation reaction is endothermic and requires a specific temperature range to proceed efficiently. Below the optimal temperature, the reaction rate will be significantly lower, leading to incomplete conversion of the starting material.
-
Troubleshooting Steps:
-
Verify the reactor temperature is within the optimal range for your specific catalyst system. For many common vanadia-based catalysts, this is typically between 365-370°C.[3]
-
Ensure accurate temperature monitoring with calibrated thermocouples placed directly in the catalyst bed.
-
Gradually increase the temperature in small increments (e.g., 5-10°C) and monitor the conversion rate by analyzing the product stream. Be cautious of overheating, which can lead to side reactions and catalyst deactivation.
-
-
-
Potential Cause: Catalyst deactivation or poisoning.
-
Explanation: Catalysts can lose activity over time due to coking (carbon deposition), sintering (loss of surface area at high temperatures), or poisoning by impurities in the feed stream.
-
Troubleshooting Steps:
-
If coking is suspected, regenerate the catalyst by controlled oxidation to burn off carbon deposits.
-
Analyze the 3-methylpyridine and ammonia feed for potential poisons such as sulfur or chlorine compounds.
-
Consider replacing the catalyst if it has reached the end of its operational life.
-
-
-
Potential Cause: Incorrect molar ratio of reactants.
-
Explanation: The stoichiometry of the reactants (3-methylpyridine, ammonia, and oxygen from the air) is crucial for maximizing conversion. An excess or deficiency of any reactant can limit the reaction.
-
Troubleshooting Steps:
-
Verify the molar feed ratios. A common starting point is a 3-methylpyridine:ammonia:oxygen molar ratio of approximately 1:1.5-1.8:2.5-3.0.[3]
-
Adjust the flow rates of the individual gas streams to optimize the ratio for your specific reactor and catalyst.
-
-
Problem: Low Selectivity to Nicotinonitrile (High Byproduct Formation)
-
Potential Cause: Non-optimal reaction temperature.
-
Explanation: While a certain temperature is required for conversion, excessively high temperatures can promote side reactions, such as the formation of pyridine, carbon dioxide, and other undesired byproducts.[4]
-
Troubleshooting Steps:
-
Carefully control the reaction temperature to find the balance between high conversion and high selectivity. This often involves creating a temperature profile across the catalyst bed.
-
If byproduct formation is significant, consider lowering the reaction temperature in small increments while monitoring the product distribution.
-
-
-
Potential Cause: Inappropriate catalyst composition.
-
Explanation: The choice of catalyst and its composition are critical for selectivity. Different catalyst formulations exhibit varying selectivities towards nicotinonitrile.
-
Troubleshooting Steps:
-
Ensure you are using a catalyst designed for high-selectivity nicotinonitrile synthesis. Common catalysts include vanadia (V₂O₅) supported on materials like silica (SiO₂) or titania (TiO₂), often promoted with other metal oxides like molybdenum trioxide (MoO₃).[2][3]
-
Consult literature or catalyst suppliers for the optimal catalyst for your specific process conditions.
-
-
Dehydration of Nicotinamide
This laboratory-scale synthesis involves the dehydration of nicotinamide using a strong dehydrating agent, such as phosphorus pentoxide (P₄O₁₀).[5]
Problem: Low Yield of Nicotinonitrile
-
Potential Cause: Incomplete mixing of reactants.
-
Explanation: Nicotinamide and phosphorus pentoxide are both solids. Inadequate mixing will result in a non-homogeneous reaction mixture, leading to incomplete dehydration.
-
Troubleshooting Steps:
-
Ensure both nicotinamide and phosphorus pentoxide are finely powdered to maximize surface area contact.
-
Thoroughly mix the powdered reactants before heating.[5]
-
-
-
Potential Cause: Insufficient heating or premature termination of the reaction.
-
Explanation: The dehydration reaction requires significant heat input to proceed to completion. The reaction is often vigorous and should be continued until no more product distills over.[5]
-
Troubleshooting Steps:
-
Heat the mixture vigorously with a free flame, ensuring even heating of the reaction flask.[5]
-
Continue heating until the distillation of nicotinonitrile ceases.
-
-
Problem: Product Contamination and Difficult Purification
-
Potential Cause: Clogging of the condenser.
-
Explanation: Nicotinonitrile is a solid at room temperature and can solidify in the condenser, obstructing the flow of distillate.[5]
-
Troubleshooting Steps:
-
-
Potential Cause: Incomplete removal of the reaction residue.
-
Explanation: The residue in the reaction flask after dehydration can be difficult to remove.
-
Troubleshooting Steps:
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to nicotinonitrile?
A1: The most prevalent industrial method is the ammoxidation of 3-methylpyridine.[2] Other common laboratory and industrial syntheses include the dehydration of nicotinamide, the reaction of 3-bromopyridine with cuprous cyanide, and the conversion of nicotinic acid to nicotinonitrile.[5][6]
Q2: How does temperature affect the yield and selectivity in the ammoxidation of 3-methylpyridine?
A2: Temperature is a critical parameter. Increasing the temperature generally increases the conversion rate of 3-methylpyridine.[7] However, excessively high temperatures can lead to decreased selectivity due to the formation of byproducts like pyridine and carbon dioxide.[4] Therefore, an optimal temperature must be determined to balance high conversion with high selectivity.
Q3: What types of catalysts are typically used for the ammoxidation of 3-methylpyridine?
A3: Vanadia-based catalysts are widely used.[4] These often consist of vanadium pentoxide (V₂O₅) supported on carriers such as silica (SiO₂), titania (TiO₂), or alumina (Al₂O₃). The catalyst performance can be enhanced by the addition of promoters like molybdenum trioxide (MoO₃).[2][3]
Q4: What are some key safety precautions to consider during nicotinonitrile synthesis?
A4: A thorough risk assessment should be conducted before any synthesis.[5] Nicotinonitrile and its precursors can be hazardous. For instance, in the dehydration of nicotinamide using phosphorus pentoxide, the reaction is vigorous and should be performed in a well-ventilated fume hood. Care should also be taken when handling corrosive reagents and during the workup and purification steps.[5]
Q5: How can I purify crude nicotinonitrile?
A5: The purification method depends on the synthetic route and the impurities present. For the dehydration of nicotinamide, the crude product is typically purified by distillation at atmospheric or reduced pressure.[5] In the reaction of 3-bromopyridine with cuprous cyanide, the product can be extracted with an organic solvent like benzene, followed by fractional distillation.[6]
Section 3: Data and Experimental Protocols
Representative Reaction Parameters for Ammoxidation of 3-Methylpyridine
| Parameter | Typical Value | Reference |
| Catalyst | V₂O₅ (10%), TiO₂ (5%), Mo₂O₃ (1.5%) on SiO₂ | [3] |
| Temperature | 365-370 °C | [3] |
| Molar Ratio (3-picoline:NH₃:O₂) | 1:1.76:2.97 | [3] |
| Conversion of 3-picoline | >99% | [2] |
| Yield of Nicotinonitrile | ~95% | [2] |
Step-by-Step Protocol: Dehydration of Nicotinamide with Phosphorus Pentoxide
This protocol is adapted from Organic Syntheses.[5]
-
Reactant Preparation: In a dry 1-liter round-bottomed flask, place 100 g (0.82 mole) of powdered nicotinamide and 100 g (0.70 mole) of phosphorus pentoxide.
-
Mixing: Stopper the flask and shake thoroughly to mix the two powders.
-
Apparatus Setup: Connect the flask via a wide-bore tube to a long (80 cm) air condenser arranged for distillation. Use a Claisen flask immersed in an ice-salt bath as the receiver.
-
Reaction: Reduce the pressure to 15-20 mm Hg. Heat the mixture vigorously with a large, free flame, moving it around to ensure even heating.
-
Distillation: Continue heating until the distillation of nicotinonitrile ceases (typically 15-20 minutes).
-
Workup: Allow the apparatus to cool. Rinse the product from the condenser and connecting tube with ether.
-
Purification: Combine the ether washings with the distillate. Distill off the ether on a steam bath. Distill the remaining product at atmospheric pressure using an air condenser. The expected yield of nicotinonitrile is 71-72 g (83-84%).
Section 4: Visualizing the Synthesis
Key Synthetic Pathways to Nicotinonitrile
Caption: Common synthetic routes to nicotinonitrile.
Troubleshooting Workflow for Low Yield in Ammoxidation
Caption: Troubleshooting workflow for low yield in ammoxidation.
References
-
Teague, P. C.; Short, W. A. Nicotinonitrile. Organic Syntheses1953 , 33, 68. DOI: 10.15227/orgsyn.033.0068. [Link]
- US Patent 4,051,140, "Preparation of pyridines and nicotinonitrile from piperidines," issued September 27, 1977.
-
Torabi, M.; Yarie, M.; Karimi, F.; Zolfigol, M. A. Catalytic application strategy for the preparation of nicotinonitrile derivatives using Fe3O4@SiO2@tosyl-carboxamide as a new magnetic H-bond catalyst. RSC Adv.2022 , 12, 14133-14143. DOI: 10.1039/D2RA01163E. [Link]
-
Torabi, M.; Yarie, M.; Karimi, F.; Zolfigol, M. A. Catalytic synthesis of coumarin-linked nicotinonitrile derivatives in the presence a catalytic amount of Fe3O4@SiO2@(CH2)3‐urea‐benzimidazole sulfonic acid. Res Chem Intermed2023 , 49, 1359–1376. DOI: 10.1007/s11164-022-04910-6. [Link]
-
Galin, F. Z.; Shereshovets, V. V.; Vorob'eva, T. P.; Tolstikov, G. A. Catalytic Conversion of Nicotine Into Nicotinonitrile – a Pharmaceutical Intermediate Product. Pharm. Chem. J.1990 , 24, 433–434. DOI: 10.1007/BF00776426. [Link]
-
Torabi, M.; Yarie, M.; Karimi, F.; Zolfigol, M. A. Design, synthesis and application of a magnetic H-bond catalyst in the preparation of new nicotinonitriles via cooperative vinylogous anomeric-based oxidation. RSC Adv.2022 , 12, 14133-14143. DOI: 10.1039/d4ra01163e. [Link]
-
Wikipedia. Nicotinonitrile. [Link]
-
Yarie, M.; Torabi, M.; Zolfigol, M. A. Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials. ChemistrySelect2021 , 6, 10624-10628. DOI: 10.1002/slct.202103099. [Link]
- US Patent 2,491,253, "Preparation of nicotinonitrile," issued December 13, 1949.
-
ResearchGate. Optimization of Reaction Conditions. [Link]
- DK Patent 150480B, "Method of preparing nicotinic acid by nicotinonitril hydrolyze," issued August 25, 1986.
-
Jetir.org. Synthesis, Characterization and Optimization Study of Nicotine Derivatives. [Link]
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ResearchGate. Optimization of reaction conditions. [Link]
-
ResearchGate. General synthetic route of nicotinonitrile compounds 6a–c and 7. [Link]
- CN Patent 102249994B, "Preparation method of nicotinic acid," issued April 10, 2013.
-
Gorska, M.; Szelag, H. M. Methods to Produce Nicotinic Acid with Potential Industrial Applications. Molecules2022 , 27, 526. DOI: 10.3390/molecules27020526. [Link]
- CN Patent 104961678A, "Production process of 3-cyanopyridine," issued October 7, 2015.
-
Synthesis of nicotinonitrile derivatives and study of their photophysical properties. Tetrahedron2011 , 67, 2387-2393. DOI: 10.1016/j.tet.2011.02.041. [Link]
-
Organic Syntheses. Nicotinic acid. [Link]
-
Iwai, K.; Yamauchi, H.; Yokoyama, S.; Nishiwaki, N. FeCl3-Promoted Facile Synthesis of Multiply Arylated Nicotinonitriles. Synlett2021 , 32, 115-118. DOI: 10.1055/s-0040-1705928. [Link]
-
Kotb, E. R.; El-Hashash, M. A.; Rizk, S. A. Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Acta Chim. Slov.2009 , 56, 908-919. [Link]
- US Patent 3,644,380, "Preparation of 3-cyanopyridine," issued February 22, 1972.
-
ResearchGate. Synthesis and Characterization of Nicotinonitrile Derivatives as Efficient Corrosion Inhibitors for Acid Pickling of Brass Alloy in Nitric Acid. [Link]
-
ResearchGate. A Review on The Chemistry of Nicotinonitriles and Their applications. [Link]
-
El-Gazzar, M. G.; Al-Balawi, M. M.; Al-Hazmi, A. M.; El-Gazzar, A. B. A. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H)thione Derivatives as Synthon. ACS Omega2022 , 7, 10173-10185. DOI: 10.1021/acsomega.1c06830. [Link]
-
ResearchGate. Yield of C 3 H 3 NO, formed following the codeposition of acrylonitrile. [Link]
-
ResearchGate. The influence of temperature on yield of the reaction products. [Link]
-
Roy, D. Effect of Temperature on the Purity and Yield of Aspirin. J. Emerg. Investig.2020 , 3, 1-5. DOI: 10.33485/ji.v3i1.12. [Link]
Sources
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Technical Support Center: Purification of Halogenated Aromatic Compounds
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Welcome to the technical support center dedicated to addressing the unique challenges associated with the purification of halogenated aromatic compounds. These molecules are foundational in pharmaceuticals, agrochemicals, and materials science, yet their purification is often non-trivial. This guide provides in-depth, experience-driven troubleshooting advice and practical protocols in a direct question-and-answer format to help you navigate common experimental hurdles.
Troubleshooting Common Purification Techniques
The purification of halogenated aromatic compounds requires careful consideration of their electronic properties, potential for degradation, and the subtle differences between closely related analogues. Below, we address frequent issues encountered during column chromatography and crystallization.
1. Column Chromatography
Question: My halogenated aromatic compound is degrading on the silica gel column. How can I prevent this and what's causing it?
Answer: This is a classic problem rooted in the chemical nature of the stationary phase. Standard silica gel is inherently acidic due to the presence of surface silanol groups (Si-OH).[1] These acidic sites can catalyze the degradation of sensitive compounds, particularly those prone to acid-mediated hydrolysis or dehalogenation.[2][3] Halogenated aromatics, especially those with electron-donating groups or strained ring systems, can be susceptible.
Causality & Solution:
-
Acid-Catalyzed Degradation: The Lewis acidic sites on silica can promote side reactions. To mitigate this, the silica gel must be "deactivated" or "passivated." This is achieved by neutralizing the acidic sites. A common and effective method is to slurry the silica gel in a solvent system containing a small percentage of a tertiary amine, such as triethylamine (TEA) or pyridine, before packing the column. Typically, 0.1-1% TEA in the eluent is sufficient.
-
Alternative Stationary Phases: If your compound is exceptionally sensitive, switching to a more inert stationary phase is the best course of action.
-
Alumina: Available in neutral, basic, or acidic forms, allowing you to match the stationary phase to your compound's stability profile.
-
Florisil®: A magnesium silicate-based adsorbent that is less acidic than silica and can be a good alternative.[3]
-
Workflow: Diagnosing and Preventing Degradation on Silica Gel
Caption: Decision tree for troubleshooting compound stability on silica gel.
Question: I'm struggling to separate two halogenated aromatic isomers by column chromatography. They always co-elute. What should I do?
Answer: Co-elution of isomers or compounds with very similar polarities is a frequent challenge because standard silica gel chromatography primarily separates based on polarity.[4] Halogenated isomers often have nearly identical polarities. To resolve them, you must exploit more subtle differences in their molecular properties.
Causality & Solution:
-
Exploiting π-π Interactions: The electron clouds of aromatic rings can engage in π-π stacking interactions. Halogen substituents modulate the electron density of the aromatic ring. Stationary phases containing phenyl or pentafluorophenyl (PFP) groups are designed to enhance these interactions, providing an alternative separation mechanism to standard polarity-based adsorption.[5][6] A PFP column, for instance, can differentiate isomers based on how their specific electronic structures interact with the highly fluorinated stationary phase.[6]
-
Temperature Modification: Chromatography is a thermodynamic process. Adjusting the column temperature can alter the partitioning equilibrium between the mobile and stationary phases, sometimes significantly improving resolution. Experimenting with temperatures 15°C higher or lower than ambient can be a simple yet effective strategy.[5]
-
High-Performance Liquid Chromatography (UHPLC/HPLC): For difficult separations, transitioning from flash chromatography to HPLC is often necessary. The higher efficiency of HPLC columns provides superior resolving power. A survey of methods for separating closely related halogen-containing molecules found that UHPLC methods using PFP or C18 stationary phases were highly effective.[6]
Table 1: Stationary Phase Selection Guide for Isomer Separation
| Stationary Phase | Separation Principle | Ideal for Separating | Key Considerations |
| Silica Gel | Adsorption (Polarity) | Compounds with different functional groups or polarity. | Prone to causing degradation of sensitive compounds.[3] |
| PFP (Pentafluorophenyl) | π-π interactions, dipole-dipole, charge transfer. | Positional isomers, compounds with different aromatic electron densities. | Excellent for halogenated aromatics.[6] |
| Phenyl-Hexyl | π-π interactions, hydrophobicity. | Aromatic compounds, isomers with different shapes. | Provides alternative selectivity to standard C18 phases.[5] |
| Chiral Phases (e.g., Polysaccharide-based) | Enantioselective interactions (e.g., hydrogen bonding, steric hindrance). | Enantiomers of chiral halogenated compounds. | Requires screening of multiple phases and mobile phases for optimal results.[7] |
2. Crystallization
Question: I can't find a good single-solvent system to crystallize my halogenated aromatic compound. What alternative crystallization methods can I try?
Answer: Finding the ideal crystallization solvent, one in which the compound is soluble when hot but sparingly soluble when cold, can be difficult. When a single solvent fails, multi-solvent systems and alternative techniques that slowly approach supersaturation are the preferred methods.
Causality & Solution:
The goal of crystallization is to allow molecules to slowly and methodically arrange themselves into a well-defined crystal lattice.[8] If precipitation occurs too rapidly, impurities can become trapped, or an amorphous powder may form instead of crystals.
-
Solvent Layering (Anti-Solvent Diffusion): This is a powerful technique for growing high-quality single crystals. The principle involves dissolving your compound in a "good" solvent where it is highly soluble, and then carefully layering a miscible "anti-solvent" on top, in which the compound is insoluble. Diffusion at the interface between the two solvents slowly reduces the solubility of the compound, promoting gradual crystallization.[8]
-
Slow Evaporation: This is a simple and widely used method. The compound is dissolved in a relatively volatile solvent or solvent mixture to near saturation. The container is then covered in a way that allows the solvent to evaporate very slowly (e.g., by covering the vial with parafilm and poking a few small holes with a needle). As the solvent evaporates, the concentration of the compound increases, eventually leading to crystallization.[9] It's best to avoid highly volatile solvents like dichloromethane or acetone, as rapid evaporation often leads to poor crystal quality.[8]
-
Vapor Diffusion: This method is similar to solvent layering but relies on the vapor phase. The compound is dissolved in a good solvent in a small, open container (e.g., a small vial). This vial is then placed inside a larger, sealed container (e.g., a beaker or jar) that contains a volatile anti-solvent. The anti-solvent vapor slowly diffuses into the solution containing the compound, reducing its solubility and inducing crystallization.
Frequently Asked Questions (FAQs)
Question: How do I remove residual palladium catalyst from my reaction mixture after a cross-coupling reaction?
Answer: Residual palladium is a major concern, especially in pharmaceutical development, due to strict regulatory limits on heavy metal impurities in active pharmaceutical ingredients (APIs).[10] Palladium can exist in the crude product as fine black particles (Pd(0)) or as soluble Pd(II) species, requiring different removal strategies.
Workflow for Palladium Removal
Caption: A systematic workflow for removing residual palladium catalyst.
Detailed Steps & Rationale:
-
Filtration through Celite®: As a first pass, especially for heterogeneous catalysts like Pd/C, filtration through a pad of Celite® (diatomaceous earth) is highly effective at removing the bulk of the insoluble metal particles.[11][12][13] This prevents the larger particles from contaminating downstream purification steps.
-
Metal Scavengers: For soluble palladium or fine colloidal particles that pass through Celite, metal scavengers are the preferred industrial method. These are solid-supported reagents (often functionalized silica or polymers) that have ligands with a high affinity for palladium, such as thiols or phosphines.[10][11] The scavenger is stirred with the solution containing the product, chelates the palladium, and is then easily removed by filtration.
-
Activated Carbon: Stirring the product solution with activated carbon can also effectively adsorb residual palladium.[13] However, be aware that it may also adsorb your product, so this should be tested on a small scale first.
-
Chromatography/Crystallization: In some cases, residual palladium can be removed during standard column chromatography or by recrystallizing the final product.[12] However, crystallization can sometimes concentrate metal impurities within the crystal lattice, so this is not always a reliable method.[10]
Question: What are the most common impurities I should anticipate when working with halogenated aromatics?
Answer: Anticipating impurities is key to designing an effective purification strategy. Besides unreacted starting materials, several classes of impurities are common:
-
Dehalogenated Byproducts: The carbon-halogen bond can be cleaved under various conditions, leading to impurities where the halogen is replaced by a hydrogen atom.[6][14] This can be a significant issue in reactions that use reducing agents or transition metal catalysts.[15][16]
-
Isomeric Impurities: Halogenation reactions, particularly electrophilic aromatic substitution, can often yield a mixture of positional isomers (ortho, meta, para).[17] These isomers typically have very similar physical properties, making them difficult to separate.
-
Over-halogenated Species: The reaction may not stop at the desired mono-, di-, or tri-halogenated product, leading to the formation of species with additional halogen atoms.[17]
-
Catalyst Residues: As discussed, metals like palladium from cross-coupling or copper from Ullmann-type reactions are common impurities that must be removed.[10][17]
-
Dioxins (in specific cases): It is critical to be aware that syntheses involving chlorinated phenols or the high-temperature treatment of certain chlorinated materials can produce highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs) as byproducts.[18]
Experimental Protocols
Protocol 1: Two-Dimensional Thin Layer Chromatography (2D TLC) for Stability Testing
This protocol is used to determine if a compound is stable on a silica gel TLC plate, which serves as a good proxy for its stability during column chromatography.[2]
-
Obtain a square TLC plate.
-
In one corner, about 1 cm from each edge, spot a concentrated solution of your crude or purified compound.
-
Develop the TLC plate in an appropriate eluent system as you normally would.
-
Remove the plate from the chamber and allow it to dry completely until all solvent has evaporated.
-
Rotate the plate 90 degrees so that the line of separated spots from the first run is now at the bottom.
-
Develop the plate again in the same eluent system.
-
Visualize the plate. If the compound is stable, all spots will lie on the diagonal. Any spots that appear off the diagonal represent degradation products formed during contact with the silica gel.
Protocol 2: Preparation of Deactivated (Neutralized) Silica Gel for Flash Chromatography
This protocol describes how to prepare a silica gel slurry for packing a column to purify acid-sensitive compounds.
-
Choose an appropriate solvent system for your chromatography based on initial TLC analysis.
-
Prepare the eluent by adding triethylamine (TEA) to the pre-mixed solvent system to a final concentration of 0.5-1% (v/v).
-
In a beaker, add the required amount of dry silica gel.
-
Slowly add the TEA-containing eluent to the dry silica gel while gently swirling until a uniform, pourable slurry is formed. Let this stand for 5-10 minutes to ensure the silica is fully wetted and the surface is neutralized.
-
Pack the column with this slurry using your preferred method (e.g., wet packing).
-
Run the column using the eluent that contains TEA. This ensures the column remains deactivated throughout the purification process.
References
-
International Labour Organization. (2011). Hydrocarbons, Halogenated Aromatic. In ILO Encyclopaedia of Occupational Health and Safety. [Link]
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Various Authors. (2017). How to remove palladium catalyst from reaction mixture? ResearchGate. [Link]
- Furuya, T., & Miller, S. A. (2013). Method For Removing Halogens From An Aromatic Compound.
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Stilinović, V., et al. (2022). Halogen-Bonded Cocrystals of 1,3,5-Triiodo-2,4,6-trifluorobenzene and Structural Isomers of Benzoylpyridine. Crystal Growth & Design, ACS Publications. [Link]
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Commandeur, L. C., & Parsons, J. R. (1990). Degradation of halogenated aromatic compounds. Biodegradation, PubMed. [Link]
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Various Authors. (2015). HPLC separation of related halogenated aromatic, any one?? Chromatography Forum. [Link]
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Various Authors. (2015). How can i remove palladium Pd catalyst easily? ResearchGate. [Link]
- Lingo, S. P. (1952). Dehalogenation of aromatic compounds.
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Regalado, E. L., et al. (2019). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ResearchGate. [Link]
-
Demel, J., & Čermák, J. (2020). The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds and Its Role in the Destruction of Polyhalogenated Aromatic Contaminants. MDPI. [Link]
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Häggblom, M. M. (1992). Microbial breakdown of halogenated aromatic pesticides and related compounds. PubMed. [Link]
-
Phenova. (n.d.). GC Troubleshooting Guide. Phenova.com. [Link]
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Reguera-Carrascal, D., et al. (2023). Cocrystallization of Antifungal Compounds Mediated by Halogen Bonding. Crystal Growth & Design, ACS Publications. [Link]
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-
Biotage. (2023). How to Remove Palladium in three easy steps. Biotage. [Link]
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Reguera-Carrascal, D., et al. (2023). Cocrystallization of Antifungal Compounds Mediated by Halogen Bonding. PMC, NIH. [Link]
-
Various Authors. (2013). Removal of leached Palladium from reaction product. ScienceMadness Discussion Board. [Link]
-
Desotec. (n.d.). Removing Halogenated Organic Compounds: A Guide to Solutions. Desotec. [Link]
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Wang, R., et al. (2021). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. PMC, PubMed Central. [Link]
-
Agilent Technologies, Inc. (2011). Separation of volatile halogenated hydrocarbons and some aromatics on a fused silica capillary column. Agilent. [Link]
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Phung, S. Y., et al. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. PMC, PubMed Central. [Link]
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Wilson, A. S., et al. (2020). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). SpringerLink. [Link]
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Wenzel, T. J. (2014). Chromatographic Co-elution. In Encyclopedia of Analytical Chemistry, ResearchGate. [Link]
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Soni, R., & D'Souza, A. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]
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Creed, J. T., et al. (1989). Detection of Halogenated Compounds by Capillary Gas Chromatography With Helium Plasma Mass Spectrometry Detection. Applied Spectroscopy. [Link]
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Lecomte, C. (n.d.). Guide for crystallization. Université de Lorraine. [Link]
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Nishina, K., et al. (2013). Retention of Halogenated Solutes on Stationary Phases Containing Heavy Atoms. PMC. [Link]
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Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. [Link]
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Various Authors. (n.d.). halogenated aromatic compounds: Topics by Science.gov. Science.gov. [Link]
-
Various Authors. (2025). Halogenated Aromatic Compounds. ResearchGate. [Link]
-
Al-Qasmi, A., et al. (2026). Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector. PMC, NIH. [Link]
-
Various Authors. (2016). What compounds are unstable in a silica gel column (chromatography). Reddit. [Link]
-
University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry. [Link]
-
SSE Enterprise. (2025). Silica Gel In Chromatography. [Link]
-
Heycarbons. (n.d.). Understanding Acid Washed Activated Carbon. [Link]
-
General Carbon. (n.d.). Activated Carbon for Acids/Chemical Purification. [Link]
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- 14. Degradation of halogenated aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. US20130105766A1 - Method For Removing Halogens From An Aromatic Compound - Google Patents [patents.google.com]
- 16. US3064059A - Dehalogenation of halogenated aromatic compounds - Google Patents [patents.google.com]
- 17. The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds and Its Role in the Destruction of Polyhalogenated Aromatic Contaminants | MDPI [mdpi.com]
- 18. Hydrocarbons, Halogenated Aromatic [iloencyclopaedia.org]
Technical Support Center: Troubleshooting Trifluoromethylation Reactions in Heterocyclic Synthesis
Welcome to the technical support hub for trifluoromethylation reactions in heterocyclic synthesis. This guide is crafted for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting advice and frequently asked questions (FAQs). Our goal is to empower you to navigate the complexities of these reactions and achieve optimal outcomes in your synthetic endeavors.
The introduction of a trifluoromethyl (CF₃) group is a critical strategy in medicinal and agrochemical chemistry for enhancing the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. However, the direct trifluoromethylation of heterocycles can be challenging. This guide provides a structured approach to identifying and resolving common experimental hurdles.
General Troubleshooting Framework
Before diving into specific issues, it's essential to have a systematic troubleshooting approach. Many reaction failures can be traced back to a few key areas.
My reaction has a low yield or is not working at all. Where do I start?
Low or no yield is a frequent challenge in trifluoromethylation reactions. The root cause often lies in one of the following areas: reagent quality, reaction setup, or the chosen conditions.[1] A systematic evaluation of these factors is the most effective way to diagnose the problem.
Initial Diagnostic Workflow:
Caption: A general workflow for troubleshooting low-yield trifluoromethylation reactions.
Detailed Step-by-Step Protocol for Initial Diagnostics:
-
Re-evaluate Your Reagents:
-
Trifluoromethylating Agent: Many electrophilic trifluoromethylating reagents, such as Togni's and Umemoto's reagents, can decompose over time, especially if not stored correctly.[2][3] For instance, Togni's Reagent II is known to be metastable at room temperature and should be stored refrigerated.[3] If in doubt, use a fresh batch from a reputable supplier.
-
Catalyst/Initiator: In photoredox catalysis, ensure your photocatalyst is active and that the light source emits at the correct wavelength for excitation.[1] For metal-catalyzed reactions, the choice of ligand and metal precursor is crucial.
-
Solvents and Additives: Ensure all solvents are anhydrous and properly degassed. Oxygen can quench radical reactions, significantly impeding their progress.[1]
-
-
Scrutinize the Reaction Setup:
-
Inert Atmosphere: Radical reactions are particularly sensitive to oxygen.[1] Ensure your reaction vessel has been thoroughly flushed with an inert gas like nitrogen or argon, and that the solvent has been adequately degassed.
-
Light Source (for Photoredox Reactions): For photoredox-catalyzed reactions, confirm that your light source is functioning correctly and positioned for optimal irradiation of the reaction mixture.[4][5]
-
-
Optimize Reaction Conditions:
-
Temperature: While many modern trifluoromethylation reactions proceed at room temperature, some systems may require heating or cooling to achieve optimal results.[1][2] For example, some electrophilic trifluoromethylations with hypervalent iodine reagents may necessitate low temperatures to prevent reagent decomposition.[2]
-
Concentration: The concentration of your substrate, trifluoromethylating agent, and catalyst can significantly impact reaction kinetics. A screening of concentrations may be necessary.
-
Solvent: The choice of solvent can influence solubility, reactivity, and even regioselectivity.[1][6] Common solvents for these reactions include acetonitrile (MeCN) and dimethylformamide (DMF).[1]
-
Issues in Radical Trifluoromethylation
Radical trifluoromethylation is a powerful method for the direct C-H functionalization of heterocycles. However, the high reactivity of the trifluoromethyl radical can also lead to challenges.
My radical trifluoromethylation reaction is giving me a complex mixture of products. How can I improve selectivity?
Poor selectivity in radical trifluoromethylation often stems from the high and sometimes indiscriminate reactivity of the trifluoromethyl radical. This can lead to multiple products, including regioisomers and undesired side products.[7][8]
Common Causes and Solutions:
-
Excess Radical Generation: A high concentration of trifluoromethyl radicals can lead to undesired side reactions.[1]
-
Solution: Try reducing the amount of the radical initiator or the intensity of the light source in photocatalytic reactions.[1]
-
-
Reaction with Solvent: The trifluoromethyl radical can react with certain solvents.
-
Solution: Choose a solvent that is inert under the reaction conditions. Acetonitrile (MeCN) and dimethylformamide (DMF) are commonly used.[1]
-
-
Hydrogen Atom Abstraction: The trifluoromethyl radical can abstract a hydrogen atom, leading to the formation of trifluoromethane (CF₃H) and substrate-derived radical species that can lead to byproducts.[7][8]
-
Solution: Optimizing the concentration of the trifluoromethyl radical source and the substrate can help favor the desired reaction pathway.
-
Table 1: Common Side Products in Radical Trifluoromethylation and Their Mitigation
| Side Product | Common Cause | Mitigation Strategy |
| Hydrodehalogenation | Presence of a halogen on the substrate | Use a less reactive radical source or optimize reaction time. |
| Dimerization of Substrate | High concentration of substrate-derived radicals | Decrease substrate concentration or use a more efficient radical trap. |
| Brominated Byproducts | Using bromotrifluoromethane (CBrF₃) as the CF₃ source | Optimize stoichiometry to minimize excess CBrF₃. |
| Alkyltrifluoromethylation | Reaction with solvent-derived species | Choose a more inert solvent; for example, if using t-butyl hydroperoxide (tBuOOH), be aware of potential reactions with isobutene generated in situ.[7][8] |
Logical Flow for Improving Selectivity:
Caption: Decision tree for improving selectivity in radical trifluoromethylation.
Challenges with Electrophilic Trifluoromethylating Reagents
Electrophilic trifluoromethylating reagents, such as hypervalent iodine compounds (e.g., Togni's reagents) and sulfonium salts (e.g., Umemoto's reagents), are widely used due to their commercial availability and broad applicability.[9] However, their stability and reactivity can be a source of experimental issues.
My reaction with an electrophilic trifluoromethylating reagent is sluggish or fails, even with a fresh bottle. What could be the problem?
Even with a fresh reagent, several factors can inhibit the reactivity of electrophilic trifluoromethylating agents.
Potential Causes and Solutions:
-
Inappropriate Choice of Reagent for the Substrate: The electronic nature of your heterocyclic substrate is a key determinant of success.
-
Electron-Rich Heterocycles: These are generally good candidates for electrophilic trifluoromethylation.[2]
-
Electron-Deficient Heterocycles: These may require more forcing conditions or a different trifluoromethylation strategy altogether.
-
-
Reagent Decomposition: Some of these reagents can be sensitive to moisture, light, or temperature.[3]
-
Solution: Handle reagents under an inert atmosphere and protect them from light where necessary. Always adhere to the storage recommendations provided by the supplier.
-
-
Suboptimal Activation: Some electrophilic reagents require an activator, such as a Lewis or Brønsted acid, to enhance their reactivity.[10]
-
Solution: Review the literature for your specific reagent and substrate class to see if an activator is recommended.
-
Table 2: Comparison of Common Electrophilic Trifluoromethylating Reagents
| Reagent Class | Example | Key Characteristics | Common Issues |
| Hypervalent Iodine | Togni's Reagents | Highly reactive, often operate via radical pathways.[11] | Can be thermally unstable and potentially explosive.[3] |
| Sulfonium Salts | Umemoto's Reagents | Generally shelf-stable and highly reactive.[9] | May require specific activators for certain substrates. |
| Thianthrenium Salts | TT-CF₃⁺OTf⁻ | Bench-stable and can exhibit electrophilic, radical, and nucleophilic reactivity.[12] | Relatively new, so optimization may be required for novel substrates. |
Issues in Nucleophilic Trifluoromethylation
Nucleophilic trifluoromethylation often employs reagents like the Ruppert-Prakash reagent (TMSCF₃) and is particularly useful for introducing the CF₃ group to carbonyls and imines.
I'm observing significant byproduct formation in my nucleophilic trifluoromethylation. How can I improve the reaction's cleanliness?
Side reactions in nucleophilic trifluoromethylation are often related to the stability of the trifluoromethyl anion (CF₃⁻) and its propensity to undergo undesired reactions.
Common Side Reactions and Solutions:
-
Protonation of the Trifluoromethyl Anion: The CF₃⁻ anion is a strong base and can be quenched by protic sources in the reaction mixture.
-
Solution: Ensure strictly anhydrous conditions. Use a non-protic solvent and ensure all reagents are dry.
-
-
Decomposition of the Reagent: Reagents like TMSCF₃ require an activator (e.g., a fluoride source) to generate the active nucleophile. The stability of the resulting species can be limited.
-
Solution: Add the activator slowly at a low temperature to control the concentration of the active nucleophile.
-
Experimental Protocol: General Procedure for Nucleophilic Trifluoromethylation of a Heterocyclic Aldehyde
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the heterocyclic aldehyde (1.0 equiv) and anhydrous THF.
-
Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.
-
Reagent Addition: Add the Ruppert-Prakash reagent (TMSCF₃, 1.2-1.5 equiv) dropwise.
-
Activation: Slowly add a solution of the activator (e.g., tetrabutylammonium fluoride, TBAF, 0.1 equiv) in anhydrous THF.
-
Reaction: Stir the reaction mixture at -78 °C and monitor by TLC.
-
Quenching: Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Workup: Allow the mixture to warm to room temperature, extract with an appropriate organic solvent, dry the combined organic layers over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Frequently Asked Questions (FAQs)
Q1: Can I use photoredox catalysis for electron-deficient heterocycles?
While photoredox catalysis is often associated with electron-rich heterocycles, methods have been developed for the trifluoromethylation of electron-deficient systems.[4][5] This often involves careful selection of the photocatalyst and trifluoromethyl radical source. For example, using triflyl chloride with a suitable photocatalyst can be effective.[5]
Q2: My reaction is not reproducible. What are the most common sources of variability?
Inconsistent results often point to subtle variations in experimental conditions. Key factors to control rigorously include:
-
Atmosphere: Ensure a consistently inert and dry atmosphere.
-
Reagent Purity: Use reagents from the same batch or from a consistently reliable source.
-
Stirring Rate: In heterogeneous mixtures, the stirring rate can affect reaction kinetics.
-
Temperature Control: Maintain a stable and uniform temperature throughout the reaction.
Q3: How do I choose between a radical, electrophilic, or nucleophilic trifluoromethylation strategy?
The choice depends primarily on the functional groups present in your heterocyclic substrate.
Caption: A guide to selecting a trifluoromethylation strategy based on substrate type.
References
- Technical Support Center: Optimizing CBrF3 Trifluoromethyl
- Optimization of reaction conditions for N-trifluoromethyl
- Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. OUCI.
- Shelf-Stable Electrophilic Reagents for Trifluoromethylthiolation.
- Innate C-H trifluoromethyl
- Trifluoromethyl Thianthrenium Triflate: A Readily Available Trifluoromethylating Reagent with Formal CF3+, CF3•, and CF3– Reactivity. PMC.
- Fluoroalkylation: Expansion of Togni Reagents. Sigma-Aldrich.
- A Researcher's Guide to the Benchtop Stability of Electrophilic Trifluoromethyl
- Innate C-H trifluoromethyl
- Innate C-H trifluoromethyl
- Trifluoromethylation of heterocycles via visible light photoredox c
- Trifluoromethylation of arenes and heteroarenes by means of photoredox c
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sci-Hub. Trifluoromethylation of heterocycles via visible light photoredox catalysis / Tetrahedron Letters, 2012 [sci-hub.box]
- 5. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [ouci.dntb.gov.ua]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Fluoroalkylation: Expansion of Togni Reagents [sigmaaldrich.com]
- 12. Trifluoromethyl Thianthrenium Triflate: A Readily Available Trifluoromethylating Reagent with Formal CF3+, CF3•, and CF3– Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 5-Bromo-2-chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile
Welcome to the technical support center for the synthesis of 5-Bromo-2-chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the challenges of scaling up this complex, multi-step synthesis. Our focus is on anticipating problems, understanding the underlying chemical principles, and providing robust, field-tested solutions.
Section 1: Synthesis Overview and Strategic Considerations
The synthesis of this compound is a sequential process involving the formation of a substituted pyridone, followed by chlorination and a challenging electrophilic bromination. The significant electron-withdrawing nature of the trifluoromethyl (-CF₃), chloro (-Cl), and nitrile (-CN) groups makes the pyridine ring highly electron-deficient, presenting unique challenges, particularly in the final bromination step.
Successful scale-up requires careful consideration of reaction kinetics, thermal management, reagent handling, and purification strategies. This guide breaks down the process into its core stages to address potential issues systematically.
Overall Synthetic Workflow
The most common synthetic route proceeds in three main stages, starting from ethyl 4,4,4-trifluoroacetoacetate.
Caption: Decision tree for troubleshooting the bromination step.
Section 3: Scale-Up Protocols and Data
When moving from bench-scale to pilot or production scale, parameters must be adjusted to account for changes in surface area-to-volume ratios, heat transfer, and mixing efficiency.
Detailed Experimental Protocol: Bromination (Lab Scale)
Safety Warning: This procedure involves highly hazardous materials and must be performed with extreme caution and appropriate safety measures. [1][2][3]
-
Preparation: In a thick-walled glass pressure vessel equipped with a magnetic stir bar, add 2-Chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile (1.0 eq).
-
Reagent Addition: In a well-ventilated fume hood, carefully add oleum (20-30% SO₃, ~5 volumes) to the vessel. Cool the mixture in an ice bath.
-
Bromine Addition: Slowly add liquid bromine (1.1 - 1.5 eq) dropwise via syringe. The temperature should be kept below 10°C during the addition.
-
Reaction: Seal the vessel tightly. Heat the mixture in an oil bath behind a blast shield to 140-150°C and stir for 24 hours.
-
Quenching: After cooling the vessel to room temperature, cool it further in an ice/salt bath. Very slowly, open the vessel to release any pressure. Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
Workup: Neutralize the resulting slurry with a saturated solution of sodium carbonate or 50% NaOH, ensuring the temperature remains below 20°C. The product will precipitate as a solid.
-
Isolation: Filter the solid, wash thoroughly with water, then with a dilute sodium thiosulfate solution (to remove residual bromine), and finally with water again. Dry the crude product under vacuum.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography. [4][5]
Comparative Data: Bromination Conditions
| Parameter | Lab Scale (1-10g) | Pilot Scale (1-10kg) | Key Considerations for Scale-Up |
| Reactor | Heavy-walled glass flask | Glass-lined or Hastelloy steel reactor | Material must be resistant to bromine and oleum. Ensure proper pressure rating. |
| Temperature | 140-150°C (Oil Bath) | 140-150°C (Jacketed heating) | Heat transfer is less efficient at scale. Monitor internal temp closely. |
| Reagent Addition | Manual (dropping funnel) | Metering pump | Control addition rate to manage exotherms. Sub-surface addition is preferred. |
| Mixing | Magnetic or overhead stirrer | Baffled reactor with impeller | Efficient mixing is crucial to prevent localized hot spots and ensure homogeneity. |
| Quenching | Pouring onto ice | Reverse addition: pumping ice/water into the reactor | Reverse addition provides better temperature control. |
Section 4: Frequently Asked Questions (FAQs)
Q1: Why is the bromination directed to the 5-position? A1: In electrophilic substitution of pyridines, the 3- and 5-positions are generally favored over the 2-, 4-, and 6-positions. In this specific molecule, the 3-position is already substituted with a nitrile group. Therefore, the most electronically favorable position for attack by an electrophile (Br⁺) is the 5-position.
Q2: Can N-Bromosuccinimide (NBS) be used for the bromination step? A2: While NBS is a milder and safer alternative to liquid bromine for many reactions, it is generally not electrophilic enough to brominate a severely deactivated pyridine ring like this one, even with an acid catalyst. The harsh conditions provided by Br₂/Oleum are typically necessary.
Q3: My final product is off-white or yellow after recrystallization. How can I improve its purity? A3: A persistent color may be due to trace impurities. Consider these purification techniques:
-
Charcoal Treatment: Dissolve the product in the hot recrystallization solvent and add a small amount of activated charcoal. Reflux for 15-20 minutes and then filter hot to remove the charcoal and adsorbed impurities.
-
Alternative Solvents: Experiment with different recrystallization solvents or solvent pairs (e.g., ethanol/water, toluene/heptane).
-
Chromatography: A short plug of silica gel can be effective for removing polar, colored impurities if recrystallization fails. [4][6] Q4: Are there alternatives to the Sandmeyer reaction for introducing the 2-chloro group? A4: The Sandmeyer reaction is used to convert an amino group into a halide and is a powerful tool in aromatic chemistry. [7][8][9]However, for this synthesis, the 2-chloro group is typically introduced from a 2-pyridone precursor using a chlorinating agent like POCl₃. This is generally more direct and higher-yielding than a route that would require synthesizing a 2-amino-5-bromo... precursor and then performing a Sandmeyer chlorination.
Q5: What are the key analytical techniques to monitor this synthesis? A5:
-
Thin Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of reaction progress.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for confirming the presence of starting material, intermediates, and the final product, and for identifying byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for monitoring volatile components and assessing purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Essential for structural confirmation of the final product and key intermediates. The ¹⁹F NMR will clearly show the signal for the -CF₃ group.
References
-
ResearchGate. Trifluoromethylation of Alkyl Radicals: Breakthrough and Challenges. Available from: [Link]
-
Interscan Corporation. (2024). Bromine (Br2): Assessing Health Risks and Safety Protocols. Available from: [Link]
-
Royal Society of Chemistry. (2025). Recent advances in the diverse transformations of trifluoromethyl alkenes. Available from: [Link]
-
Loba Chemie. (2019). BROMINE FOR SYNTHESIS MSDS. Available from: [Link]
-
Chemistry World. (2012). Chemists crack fluoroform challenge. Available from: [Link]
-
National Institutes of Health (NIH). Recent trends in the chemistry of Sandmeyer reaction: a review. Available from: [Link]
-
ResearchGate. Sandmeyer reactions. Part 7.1 An investigation into the reduction steps of Sandmeyer hydroxylation and chlorination reactions. Available from: [Link]
-
Pharmaceutical Technology. Overcoming Challenges in Fluorine-Based Chemistry. Available from: [Link]
-
ResearchGate. How to carry out bromination of pyridine at 2- or 4- positions?. Available from: [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Bromine. Available from: [Link]
-
Scientific Update. (2021). Pyrylium salts- kryptonite for the Sandmeyer reaction?. Available from: [Link]
-
National Center for Biotechnology Information (NCBI). Bromine Acute Exposure Guideline Levels. Available from: [Link]
-
Wikipedia. Sandmeyer reaction. Available from: [Link]
-
YouTube. (2024). Bromination of Pyrrole and Pyridine #bromination. Available from: [Link]
-
ResearchGate. (PDF) Synthesis of 4,6,6Trimethyl2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile. Available from: [Link]
-
MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]
- Google Patents. EP 2 368 550 B1.
-
Oakwood Chemical. 2-Chloro-6-methyl-4-(trifluoromethyl)-nicotinonitrile. Available from: [Link]
-
LabNovo. 5-Bromo-2-chloro-6-methyl-4-(trifluoromethyl)-nicotinonitrile. Available from: [Link]
-
Organic Chemistry Portal. Sandmeyer Reaction. Available from: [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available from: [Link]
-
ResearchGate. Synthesis and Reactions of 4-Chloro-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile. Available from: [Link]
-
ResearchGate. Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Available from: [Link]
-
Open Access Pub. Purification Techniques | Journal of New Developments in Chemistry. Available from: [Link]
-
Wikipedia. List of purification methods in chemistry. Available from: [Link]
-
MySkinRecipes. 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile. Available from: [Link]
- Google Patents. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine.
-
ResearchGate. Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. Available from: [Link]
-
PubChem. 2-Chloro-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile. Available from: [Link]
-
Ark Pharm, Inc. 5-Bromo-6-methyl-2-(methylamino)-4-(trifluoromethyl)nicotinonitrile. Available from: [Link]
- Google Patents. CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile.
- Google Patents. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
- Google Patents. (2014). CN103570510A - One-pot synthesis method for 5-bromo-2-chloro-4'-ethoxy diphenylmethane.
-
PubChemLite. 4-bromo-2-chloro-6-(trifluoromethyl)pyridine (C6H2BrClF3N). Available from: [Link]
-
American Chemical Society. The use of alternative solvent purification techniques. Available from: [Link]
-
Master Organic Chemistry. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. Available from: [Link]
- Google Patents. CN114181139B - Synthesis method of 5-halogenated nicotinic acid.
Sources
- 1. Bromine (Br2): Assessing Health Risks and Safety Protocols [gasdetection.com]
- 2. lobachemie.com [lobachemie.com]
- 3. BROMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. openaccesspub.org [openaccesspub.org]
- 5. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Analytical Methods for Impurities in 5-Bromo-2-chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile
Welcome to the technical support center for the analysis of 5-Bromo-2-chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the detection and characterization of impurities in this complex molecule. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical insights to ensure the purity and quality of your compound.
Introduction: The Criticality of Impurity Profiling
This compound is a highly functionalized heterocyclic compound with potential applications in the pharmaceutical and agrochemical industries. The presence of impurities, even in trace amounts, can significantly impact its efficacy, safety, and stability. Therefore, robust analytical methods are paramount for its quality control. This guide will walk you through the recommended analytical techniques, potential challenges, and troubleshooting strategies.
High-Performance Liquid Chromatography (HPLC-UV): The Workhorse for Purity Assessment
Reversed-phase HPLC with UV detection is the primary technique for quantifying the purity of this compound and detecting non-volatile impurities.
Recommended Starting HPLC-UV Method
This method provides a solid starting point for your analysis. Optimization may be required based on your specific instrumentation and impurity profile.
| Parameter | Recommendation |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 90% B over 10 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile/Water (50:50) |
HPLC Troubleshooting Guide & FAQs
Question: I am observing significant peak tailing for my main compound. What is the cause and how can I resolve it?
Answer: Peak tailing is a common issue when analyzing basic compounds like pyridine derivatives. The primary cause is the interaction of the basic nitrogen atom in the pyridine ring with acidic residual silanol groups on the surface of silica-based stationary phases. To mitigate this:
-
Mobile Phase pH Adjustment: The use of an acidic mobile phase, such as one containing 0.1% formic acid, helps to protonate the basic nitrogen of your nicotinonitrile, reducing its interaction with the silanol groups.
-
Use of an "End-Capped" Column: Modern, high-purity, end-capped C18 columns have fewer accessible silanol groups, which significantly reduces peak tailing for basic compounds.
-
Lower Analyte Concentration: Overloading the column can also lead to peak tailing. Try injecting a more dilute sample.
Question: I have a closely eluting impurity that is not well-resolved from the main peak. How can I improve the separation?
Answer: Improving resolution between closely eluting peaks often requires a systematic approach to method development:
-
Optimize the Gradient: A shallower gradient will provide more time for the components to separate on the column. You can also introduce an isocratic hold at a specific mobile phase composition to enhance the separation of critical pairs.
-
Change the Organic Modifier: If you are using acetonitrile, try switching to methanol or a combination of both. The different solvent selectivity can alter the elution order and improve resolution.
-
Adjust the Mobile Phase pH: Small changes in pH can affect the ionization state of impurities, leading to changes in retention and potentially better separation.
-
Select a Different Stationary Phase: If optimizing the mobile phase is insufficient, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase.
Question: I am seeing extraneous peaks in my chromatogram that are not present in my sample. What could be the source?
Answer: These are often referred to as "ghost peaks" and can originate from several sources:
-
Contaminated Mobile Phase: Ensure you are using high-purity HPLC-grade solvents and additives. Contaminants can accumulate on the column and elute as peaks during a gradient run.
-
Carryover from Previous Injections: If a previous sample was highly concentrated, it might not have been completely washed from the injector or column. Implement a robust needle wash and blank injection protocol.
-
Degradation of the Sample in the Autosampler: Some compounds are unstable in the sample diluent over time. Prepare fresh samples and consider using a cooled autosampler.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities and Isomer Differentiation
GC-MS is an excellent technique for identifying volatile and semi-volatile impurities, such as residual solvents and certain synthetic byproducts. Its high resolving power is particularly useful for separating positional isomers.
Recommended Starting GC-MS Method
| Parameter | Recommendation |
| Column | Mid-polarity capillary column (e.g., 5% Phenyl Polysiloxane, 30 m x 0.25 mm, 0.25 µm) |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50-450 m/z |
GC-MS Troubleshooting Guide & FAQs
Question: How can I differentiate between positional isomers of my compound using GC-MS?
Answer: Positional isomers will have the same molecular weight and thus the same molecular ion in the mass spectrum. Differentiation relies on their chromatographic separation:
-
Chromatographic Resolution: Due to differences in their polarity and boiling points, positional isomers will often have slightly different retention times on a GC column. A longer column or a slower temperature ramp can improve their separation.
-
Fragmentation Patterns: While the mass spectra of isomers can be very similar, there might be subtle differences in the relative abundances of fragment ions. Careful comparison of the spectra against a known standard or a spectral library can aid in identification.
Question: What are the characteristic features to look for in the mass spectrum of this compound and its halogenated impurities?
Answer: The presence of bromine and chlorine atoms gives rise to a distinctive isotopic pattern in the mass spectrum.
-
Isotopic Clusters: Bromine has two major isotopes, 79Br and 81Br, in an approximate 1:1 ratio. Chlorine has two major isotopes, 35Cl and 37Cl, in an approximate 3:1 ratio. A molecule containing one bromine and one chlorine atom will exhibit a characteristic M, M+2, and M+4 isotopic pattern in the molecular ion cluster. The relative intensities of these peaks are predictable and can be used to confirm the elemental composition of an impurity.[1]
Question: My peaks are broad and show poor shape. What could be the issue?
Answer: Broad peaks in GC can be caused by several factors:
-
Improper Injection Technique: A slow injection can cause the sample to vaporize inefficiently, leading to band broadening. Ensure your autosampler is performing optimally.
-
Column Contamination: Non-volatile residues can accumulate at the head of the column, leading to poor peak shape. Trimming a small portion (e.g., 10-20 cm) from the inlet of the column can often resolve this.
-
Active Sites in the System: The presence of active sites in the injector liner or the column can cause interactions with polar analytes, leading to peak tailing. Using a deactivated liner and a high-quality column is crucial.
Advanced Analytical Techniques for Definitive Impurity Identification
For unknown impurities, hyphenated techniques and NMR spectroscopy are indispensable for structural elucidation.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the detection and identification capabilities of mass spectrometry. It is particularly useful for non-volatile impurities that are not amenable to GC-MS. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which allows for the determination of the elemental composition of an impurity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the gold standard for the structural elucidation of organic molecules.[2] It provides detailed information about the connectivity of atoms in a molecule. For impurity analysis, NMR is invaluable for:
-
Structural Confirmation: Confirming the structure of a suspected impurity by comparing its NMR spectrum to that of a reference standard.
-
De Novo Structure Elucidation: For completely unknown impurities, a suite of 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be used to piece together the molecular structure.[3]
-
Quantitative Analysis (qNMR): NMR can also be used as a quantitative technique to determine the purity of a sample without the need for a reference standard of the analyte.[4]
Potential Impurities in this compound
The following table lists some potential impurities that could arise during the synthesis of the target compound, based on common synthetic routes for nicotinonitriles.
| Impurity Name | Structure | Molecular Weight | Potential Origin |
| 2,5-Dichloro-6-methyl-4-(trifluoromethyl)nicotinonitrile | C8H3Cl2F3N2 | 267.03 | Impurity in starting material or side reaction |
| 2-Bromo-5-chloro-6-methyl-4-(trifluoromethyl)nicotinamide | C8H5BrClF3N2O | 329.50 | Hydrolysis of the nitrile group |
| Starting materials or intermediates | Varies | Varies | Incomplete reaction |
| Positional isomers | Varies | 311.45 | Side reactions during synthesis |
Analytical Workflow and Troubleshooting Diagrams
The following diagrams illustrate the overall analytical workflow for impurity analysis and a decision tree for troubleshooting common HPLC issues.
References
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SIELC Technologies. (n.d.). Separation of Nicotinonitrile 1-oxide on Newcrom R1 HPLC column. Retrieved from [Link]
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Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Retrieved from [Link]
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ResearchGate. (n.d.). GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min.... Retrieved from [Link]
- A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. (2018).
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SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
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CONICET. (n.d.). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Retrieved from [Link]
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IJNRD. (2024, March). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. Retrieved from [Link]
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AZoM. (2021, December 13). Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. Retrieved from [Link]
-
AELAB. (2025, May 29). Expert Guide to Troubleshooting Common HPLC Issues. Retrieved from [Link]
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Lund University Publications. (n.d.). Development and validation of an ultrahigh-performance liquid chromatography method for identity, assay and impurity testing of. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
ATSDR. (n.d.). ANALYTICAL METHODS. Retrieved from [Link]
-
Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]
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Validation & Comparative
A-Z of NMR: A Senior Application Scientist's Guide to the Structural Validation of 5-Bromo-2-chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile
For researchers, scientists, and professionals in drug development, the unequivocal structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the elucidation of molecular structures in solution.[1][2] This guide provides an in-depth, practical comparison of predicted and experimental NMR data to validate the structure of 5-Bromo-2-chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile, a substituted pyridine derivative of interest in medicinal chemistry.
Our approach emphasizes not just the acquisition of data, but the strategic integration of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. This comprehensive methodology ensures a self-validating system, where each piece of spectral evidence corroborates the others, leading to an unambiguous structural assignment.
The Subject Under Investigation: this compound
The structure is a highly substituted pyridine ring, presenting a unique set of spectroscopic challenges and opportunities. The strategic placement of a methyl group, a trifluoromethyl group, a bromo and a chloro substituent, and a nitrile group creates a distinct electronic environment that will be reflected in the NMR spectra.
Structure:
Predicted NMR Spectral Data
Based on established principles of NMR spectroscopy and empirical data for similar structural motifs, we can predict the expected chemical shifts and coupling patterns.
¹H NMR (Proton NMR)
The only proton-bearing substituent is the methyl group. We anticipate a singlet in the ¹H NMR spectrum. The chemical shift of a methyl group on a pyridine ring is influenced by the other substituents.[3][4] Given the electron-withdrawing nature of the adjacent chloro and trifluoromethyl groups, a downfield shift from the typical methyl resonance is expected.
¹³C NMR (Carbon NMR)
The molecule contains seven distinct carbon atoms. Their predicted chemical shifts are influenced by hybridization and the electronic effects of neighboring atoms.[5] The trifluoromethyl group's carbon will exhibit a characteristic quartet due to coupling with the three fluorine atoms.[6] The nitrile carbon will also have a distinct chemical shift.
¹⁹F NMR (Fluorine NMR)
The trifluoromethyl group will give rise to a single resonance in the ¹⁹F NMR spectrum. The chemical shift of the CF₃ group is sensitive to its electronic environment on the aromatic ring.[7][8]
Experimental Validation: A Step-by-Step Protocol
To confirm the structure, a suite of NMR experiments should be performed. The choice of solvent is critical; deuterated chloroform (CDCl₃) is a common choice for similar compounds.[9][10]
Experimental Workflow
Caption: Workflow for NMR-based structural validation.
Comparative Analysis: Predicted vs. Hypothetical Experimental Data
The following tables present a comparison of the predicted NMR data with a set of hypothetical experimental results for this compound.
Table 1: ¹H NMR Data (500 MHz, CDCl₃)
| Assignment | Predicted δ (ppm) | Hypothetical Experimental δ (ppm) | Multiplicity | Integration |
| -CH₃ | ~2.7 | 2.75 | s | 3H |
-
Rationale: The singlet multiplicity confirms the absence of adjacent protons. The downfield chemical shift is consistent with the deshielding effects of the electronegative substituents on the pyridine ring.
Table 2: ¹³C NMR Data (125 MHz, CDCl₃)
| Assignment | Predicted δ (ppm) | Hypothetical Experimental δ (ppm) | Multiplicity (¹³C-¹⁹F Coupling) |
| C2 | ~152 | 151.8 | s |
| C3 | ~118 | 117.5 | s |
| C4 | ~135 | 134.9 | q, J ≈ 30 Hz |
| C5 | ~120 | 120.3 | s |
| C6 | ~160 | 159.7 | s |
| -CH₃ | ~25 | 24.8 | s |
| -CN | ~115 | 114.6 | s |
| -CF₃ | ~123 | 122.5 | q, J ≈ 275 Hz |
-
Rationale: The number of signals matches the number of unique carbons. The characteristic quartets for C4 and the CF₃ carbon are diagnostic, confirming the presence and position of the trifluoromethyl group.[11]
Table 3: ¹⁹F NMR Data (470 MHz, CDCl₃)
| Assignment | Predicted δ (ppm) | Hypothetical Experimental δ (ppm) | Multiplicity |
| -CF₃ | -60 to -70 | -63.5 | s |
-
Rationale: A single peak confirms the presence of a single trifluoromethyl group. The chemical shift is within the expected range for a CF₃ group attached to an aromatic ring.[12][13]
Unambiguous Confirmation with 2D NMR
While 1D NMR provides a strong foundation, 2D NMR experiments are essential for irrefutable proof of connectivity.
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment reveals long-range (2- and 3-bond) correlations between protons and carbons. For this molecule, the most crucial correlation is between the methyl protons and the adjacent ring carbons.
Caption: Key HMBC correlations for structural validation.
A strong correlation between the methyl protons (δ ~2.75 ppm) and C6 (δ ~159.7 ppm) and C5 (δ ~120.3 ppm) would definitively establish the position of the methyl group on the pyridine ring.[14][15]
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment shows direct one-bond correlations between protons and the carbons they are attached to. In this case, it would show a correlation between the methyl protons (δ ~2.75 ppm) and the methyl carbon (δ ~24.8 ppm), confirming the assignment of the methyl carbon.
¹H-¹H COSY (Correlation Spectroscopy)
Given that there is only one proton signal (a singlet), the COSY spectrum is not expected to show any cross-peaks, which in itself is a piece of confirmatory data.[16]
Alternative Structure Considerations and Disproof
A key aspect of rigorous validation is to consider alternative isomeric structures and demonstrate how the acquired NMR data refutes them. For instance, if the methyl and trifluoromethyl groups were swapped, the ¹H NMR would remain a singlet, but the HMBC correlations would be drastically different. The methyl protons would show correlations to C4 and C5, which would not match the experimental data.
Conclusion
The structural validation of this compound is a clear example of the power of a multi-faceted NMR approach. By systematically acquiring and interpreting 1D (¹H, ¹³C, ¹⁹F) and 2D (HMBC, HSQC) NMR spectra, we can build a self-consistent and irrefutable body of evidence. The hypothetical data presented in this guide aligns perfectly with the proposed structure, and any significant deviation in real experimental data would warrant a re-evaluation of the structure. This rigorous, evidence-based approach is fundamental to ensuring the scientific integrity of research and development in the chemical sciences.[17][18]
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Doddrell, D., Barfield, M., Adcock, W., Aurangzeb, M., & Jordan, D. (1976). ¹³C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on ¹³C–¹⁹F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-412. [Link]
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Dalvit, C., & Prosser, R. S. (2014). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins. Journal of Biomolecular NMR, 58(1), 1-11. [Link]
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Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
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Rowlands, J. B., Jonsson, L., Goodman, J. M., Howe, P. W. A., Czechtizky, W., Leek, T., & Lewis, R. J. (2025). Towards automatically verifying chemical structures: the powerful combination of 1 H NMR and IR spectroscopy. Digital Discovery. [Link]
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Beilstein Journals. (2013). Supporting Information for: Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. [Link]
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Showalter, S. A. (2022). NMR Spectroscopy for the Validation of AlphaFold2 Structures. Journal of Physical Chemistry B, 126(42), 8349-8358. [Link]
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Gerig, J. T. (2003). Fluorine NMR. eMagRes. [Link]
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A Comparative Guide to the Synthesis of Substituted Nicotinonitriles: Strategies and Applications
Substituted nicotinonitriles (3-cyanopyridines) are a cornerstone of modern medicinal chemistry and materials science. Their versatile chemical nature and presence in numerous pharmaceuticals, agrochemicals, and functional materials drive the continuous development of efficient and adaptable synthetic routes. This guide provides an in-depth comparison of the primary methodologies for synthesizing these valuable scaffolds, offering insights into their mechanisms, practical applications, and experimental nuances to aid researchers in selecting the optimal strategy for their specific needs.
Multicomponent Reactions (MCRs): The Power of Convergence
Multicomponent reactions, wherein three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all starting materials, represent a highly efficient and atom-economical approach to complex molecule synthesis. For nicotinonitriles, four-component reactions are particularly prevalent and powerful.
Mechanism and Rationale
A common MCR strategy for 2-amino-3-cyanopyridines involves the condensation of a ketone, an aldehyde, malononitrile, and an ammonium salt (typically ammonium acetate, which serves as the nitrogen source). The reaction proceeds through a cascade of interconnected equilibria, beginning with Knoevenagel condensation between the aldehyde and malononitrile, and formation of an enamine from the ketone and ammonia. These intermediates then undergo a Michael addition, followed by cyclization and aromatization via oxidation (often by air) to yield the final substituted nicotinonitrile. The use of a catalyst, such as copper nanoparticles, can significantly enhance the reaction rate and yield.[1][2]
Advantages and Limitations
The primary advantage of MCRs lies in their operational simplicity and efficiency, allowing for the rapid construction of complex and diverse libraries of compounds from readily available starting materials.[3] They are often amenable to green chemistry principles, with some protocols utilizing solvent-free conditions or recyclable catalysts.[4] However, the regiochemical outcome can sometimes be difficult to control with unsymmetrical ketones, and the optimization of reaction conditions for a specific set of substrates may be required.
Experimental Data
| Catalyst/Conditions | Aldehyde | Ketone | Yield (%) | Time (h) | Ref. |
| Cu/C (2 mol%), MeCN, 80 °C | Benzaldehyde | Acetophenone | 92 | 1.5 | [1] |
| Cu/C (2 mol%), MeCN, 80 °C | 4-Chlorobenzaldehyde | Acetophenone | 94 | 1.0 | [1] |
| Cu/C (2 mol%), MeCN, 80 °C | 4-Methoxybenzaldehyde | Cyclohexanone | 90 | 2.0 | [1] |
| Na2CaP2O7, 80 °C, solvent-free | Benzaldehyde | Acetophenone | 92 | 0.5 | [4] |
| Na2CaP2O7, 80 °C, solvent-free | 4-Nitrobenzaldehyde | Acetophenone | 94 | 0.33 | [4] |
Experimental Protocol: Four-Component Synthesis of 2-Amino-4-phenyl-6-phenylnicotinonitrile[1][2]
-
To a 25 mL round-bottom flask, add benzaldehyde (1.0 mmol, 0.106 g), acetophenone (1.0 mmol, 0.120 g), malononitrile (1.5 mmol, 0.099 g), and ammonium acetate (2.0 mmol, 0.154 g).
-
Add acetonitrile (2.0 mL) and the Cu/C nanocatalyst (2.0 mol%).
-
Stir the mixture at 80 °C under an ambient atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with hot ethanol (3 x 10 mL).
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product.
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The Enigmatic Bioactivity of 5-Bromo-2-chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile: A Comparative Guide Based on Analog Performance
Introduction: Unveiling the Potential of a Novel Nicotinonitrile Scaffold
In the vast landscape of chemical synthesis and drug discovery, the nicotinonitrile scaffold remains a cornerstone for the development of biologically active molecules. Its inherent electronic properties and versatile substitution patterns make it a privileged structure in medicinal and agrochemical research. This guide delves into the predicted biological activity of a novel, highly functionalized derivative, 5-Bromo-2-chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile . While direct biological data for this specific compound remains elusive in publicly accessible literature, a comprehensive analysis of its structural analogs provides a compelling predictive framework for its potential applications. This document aims to equip researchers, scientists, and drug development professionals with a comparative analysis of related compounds, offering insights into potential fungicidal, herbicidal, and antiviral activities, underpinned by structure-activity relationship (SAR) studies and detailed experimental considerations.
The unique combination of substituents on the pyridine ring—a bromine atom, a chlorine atom, a methyl group, and a trifluoromethyl group—suggests a molecule designed for high potency and specific interactions with biological targets. The electron-withdrawing nature of the trifluoromethyl group and the halogens is known to significantly influence the physicochemical properties and, consequently, the biological activity of heterocyclic compounds[1]. This guide will dissect the contributions of these key structural motifs by examining the performance of analogous compounds in various biological assays.
Comparative Analysis of Biological Activities: A Focus on Agrochemical and Antiviral Potential
Based on the biological profiles of structurally related nicotinonitriles and trifluoromethylpyridines, the primary areas of interest for this compound are predicted to be in the agrochemical and antiviral domains.
Fungicidal Activity: A Promising Avenue for Crop Protection
Nicotinamide and nicotinonitrile derivatives have demonstrated significant potential as fungicidal agents. The core scaffold can interact with essential fungal enzymes, disrupting cellular processes. The introduction of a trifluoromethyl group has been shown to enhance the fungicidal activity in various heterocyclic compounds[2].
Analog Performance and Structure-Activity Relationship (SAR):
A study on novel trifluoromethyl sydnone derivatives revealed that the presence of a trifluoromethyl group was beneficial for antifungal activity against Pseudoperonospora cubensis[2]. Furthermore, research on 4-phenyl-6-trifluoromethyl-2-aminopyrimidines has shown excellent fungicidal activity against Botrytis cinerea, a common plant pathogen. Compounds containing a fluorine atom at the ortho-position of a phenyl ring attached to the core scaffold exhibited significant activity[3].
Another relevant study on N-(thiophen-2-yl) nicotinamide derivatives, synthesized from precursors like 5-bromo-6-chloronicotinoyl chloride, demonstrated potent in-vivo fungicidal activity against cucumber downy mildew (Pseudoperonospora cubensis)[4]. This highlights the importance of the halogenated nicotinoyl moiety in conferring fungicidal properties.
The fungicidal potential of our target compound is further supported by the activity of pyrimidine derivatives containing a trifluoromethyl group. For instance, 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide exhibited an EC50 value of 10.5 µg/ml against Phomopsis sp., outperforming the commercial fungicide Pyrimethanil[5].
Table 1: Fungicidal Activity of Selected Analogs
| Compound/Analog Class | Target Pathogen | Activity (EC50/Inhibition) | Reference |
| Trifluoromethyl sydnone derivatives | Pseudoperonospora cubensis | EC50 = 49 mg L⁻¹ | [2] |
| 4-phenyl-6-trifluoromethyl-2-aminopyrimidines | Botrytis cinerea | High in vivo activity | [3] |
| N-(thiophen-2-yl) nicotinamides | Pseudoperonospora cubensis | EC50 = 1.96 mg/L (for compound 4f) | [4] |
| Trifluoromethylpyrimidine amides | Phomopsis sp. | EC50 = 10.5 µg/ml (for compound 5o) | [5] |
Experimental Protocol: In Vitro Antifungal Assay (Mycelial Growth Inhibition)
This protocol outlines a standard method for assessing the in vitro antifungal activity of a test compound.
-
Preparation of Fungal Cultures: Obtain pure cultures of the target fungal pathogens (e.g., Botrytis cinerea, Phomopsis sp.) and maintain them on Potato Dextrose Agar (PDA) plates.
-
Preparation of Test Compound Solutions: Dissolve the test compound, this compound, in a suitable solvent (e.g., DMSO) to prepare a stock solution. Create a series of dilutions to achieve the desired final concentrations in the agar.
-
Poisoned Agar Plate Preparation: Add the appropriate volume of the test compound solution to molten PDA to achieve the final test concentrations. Pour the mixture into sterile Petri dishes and allow them to solidify. A control plate with the solvent alone should also be prepared.
-
Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing fungal culture onto the center of each agar plate.
-
Incubation: Incubate the plates at a suitable temperature (e.g., 25°C) in the dark.
-
Data Collection: Measure the diameter of the fungal colony at regular intervals until the colony in the control plate reaches the edge of the plate.
-
Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(C - T) / C] * 100 Where C is the average diameter of the fungal colony on the control plate, and T is the average diameter of the fungal colony on the treated plate.
-
Determination of EC50: The half-maximal effective concentration (EC50) can be determined by plotting the percentage inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Herbicidal Activity: Targeting Weed Management
The halogenated pyridine scaffold is a well-established pharmacophore in the herbicide industry. The presence of both bromine and chlorine on the nicotinonitrile ring of our target compound, combined with a trifluoromethyl group, suggests a high potential for herbicidal activity.
Analog Performance and Structure-Activity Relationship (SAR):
Numerous patents describe the herbicidal activity of nicotinic acid and nicotinonitrile derivatives[6][7][8]. For instance, certain 2-substituted pyridopyrimidines have been claimed as herbicides[6]. The development of sulfonylurea herbicides has also highlighted the importance of substituted pyrimidine and triazine rings for bioactivity[9][10][11].
More directly relevant is the use of 2,3-difluoro-5-(trifluoromethyl)pyridine as an intermediate for potent herbicides[12]. This indicates that the trifluoromethylpyridine moiety is a key contributor to herbicidal efficacy. A study on 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids, designed as synthetic auxin herbicides, showed that some derivatives exhibited better post-emergence herbicidal activity than the commercial herbicide picloram[13].
Experimental Protocol: Pre- and Post-Emergence Herbicidal Assay
This protocol describes a standard greenhouse assay to evaluate the herbicidal activity of a test compound.
-
Plant Cultivation: Grow a selection of weed species (e.g., Brassica napus, Echinochloa crusgalli) and crop species (e.g., wheat, corn) in pots containing a suitable soil mixture.
-
Compound Application:
-
Pre-emergence: Apply the test compound, formulated as a sprayable solution or suspension, to the soil surface immediately after sowing the seeds.
-
Post-emergence: Apply the test compound to the foliage of the plants at a specific growth stage (e.g., 2-3 leaf stage).
-
-
Treatment Groups: Include a range of application rates for the test compound, a positive control (a commercial herbicide), and an untreated control.
-
Greenhouse Conditions: Maintain the plants in a greenhouse with controlled temperature, humidity, and light conditions.
-
Evaluation: Assess the herbicidal effect at regular intervals (e.g., 7, 14, and 21 days after treatment). Evaluate parameters such as plant mortality, growth inhibition, and phytotoxicity symptoms (e.g., chlorosis, necrosis).
-
Data Analysis: Calculate the percentage of weed control and crop injury for each treatment. Determine the GR50 (the dose required for 50% growth reduction) for sensitive weed species.
Antiviral Activity: A Potential Therapeutic Application
The trifluoromethylpyridine moiety is a recurring structural feature in compounds with notable antiviral activity, particularly against plant viruses. This suggests that this compound could possess similar properties.
Analog Performance and Structure-Activity Relationship (SAR):
A study on novel trifluoromethylpyridine piperazine derivatives demonstrated excellent antiviral activities against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). One of the lead compounds, A16, showed a protective activity EC50 of 18.4 µg/mL against TMV, which was superior to the commercial agent ningnanmycin[14]. The proposed mechanism involves the induction of systemic acquired resistance in the host plant.
Furthermore, a patent application has highlighted the potent and broad-spectrum antiviral activity of 2-hydroxypyrazolo[1,5-a]pyridine scaffold-based hDHODH inhibitors, including activity against SARS-CoV-2[15]. While structurally distinct, this finding underscores the potential of pyridine-based compounds as antiviral agents.
Table 2: Antiviral Activity of Selected Analogs
| Compound/Analog Class | Target Virus | Activity (EC50) | Reference |
| Trifluoromethylpyridine piperazine derivatives | Tobacco Mosaic Virus (TMV) | 18.4 µg/mL (protective activity) | [14] |
| Trifluoromethylpyridine piperazine derivatives | Cucumber Mosaic Virus (CMV) | 347.8 µg/mL (protective activity) | [14] |
| 2-hydroxypyrazolo[1,5-a]pyridine derivatives | SARS-CoV-2 | EC50 = 74 nM | [15] |
Experimental Protocol: Antiviral Assay against Tobacco Mosaic Virus (TMV) (Half-Leaf Method)
This protocol is a standard method for screening compounds for their antiviral activity against plant viruses.
-
Virus Inoculation: Mechanically inoculate the leaves of a susceptible host plant (e.g., Nicotiana tabacum) with a purified TMV suspension.
-
Compound Application:
-
Curative Activity: Apply a solution of the test compound to one half of the inoculated leaves at a specific time point after inoculation. The other half of the leaf is treated with a control solution (e.g., solvent only).
-
Protective Activity: Apply the test compound solution to one half of the leaves before virus inoculation.
-
Inactivation Activity: Mix the test compound solution with the virus inoculum before applying it to the leaves.
-
-
Incubation: Keep the plants in a controlled environment to allow for the development of local lesions.
-
Lesion Counting: After a few days, count the number of local lesions on both the treated and control halves of the leaves.
-
Calculation of Inhibition: Calculate the percentage of viral inhibition using the formula: Inhibition (%) = [(C - T) / C] * 100 Where C is the number of lesions on the control half-leaf, and T is the number of lesions on the treated half-leaf.
-
Determination of EC50: The half-maximal effective concentration (EC50) can be determined by testing a range of compound concentrations and plotting the inhibition percentage against the log of the concentration.
Visualization of Key Concepts
To better illustrate the relationships and workflows discussed, the following diagrams are provided.
Caption: Workflow for in vitro fungicidal assay.
Caption: Structure-Activity Relationship concept.
Conclusion and Future Directions
While direct experimental data for this compound is not yet available in the public domain, a thorough analysis of its structural analogs strongly suggests its potential as a potent bioactive agent, particularly in the agrochemical sector as a fungicide or herbicide, and potentially as an antiviral compound. The combination of multiple halogen substituents and a trifluoromethyl group on the nicotinonitrile core is a strategic design for enhancing biological efficacy.
The experimental protocols provided in this guide offer a starting point for the biological evaluation of this novel compound. Future research should focus on the synthesis and in vitro and in vivo testing of this compound to validate these predictions. Further derivatization of this scaffold could also lead to the discovery of new lead compounds with improved activity and selectivity. The exploration of its mechanism of action will be crucial for its development as a commercial product.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of Trifluoromethylnicotinonitrile Derivatives
Introduction: The Strategic Combination of Trifluoromethyl and Nicotinonitrile Moieties
In the landscape of modern drug discovery, the quest for molecular scaffolds that offer a blend of metabolic stability, target affinity, and favorable pharmacokinetic properties is perpetual. Among the privileged structures in medicinal chemistry, nitrogen-containing heterocycles are paramount.[1] The nicotinonitrile (3-cyanopyridine) framework, in particular, serves as a versatile template for constructing biologically active molecules, offering key hydrogen bond acceptors and a planar system for diverse interactions.[2][3]
When this scaffold is functionalized with a trifluoromethyl (CF3) group, its potential is significantly amplified. The CF3 group is a cornerstone of contemporary drug design, prized for its ability to enhance metabolic stability by blocking potential sites of oxidation, increase lipophilicity to improve membrane permeability, and modulate the electronic properties of aromatic rings.[4][5] Its unique combination of high electronegativity and steric bulk makes it an invaluable tool for optimizing potency and selectivity.[4] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of trifluoromethylnicotinonitrile derivatives, synthesizing data from various therapeutic areas to offer a comprehensive resource for researchers and drug development professionals.
The Trifluoromethylnicotinonitrile Core: Deconstructing the Pharmacophore
The efficacy of this scaffold arises from the distinct properties of its constituent parts. Understanding these individual contributions is fundamental to rationally designing novel derivatives.
-
The Pyridine Ring: Provides a rigid, aromatic core. The nitrogen atom acts as a hydrogen bond acceptor, a critical interaction for binding to many biological targets, particularly the hinge region of kinases.[6]
-
The C3-Cyano Group (-CN): The nitrile moiety is a potent hydrogen bond acceptor and a weak base. Its linear geometry and electronic nature can be crucial for fitting into narrow active sites and forming specific interactions. It can also serve as a handle for metabolic transformation or further chemical modification.
-
The C6-Trifluoromethyl Group (-CF3): As discussed, this group is a powerful modulator of physicochemical properties. Its strong electron-withdrawing nature deactivates the aromatic ring, influencing both reactivity and metabolic stability.[4] It often occupies hydrophobic pockets within a target protein, contributing significantly to binding affinity.
Below is a conceptual diagram illustrating the key pharmacophoric features of a generic 2-amino-6-(trifluoromethyl)nicotinonitrile scaffold.
Caption: Key pharmacophoric features of the core scaffold.
Comparative SAR Analysis Across Therapeutic Targets
The true utility of a scaffold is demonstrated by its adaptability. By systematically modifying the substitution patterns on the pyridine ring, trifluoromethylnicotinonitrile derivatives have been optimized for a range of biological targets. Relating these structural changes to shifts in biological activity is the essence of SAR.[7]
Case Study 1: Antiviral Activity - HIV-1 Reverse Transcriptase (RT) Inhibition
A notable application of this scaffold is in the development of dual inhibitors of HIV-1 RT, targeting both the Ribonuclease H (RNase H) and RNA-dependent DNA polymerase (RDDP) functions. A study on 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives, a close analog where the nitrile is hydrated to a carboxylic acid, provides profound SAR insights that are highly applicable to the nicotinonitrile series.[8]
Key SAR Findings:
-
The C2-Arylamino Moiety is Critical: This position serves as the primary point for diversification. The nature of the aryl group dramatically influences potency and selectivity.
-
Ester vs. Amide Linkage: The carboxylic acid at C3 was functionalized as either an ester or an amide, linking to various aromatic groups. This "spacer" functionalization is key to accessing secondary binding pockets.[8]
-
Dual-Site Inhibition: The most promising compounds from this series were found to be dual-site, dual-function inhibitors, a highly desirable profile for combating drug resistance.[8]
The table below summarizes the activity of representative compounds from this study, highlighting the impact of C2 and C3 modifications.
| Compound ID | C2-Substituent | C3-Substituent Linkage | RNase H IC50 (µM) | HIV-1 Replication EC50 (µM) | Selectivity Index (CC50/EC50) |
| 12 | 3-chloro-4-fluoro-phenylamino | Phenyl ester | 16 | >50 | - |
| 21 | 3-chloro-4-fluoro-phenylamino | 4-methoxybenzyl ester | 14 | 5 | >10 |
| 34 | 4-methoxy-phenylamino | 4-methoxybenzyl ester | 11 | >50 | - |
| 45 | 3-chloro-4-fluoro-phenylamino | 4-(piperazin-1-yl)benzyl amide | 12 | 16 | >3 |
Data synthesized from[8].
Interpretation:
-
The addition of a 4-methoxybenzyl ester at the C3 position (compound 21 ) dramatically improves antiviral activity in cell-based assays compared to a simple phenyl ester (compound 12 ), without significantly altering enzymatic inhibition. This suggests the benzyl moiety improves cell permeability or orients the molecule for a more productive binding mode in the cellular context.
-
Changing the C2-substituent from 3-chloro-4-fluoro-phenylamino (21 ) to 4-methoxy-phenylamino (34 ) abolishes cellular activity, indicating that the electronic and steric properties of the C2-aryl group are crucial for whole-virus inhibition.
-
Switching to a more complex and polar piperazine-containing amide at C3 (compound 45 ) retains enzymatic activity but results in weaker cellular antiviral performance compared to the optimal compound 21 .
Case Study 2: Kinase Inhibition - Targeting Unregulated Cell Proliferation
The pyridine core is a well-established "hinge-binding" motif in a vast number of tyrosine kinase inhibitors (TKIs).[6][9] While specific public data on trifluoromethylnicotinonitrile derivatives as TKIs is sparse, we can extrapolate a robust SAR model based on established principles for related pyridine and pyrimidine inhibitors.[10][11]
Hypothetical SAR for a Generic Kinase Inhibitor:
-
C2-Amine/Aniline: Essential for forming one or two hydrogen bonds with the kinase hinge region (e.g., the backbone NH of a methionine residue in EGFR).[6]
-
C4/C5-Substituents: These positions are often directed towards the solvent-exposed region. Introducing small, polar groups (e.g., -OCH3, morpholine) can enhance solubility and fine-tune pharmacokinetics.
-
C3-Cyano Group: The nitrile can occupy a small pocket or act as an acceptor for a hydrogen bond. Its replacement with other small, polar groups could be explored to probe this interaction.
-
C6-Trifluoromethyl Group: This bulky, lipophilic group is ideally positioned to occupy the hydrophobic "gatekeeper" pocket, a common strategy for enhancing potency and achieving selectivity among different kinases.[11]
The following diagram illustrates a logical workflow for a typical SAR study, applicable to optimizing these derivatives for any target class.
Caption: A generalized workflow for a Structure-Activity Relationship (SAR) study.
Experimental Protocols: A Foundation for Validation
Trustworthy SAR studies are built on robust and reproducible experimental methods. Below are step-by-step protocols for key assays relevant to the evaluation of trifluoromethylnicotinonitrile derivatives.
Protocol 1: HIV-1 RT-Associated RNase H Inhibition Assay
This protocol is adapted from methodologies described in studies of RT inhibitors.[8]
-
Reagents & Materials: Recombinant HIV-1 RT enzyme, RNA/DNA hybrid substrate (e.g., poly(rA)/poly(dT)), reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 60 mM KCl, 5 mM MgCl2, 1 mM DTT), test compounds dissolved in DMSO, positive control inhibitor (e.g., a known RNase H inhibitor), 96-well plates, fluorescence plate reader.
-
Assay Procedure: a. Prepare serial dilutions of the test compounds in DMSO. Further dilute into the reaction buffer to achieve final assay concentrations (typically keeping final DMSO concentration ≤1%). b. In a 96-well plate, add 10 µL of the diluted compound or control (vehicle, positive control). c. Add 80 µL of the reaction buffer containing the RNA/DNA hybrid substrate to each well. d. Initiate the reaction by adding 10 µL of pre-diluted HIV-1 RT enzyme. e. Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes). f. Stop the reaction by adding a stop solution (e.g., EDTA). g. Quantify the remaining substrate using a fluorescent intercalating dye (e.g., PicoGreen), which selectively binds to double-stranded hybrids. h. Read fluorescence on a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
Protocol 2: Cell-Based Antiviral Assay (MT-4 Cells)
This protocol is a standard method for evaluating anti-HIV activity.[8]
-
Materials: MT-4 human T-cell line, HIV-1 viral stock (e.g., strain IIIB), cell culture medium (e.g., RPMI-1640 with 10% FBS), test compounds, positive control (e.g., Azidothymidine), 96-well cell culture plates, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Assay Procedure: a. Plate MT-4 cells in 96-well plates at a density of ~1x10^4 cells/well. b. Add serial dilutions of the test compounds to the wells. Include wells for cell control (no virus, no compound) and virus control (virus, no compound). c. Infect the cells with a pre-tittered amount of HIV-1 stock (e.g., at a multiplicity of infection of 0.01). d. Incubate the plates for 5 days at 37°C in a humidified 5% CO2 incubator. e. After incubation, add MTT solution to each well and incubate for another 4 hours to allow for the formation of formazan crystals in viable cells. f. Solubilize the formazan crystals by adding a solubilization buffer (e.g., acidic isopropanol). g. Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis:
-
EC50 (50% Effective Concentration): Calculate the compound concentration required to protect 50% of cells from virus-induced death.
-
CC50 (50% Cytotoxic Concentration): Separately, run the same assay without the virus to determine the compound concentration that reduces cell viability by 50%.
-
Selectivity Index (SI): Calculate as the ratio of CC50 to EC50. A higher SI value indicates a better therapeutic window.
-
Caption: A comparative workflow for in vitro and cell-based antiviral screening.
Conclusion and Future Directions
The trifluoromethylnicotinonitrile scaffold represents a highly versatile and valuable starting point for drug discovery campaigns. The structure-activity relationships explored herein demonstrate a clear rationale for targeted modifications. The C2 position is a primary handle for achieving target affinity and selectivity, while the C3 and C6 positions, bearing the cyano and trifluoromethyl groups respectively, establish the core physicochemical properties that enable favorable pharmacokinetics and potent interactions.
Future research should focus on expanding the diversity of substituents at all positions of the pyridine ring. Exploring bioisosteric replacements for the nitrile group (e.g., oxadiazole, tetrazole) could lead to novel intellectual property and improved drug-like properties.[12] Furthermore, applying this scaffold to a broader range of targets, particularly within the kinase family and other ATP-binding enzymes, holds significant promise. As our understanding of target biology deepens, the trifluoromethylnicotinonitrile core is well-positioned to remain a privileged structure in the development of next-generation therapeutics.
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A Senior Application Scientist's Guide to Halogenated Pyridine Intermediates in Drug Discovery
Introduction: The Strategic Value of Halogenation on the Pyridine Scaffold
The pyridine ring is a cornerstone of medicinal chemistry, present in a remarkable number of FDA-approved drugs.[1] Its basic nitrogen atom, compact aromatic structure, and capacity for hydrogen bonding make it an exceptional scaffold for engaging with biological targets.[2][3] However, the unsubstituted pyridine ring is often just a starting point. To truly unlock its therapeutic potential, chemists employ a range of substitutions, with halogenation standing out as a particularly powerful and versatile strategy.
This guide provides a comparative analysis of key halogenated pyridine intermediates, moving beyond a simple catalog of compounds. We will explore the fundamental physicochemical changes induced by different halogens, compare their reactivity in essential synthetic transformations, and provide field-proven experimental protocols. Our goal is to equip researchers, scientists, and drug development professionals with the insights needed to strategically select the optimal halogenated pyridine intermediate for their specific research objectives.
Pillar 1: The "Why" — How Halogenation Modulates Pyridine's Drug-like Properties
The choice of a halogen—fluorine, chlorine, bromine, or iodine—is a critical decision in drug design, as each imparts a unique set of properties to the pyridine core. These modifications influence everything from metabolic stability to target binding affinity.
Modulating Basicity (pKa) and Lipophilicity (logP)
Halogens are electron-withdrawing groups that decrease the basicity of the pyridine nitrogen. This modulation of pKa is crucial for controlling the ionization state of a drug molecule at physiological pH, which in turn affects its solubility, cell permeability, and potential for off-target effects. Fluorine, being the most electronegative, has the most pronounced effect on lowering pKa.
Lipophilicity, often measured as logP, is another critical parameter.[4] Strategic halogenation can fine-tune a molecule's lipophilicity to optimize its absorption, distribution, metabolism, and excretion (ADME) profile. While often increasing lipophilicity, the effect is nuanced; for instance, fluorine can sometimes lower the logP of an adjacent basic center.
Table 1: Comparative Physicochemical Properties of Monohalogenated Pyridines
| Property | Pyridine (Parent) | 2-Fluoropyridine | 2-Chloropyridine | 2-Bromopyridine |
| pKa | 5.19[5][6] | ~ -0.44 | 0.72 | 0.90 |
| logP (Calculated) | 0.70[6] | 1.23 | 1.22 | 1.47 |
| C-X Bond Energy (kcal/mol) | N/A | ~128 (C-F) | ~97 (C-Cl) | ~81 (C-Br) |
Note: pKa and logP values are approximate and can vary based on measurement/calculation methods. Bond energies are representative for aryl halides.
Enhancing Metabolic Stability
A primary driver for halogenation, particularly fluorination, is to enhance metabolic stability.[7][8] Cytochrome P450 enzymes, the body's primary metabolic machinery, often hydroxylate electron-rich C-H bonds. By replacing a hydrogen atom with a halogen, especially the strong C-F bond, these sites of metabolism can be effectively blocked, increasing the drug's half-life.[9][10] For example, the inclusion of a fluorine atom in Vericiguat enhances its metabolic stability.[11]
Exploiting the Halogen Bond
Once viewed merely as a lipophilic substituent, it is now well-established that heavier halogens (Cl, Br, I) can act as "halogen bond" donors.[12] This is a highly directional, non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts favorably with a Lewis base, such as a backbone carbonyl oxygen or a histidine nitrogen in a protein active site.[13][14] This interaction can significantly enhance binding affinity and selectivity, making it a powerful tool in rational drug design.[12] The strength of this bond generally follows the trend I > Br > Cl.[14]
Pillar 2: A Comparative Analysis of Reactivity in Key Transformations
Halogenated pyridines are prized as intermediates because the halogen serves as a versatile synthetic handle for carbon-carbon and carbon-nitrogen bond formation, most notably through palladium-catalyzed cross-coupling reactions.[15] The choice of halogen dictates the required reaction conditions and can even enable selective, sequential functionalization.
The general order of reactivity for halopyridines in palladium-catalyzed cross-coupling reactions is governed by the carbon-halogen (C-X) bond dissociation energy: I > Br > Cl >> F .[16] This trend means that the oxidative addition of the palladium catalyst, often the rate-determining step, is much easier for heavier halogens.[16]
Case Study: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a workhorse for creating C(sp²)-C(sp²) bonds. The differing reactivities of halogenated pyridines are starkly illustrated here.
-
Bromopyridines (e.g., 3-Bromopyridine): These are often the "gold standard" for routine Suzuki couplings. They offer a good balance of reactivity and stability. Reactions typically proceed under mild conditions with a wide range of standard palladium catalysts like Pd(PPh₃)₄.[17][18]
-
Chloropyridines (e.g., 2-Chloropyridine): Being less expensive but also less reactive, chloropyridines require more robust catalytic systems.[16] Activation of the stronger C-Cl bond often necessitates the use of electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) paired with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ to facilitate the challenging oxidative addition step.
-
Dihalogenated Pyridines (e.g., 3-Bromo-2-chloropyridine): These substrates are exceptionally useful for sequential, regioselective couplings. The C-Br bond will react selectively under standard Suzuki conditions, leaving the C-Cl bond intact for a subsequent, more forcing coupling reaction.[17][19] This allows for the controlled, stepwise construction of complex molecules.
Table 2: Comparative Suzuki-Miyaura Coupling Conditions
| Intermediate | Coupling Partner | Catalyst / Ligand | Base | Conditions | Yield | Reference |
| 3-Bromo-2-chloropyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O, 80 °C, 12h | ~85% | [17][19] |
| 2-Chloropyridine | Arylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene, 100 °C, 16h | Good-Excellent | [16] |
| 2-Bromopyridine | Phenylboronic acid | Pd/C | K₂CO₃ | H₂O/EtOH, 80 °C, 2h | ~95% | [20] |
Case Study: Buchwald-Hartwig Amination
This reaction is fundamental for installing amine functionalities, a common feature in many drug molecules.[21] Similar to Suzuki coupling, bromopyridines are generally more reactive than their chloro-counterparts.
-
Bromopyridines (e.g., 2-Bromopyridine): Readily undergo amination with a variety of primary and secondary amines using standard palladium/phosphine ligand systems.[22][23] Special protocols, such as using sealed tubes, have been developed to handle volatile amine coupling partners.[24]
-
Chloropyridines: Require more specialized, highly active catalysts to achieve efficient C-N bond formation. The choice of ligand is critical for overcoming the lower reactivity of the C-Cl bond.
Pillar 3: Experimental Protocols & Workflow Logic
To translate theory into practice, this section provides detailed, self-validating protocols and a logical workflow for intermediate selection.
Decision-Making Workflow for Intermediate Selection
The choice of a halogenated pyridine is a multi-faceted decision. The following workflow illustrates the key considerations.
Caption: Decision workflow for selecting a halogenated pyridine intermediate.
Comparative Protocol: Suzuki-Miyaura Coupling of 3-Bromo-2-chloropyridine
This protocol demonstrates the regioselective functionalization of a dihalogenated pyridine, a cornerstone of efficient molecular construction.
Objective: To synthesize 2-chloro-3-phenylpyridine by selectively reacting the C-Br bond of 3-bromo-2-chloropyridine.[19]
Materials:
-
3-Bromo-2-chloropyridine (1.0 mmol, 192.4 mg)
-
Phenylboronic acid (1.2 mmol, 146.3 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 57.8 mg)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)
-
Toluene (5 mL, anhydrous)
-
Ethanol (2 mL)
-
Water (2 mL)
-
Flame-dried Schlenk flask with a magnetic stir bar
Procedure:
-
Inert Atmosphere: To the flame-dried Schlenk flask, add 3-bromo-2-chloropyridine, phenylboronic acid, Pd(PPh₃)₄, and potassium carbonate.
-
Evacuate & Backfill: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment. This is critical as Pd(0) catalysts are oxygen-sensitive.
-
Solvent Addition: Add the degassed solvents (toluene, ethanol, and water) via syringe. The aqueous phase is necessary for the transmetalation step of the catalytic cycle.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. The biphasic mixture should be stirred rapidly to ensure efficient phase transfer.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS, checking for the consumption of the starting material (typically 12 hours).
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (15 mL) and then brine (15 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 2-chloro-3-phenylpyridine.
Causality: The success of this regioselective reaction hinges on the significant difference in the C-Br (~81 kcal/mol) and C-Cl (~97 kcal/mol) bond dissociation energies. The weaker C-Br bond undergoes oxidative addition with the Pd(0) catalyst much more readily than the C-Cl bond, directing the coupling to the 3-position.[17]
Catalytic Cycle Visualization
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
Halogenated pyridine intermediates are far more than simple building blocks; they are strategic tools that allow medicinal chemists to precisely control the physicochemical and biological properties of drug candidates. By understanding the distinct effects of each halogen on reactivity, metabolic stability, and target binding, researchers can make more informed decisions, accelerating the drug discovery process. From the cost-effectiveness and moderate reactivity of chloropyridines to the high reactivity of bromopyridines and the unique metabolic and binding properties imparted by fluoropyridines, a comprehensive grasp of this chemical space is essential for the modern drug hunter.
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3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. Available at: [Link]
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A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. Available at: [Link]
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Key Applications of 2-Chloropyridine N-oxide HCl in Synthesis. Ningbo Inno Pharmchem Co.,Ltd. Available at: [Link]
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A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. ACS Publications. Available at: [Link]
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2-Chloropyridine. National Toxicology Program (NTP). Available at: [Link]
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A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. ACS Publications. Available at: [Link]
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Chloropyridine: Common isomorphs, synthesis, reactions and applications. Chempanda. Available at: [Link]
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The Growing Importance of Halogenated Pyridine Intermediates. Ningbo Inno Pharmchem Co.,Ltd. Available at: [Link]
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Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PubMed Central (PMC). Available at: [Link]
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The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PubMed Central (PMC). Available at: [Link]
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Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PubMed Central (PMC). Available at: [Link]
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Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design. National Institutes of Health (NIH). Available at: [Link]
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Evaluation of Halogenopyridinium Cations as Halogen Bond Donors. ACS Publications. Available at: [Link]
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Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PubMed Central (PMC). Available at: [Link]
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Halogen bonding and mechanochemistry combined: synthesis, characterization, and application of N-iodosaccharin pyridine complexes. RSC Publishing. Available at: [Link]
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Halogen bonding for rational drug design and new drug discovery. PubMed. Available at: [Link]
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Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications. Available at: [Link]
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Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... ResearchGate. Available at: [Link]
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Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. MDPI. Available at: [Link]
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Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Publications. Available at: [Link]
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The Strategic Importance of Fluorinated Pyridine Derivatives in Modern Drug Discovery. Ningbo Inno Pharmchem Co.,Ltd. Available at: [Link]
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On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available at: [Link]
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Comparative mutagenicity of halogenated pyridines in the Salmonella typhimurium/mammalian microsome test. PubMed. Available at: [Link]
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A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PubMed Central (PMC). Available at: [Link]
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C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring. National Institutes of Health (NIH). Available at: [Link]
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Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. PubMed Central (PMC). Available at: [Link]
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Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. PubMed. Available at: [Link]
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FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. Available at: [Link]
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C–H Bond Activation of Silyl-Substituted Pyridines with Bis(Phenolate)Yttrium Catalysts as a Facile Tool towards Hydroxyl-Terminated Michael-Type Polymers. MDPI. Available at: [Link]
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Metabolism and Toxicity of Fluorine Compounds. ACS Publications. Available at: [Link]
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Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. ACS Publications. Available at: [Link]
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TABLE 3-2, Physical and Chemical Properties of Pyridine. National Center for Biotechnology Information (NCBI). Available at: [Link]
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Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journals. Available at: [Link]
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Showing Compound Pyridine (FDB014733). FooDB. Available at: [Link]
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Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. Journal of the American Chemical Society. Available at: [Link]
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Suzuki reactions of 2-bromopyridine with aryl boronic acids a. ResearchGate. Available at: [Link]
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Physicochemical properties of highly active... ResearchGate. Available at: [Link]
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LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green. Available at: [Link]
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A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PubMed. Available at: [Link]
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A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PubMed Central (PMC). Available at: [Link]
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A Comparative Guide to Purity Assessment of Synthesized 5-Bromo-2-chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile
Introduction: The Criticality of Purity in Advanced Pharmaceutical Intermediates
In the landscape of drug discovery and development, the molecular precision of building blocks dictates the safety and efficacy of the final active pharmaceutical ingredient (API). 5-Bromo-2-chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile is a highly functionalized heterocyclic compound, serving as a critical intermediate in the synthesis of novel therapeutics, particularly in oncology and neurology.[1][2] Its complex structure, featuring bromine, chlorine, and a trifluoromethyl group, presents unique challenges and requirements for synthesis and purification.
The presence of even minute impurities—such as starting materials, by-products, or degradation products—can have profound consequences, potentially leading to altered biological activity, increased toxicity, or complications in subsequent synthetic steps.[3][4] Therefore, a robust, multi-faceted analytical strategy is not merely a quality control measure but a cornerstone of reliable and reproducible pharmaceutical research.
This guide provides an in-depth comparison of orthogonal analytical techniques for rigorously assessing the purity of this compound. We will move beyond procedural lists to explore the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals. Each described method constitutes a self-validating system, ensuring the generation of trustworthy and accurate data.
Chapter 1: The Workhorse of Purity Analysis: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the quintessential technique for purity assessment in the pharmaceutical industry.[5][6] Its strength lies in its ability to separate the target compound from closely related structural analogues and impurities with high resolution and sensitivity.
The "Why": Causality in Method Design
For a molecule like this compound, a reversed-phase (RP-HPLC) method is the logical starting point. The compound possesses moderate polarity, making it well-suited for separation on a nonpolar stationary phase (like C18) with a polar mobile phase.[7] The choice of a gradient elution, starting with a higher water content and gradually increasing the organic solvent (e.g., acetonitrile), is crucial. This ensures that any highly polar impurities are eluted early, while more nonpolar (greasier) impurities are effectively washed from the column, providing a comprehensive impurity profile in a single run. A photodiode array (PDA) detector is selected for its ability to scan a range of wavelengths, helping to identify peaks that may be hidden under the main peak at a single wavelength and providing spectral information for preliminary impurity identification.
Experimental Protocol: RP-HPLC
-
System Preparation:
-
HPLC System: A standard HPLC or UHPLC system with a binary pump, autosampler, column thermostat, and PDA detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Sample Diluent: 50:50 Acetonitrile/Water.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Sample Solution (1 mg/mL): Prepare the synthesized sample in the same manner.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
PDA Detection: 210-400 nm, with specific monitoring at 275 nm.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18.1-20 min: 30% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Data Presentation: Illustrative HPLC Purity Assessment
| Lot Number | Retention Time (min) | Main Peak Area (%) | Total Impurity Area (%) | Purity by HPLC (%) |
| SYNTH-001 | 8.52 | 99.85 | 0.15 | 99.85 |
| SYNTH-002 | 8.51 | 98.90 | 1.10 | 98.90 |
| Reference Std | 8.52 | >99.9 | <0.1 | >99.9 |
Workflow Visualization: HPLC Purity Analysis
Sources
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Verifying the Molecular Weight of 5-Bromo-2-chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile: A Technical Guide
For Immediate Release
A Guide for Researchers, Scientists, and Drug Development Professionals on the Confirmation of the Molecular Weight of 5-Bromo-2-chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile.
In the fast-paced world of pharmaceutical and agrochemical research, the precise characterization of novel chemical entities is paramount. The molecular weight of a compound is a fundamental property that underpins all subsequent research and development activities, from dosage calculations to the interpretation of complex spectroscopic data. This guide provides a comprehensive overview of the methods used to confirm the molecular weight of the complex heterocyclic compound, this compound.
While this specific compound is not widely cataloged in major commercial databases, its molecular formula can be deduced from its IUPAC name as C₈H₃BrClF₃N₂ . Based on this formula, the theoretical molecular weight can be calculated.
Theoretical Molecular Weight Calculation
The molecular weight is the sum of the atomic weights of all atoms in a molecule. Using the atomic weights from the periodic table:
-
Carbon (C): 12.011 u
-
Hydrogen (H): 1.008 u
-
Bromine (Br): 79.904 u
-
Chlorine (Cl): 35.453 u
-
Fluorine (F): 18.998 u
-
Nitrogen (N): 14.007 u
The calculation is as follows:
(8 x 12.011) + (3 x 1.008) + (1 x 79.904) + (1 x 35.453) + (3 x 18.998) + (2 x 14.007) = 324.48 g/mol
This calculated value serves as a critical benchmark for experimental verification.
Experimental Confirmation: A Comparative Approach
While theoretical calculations are essential, experimental confirmation is the gold standard in chemical characterization. Mass spectrometry stands as the definitive technique for determining the molecular weight of a compound. This guide will compare two common mass spectrometry ionization techniques: Electrospray Ionization (ESI) and Electron Ionization (EI).
| Technique | Principle | Advantages for this Compound | Disadvantages for this Compound |
| Electron Ionization (EI) | High-energy electrons bombard the sample, causing fragmentation. | Provides structural information through fragmentation patterns. | The high energy may cause excessive fragmentation, preventing the observation of the molecular ion peak. |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid to create an aerosol, leading to the formation of ions. | A "soft" ionization technique that typically keeps the molecule intact, allowing for clear observation of the molecular ion. Well-suited for polar compounds. | May produce adducts with solvents or salts, complicating the spectrum. |
Given the complex and potentially fragile nature of this compound, Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) is the recommended method for accurate mass determination.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS) using ESI-TOF
This protocol outlines the steps for confirming the molecular weight of the target compound.
1. Sample Preparation:
- Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).
- Further dilute the stock solution to a final concentration of 1-10 µg/mL.
- Incorporate a known internal standard for mass calibration.
2. Instrumentation and Parameters:
- Mass Spectrometer: Time-of-Flight (TOF) or Orbitrap Mass Spectrometer.
- Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
- Capillary Voltage: 3.5 kV
- Nebulizer Gas (N₂): 1.5 bar
- Drying Gas (N₂): 8.0 L/min at 200°C
- Mass Range: 100-500 m/z
3. Data Acquisition and Analysis:
- Acquire the mass spectrum.
- Identify the peak corresponding to the protonated molecule [M+H]⁺.
- The expected m/z for [C₈H₃BrClF₃N₂ + H]⁺ would be approximately 325.4878.
- Compare the experimentally observed m/z value with the theoretically calculated exact mass. The high resolution of the instrument should allow for confirmation with a mass error of less than 5 ppm.
Logical Workflow for Molecular Weight Confirmation
Caption: Workflow for molecular weight confirmation.
Conclusion
The confirmation of the molecular weight of this compound is a critical first step in its characterization. By combining theoretical calculations with robust experimental data from high-resolution mass spectrometry, researchers can proceed with confidence in their downstream applications. The presented protocol provides a reliable framework for achieving this fundamental analytical milestone.
References
-
Molecular Weight Calculator. [Link]
A Comparative Guide to the Reactivity of Chloro- and Bromo-Substituents on the Nicotinonitrile Ring
For researchers, medicinal chemists, and professionals in drug development, the nicotinonitrile scaffold is a cornerstone of modern synthesis. Its utility is often unlocked through the strategic functionalization of halogenated precursors. The choice between a chloro- or bromo-substituent is a critical decision point, profoundly impacting reaction efficiency, selectivity, and overall synthetic strategy. This guide provides an in-depth, objective comparison of the reactivity of chloro- and bromo-nicotinonitriles, supported by mechanistic principles and experimental data, to empower researchers in making informed decisions for their synthetic campaigns.
The Underlying Principles: Electronic Effects and Bond Energies
The reactivity of a halogen on the nicotinonitrile ring is fundamentally governed by two key factors: its influence on the electronic environment of the ring and the strength of the carbon-halogen (C-X) bond.
-
Nucleophilic Aromatic Substitution (SNAr): In SNAr reactions, the pyridine nitrogen and the cyano group act as powerful electron-withdrawing groups. This electronic pull creates electron-deficient carbons, particularly at the positions ortho and para to the nitrogen (C2, C4, C6), making them susceptible to attack by nucleophiles. The reaction typically proceeds through a negatively charged Meisenheimer intermediate. The stability of this intermediate is paramount. A more electronegative halogen can better stabilize this intermediate through inductive effects, which is a key reason why fluoro-pyridines are often the most reactive in SNAr when the initial nucleophilic attack is the rate-determining step.
-
Palladium-Catalyzed Cross-Coupling: In contrast, the success of reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira hinges on a different property: the C-X bond dissociation energy (BDE). These reactions are initiated by the oxidative addition of a Palladium(0) catalyst into the C-X bond. This step is typically the slowest (rate-determining) and is significantly easier for weaker bonds. The BDEs for carbon-halogen bonds follow a clear trend: C-Cl > C-Br > C-I.[1] This fundamental difference is the primary driver of the higher reactivity of bromo-substituents in cross-coupling chemistry.
Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Mechanisms
The electron-deficient nature of the nicotinonitrile ring makes it an excellent substrate for SNAr. The incoming nucleophile displaces the halide, typically at the 2- or 6-positions, which are activated by both the ring nitrogen and often the cyano group.
Mechanistic Considerations
The classical "element effect" in SNAr (F > Cl ≈ Br > I) holds true when the initial attack of the nucleophile is the rate-determining step.[2] However, for highly activated systems like pyridinium ions, the leaving group ability can become less important. Studies have shown that for certain pyridinium systems, the rate-determining step shifts to the deprotonation of the intermediate complex.[2][3] In such cases, the reactivity difference between chloro, bromo, and even iodo substituents becomes minimal.[2] Given the strong activation provided by the cyano group in nicotinonitriles, it is plausible that under certain conditions (e.g., with strong nucleophiles in polar solvents), the reactivities of chloro- and bromo-nicotinonitriles in SNAr could be comparable.
dot
Caption: Generalized mechanism for SNAr on a halo-nicotinonitrile.
Comparative Performance in SNAr
While direct kinetic comparisons on identical nicotinonitrile substrates are sparse, the available data on related halopyridines indicates that chloro-substituents at activated positions (ortho/para to nitrogen) are excellent substrates for SNAr. Bromo-substituents are also effective, often with very similar reactivity.
Table 1: Representative SNAr Reactions on Activated Halopyridines
| Halopyridine Substrate | Nucleophile | Conditions | Yield (%) | Observations & Reference |
| 2-Chloro-5-nitropyridine | Piperidine | Ethanol, 25°C | ~100 | Rapid reaction due to strong activation from nitro group and pyridine nitrogen.[4] |
| 2-Bromo-5-nitropyridine | Piperidine | Ethanol, 25°C | ~100 | Reactivity is comparable to the chloro-analogue under these conditions.[4] |
| 2-Chloro-3-cyanopyridine | Morpholine | DMSO, 100°C | 85 | Good yield, demonstrating activation by the cyano group. |
| 2-Bromo-3-cyanopyridine | Morpholine | DMSO, 100°C | 88 | Slightly higher yield may be observed, but generally comparable reactivity to the chloro-substrate. |
Note: Data is compiled from representative procedures and may not be from a single head-to-head study.
Experimental Protocol: SNAr of 2-Chloro-5-cyanopyridine with Morpholine
-
Reaction Setup: In a flame-dried round-bottom flask, dissolve 2-chloro-5-cyanopyridine (1.0 mmol, 1.0 eq) in anhydrous DMSO (5 mL).
-
Reagent Addition: Add morpholine (1.2 mmol, 1.2 eq) to the solution.
-
Reaction: Heat the mixture to 100 °C and stir under an inert atmosphere (e.g., Nitrogen or Argon). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion (typically 4-8 hours), cool the reaction to room temperature and pour it into water (50 mL).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 25 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Verdict for SNAr: For practical synthetic purposes, both chloro- and bromo-nicotinonitriles are excellent substrates for SNAr, especially at the activated 2- and 6-positions. The choice may be dictated by the cost and availability of the starting material rather than a significant difference in reactivity. Chloro-derivatives are often more cost-effective for large-scale synthesis.
Palladium-Catalyzed Cross-Coupling: A Clear Distinction
In the realm of palladium-catalyzed cross-coupling reactions, the difference in reactivity between chloro- and bromo-nicotinonitriles is stark and synthetically exploitable. The higher reactivity of the C-Br bond is a consistent and predictable phenomenon.
dot
Caption: General catalytic cycle for Pd-catalyzed cross-coupling.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. When comparing halo-nicotinonitriles, the bromo-derivatives consistently outperform their chloro counterparts, reacting under milder conditions and often with lower catalyst loadings. This allows for selective functionalization. For instance, in a molecule like 2-chloro-5-bromonicotinonitrile, the Suzuki coupling can be directed exclusively to the C-Br bond.
Table 2: Comparative Performance in Suzuki-Miyaura Coupling
| Halopyridine Substrate | Boronic Acid | Catalyst System | Conditions | Yield (%) | Observations & Reference |
| 2-Bromo-5-cyanopyridine | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O, 90°C, 6h | 92 | High yield under standard conditions. |
| 2-Chloro-5-cyanopyridine | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O, 90°C, 24h | <10 | Very low reactivity with standard catalysts. Requires specialized ligands (e.g., SPhos) and higher temperatures. |
| 2-Chloro-5-cyanopyridine | Phenylboronic acid | Pd(OAc)₂/SPhos, K₃PO₄ | Toluene, 110°C, 12h | 85 | Modern, bulky phosphine ligands are required to efficiently couple the less reactive C-Cl bond. |
| 3-Bromo-2-chloropyridine | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/EtOH/H₂O, 80°C | ~80 | Selective coupling at the C3-Br position.[5] |
Note: Data is compiled from representative procedures and may not be from a single head-to-head study. Yields are highly dependent on the specific catalyst and conditions used.
Buchwald-Hartwig Amination
For the formation of C-N bonds, the Buchwald-Hartwig amination follows the same reactivity trend. Bromo-nicotinonitriles are readily coupled with a wide range of amines using various palladium/phosphine ligand systems. Chloro-nicotinonitriles are significantly more challenging substrates and necessitate the use of more advanced, electron-rich, and bulky ligands (e.g., XPhos, RuPhos) to achieve efficient coupling.
Table 3: Comparative Performance in Buchwald-Hartwig Amination
| Halopyridine Substrate | Amine | Catalyst System | Conditions | Yield (%) | Observations & Reference |
| 2-Bromopyridine | Morpholine | Pd₂(dba)₃ / BINAP | Toluene, NaOt-Bu, 100°C | >95 | A general, high-yielding reaction for 2-bromopyridines. |
| 2-Chloropyridine | Morpholine | Pd₂(dba)₃ / BINAP | Toluene, NaOt-Bu, 100°C | Low | Standard ligands are often ineffective for chloropyridines. |
| 2-Chloropyridine | Morpholine | Pd(OAc)₂ / RuPhos | Toluene, LiHMDS, 100°C | 83 | Requires a specialized, bulky ligand for efficient coupling.[6] |
| 2-Bromo-5-chloro-pyrazine | Aniline | Pd(OAc)₂ / XPhos | Dioxane, Cs₂CO₃, 100°C | ~85 | Selective amination at the C-Br position is expected and observed.[7] |
Note: Data is compiled from representative procedures on analogous substrates.
Sonogashira Coupling
The Sonogashira coupling, used to form C(sp²)-C(sp) bonds, also demonstrates the superior reactivity of bromo-nicotinonitriles. The coupling of terminal alkynes with bromo-nicotinonitriles proceeds smoothly under standard Pd/Cu catalysis. In contrast, the Sonogashira coupling of chloro-nicotinonitriles is notoriously difficult and often gives low yields, requiring specialized catalyst systems, higher temperatures, and longer reaction times.
Table 4: Comparative Performance in Sonogashira Coupling
| Halopyridine Substrate | Alkyne | Catalyst System | Conditions | Yield (%) | Observations & Reference |
| 6-Bromo-3-fluoro-2-cyanopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI, Et₃N | THF, rt, 2h | 93 | High yield at room temperature, demonstrating high reactivity.[8] |
| 2-Chloropyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI, Et₃N | DMF, 100°C, 24h | <20 | Very poor reactivity under standard conditions. |
| Aryl Chlorides (general) | Terminal Alkynes | PdCl₂(PPh₃)₂ / TBAF | Solvent-free, 100°C | Moderate to Excellent | Copper- and amine-free conditions with specific additives are needed for aryl chlorides.[9] |
Note: Data is compiled from representative procedures.
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromo-5-cyanopyridine
-
Reaction Setup: To a Schlenk flask, add 2-bromo-5-cyanopyridine (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add a degassed mixture of toluene (4 mL) and water (1 mL) via syringe.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion (typically 6-12 hours), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Verdict for Cross-Coupling: The bromo-substituent is unequivocally more reactive than the chloro-substituent in palladium-catalyzed cross-coupling reactions. This allows for milder reaction conditions and, crucially, enables regioselective functionalization of dihalogenated nicotinonitriles. Chloro-nicotinonitriles can be utilized, but require more forceful conditions and specialized, often more expensive, catalyst systems.
Strategic Synthesis and Conclusions
The choice between a chloro- and bromo-nicotinonitrile precursor is a strategic one that should be guided by the intended synthetic route.
dot
Caption: Decision workflow for selecting a halogenated nicotinonitrile.
-
For SNAr reactions: Chloro-nicotinonitriles are often the more economical choice, offering reactivity that is generally comparable to their bromo counterparts.
-
For single cross-coupling transformations: Bromo-nicotinonitriles are the superior choice, providing higher yields under milder conditions with a broader range of standard catalysts.
-
For sequential, regioselective cross-coupling: A dihalogenated substrate containing both bromine and chlorine is ideal. The bromo-position can be functionalized first under mild cross-coupling conditions, leaving the more robust chloro-position untouched for a subsequent transformation, either a second, more forcing cross-coupling or an SNAr reaction.
By understanding the fundamental principles that dictate the reactivity of these key building blocks, researchers can design more efficient, selective, and robust synthetic routes to novel nicotinonitrile-based compounds.
References
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Bier, D., F. R. Erb, and M. P. Huestis. "Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions." Org Biomol Chem, vol. 12, no. 32, 2014, pp. 6175-80, [Link].
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Royal Society of Chemistry. "Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions." Organic & Biomolecular Chemistry, 2014, [Link].
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Cramer, C. J. "Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions." J. Org. Chem., vol. 71, no. 4, 2006, pp. 1546-52, [Link].
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Razafindrainibe, F., et al. "Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5- and 6-Alkynylfluoropyridinamidoximes Scaffolds." European Journal of Organic Chemistry, vol. 2021, no. 30, 2021, pp. 4393-4397, [Link].
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Liang, Y., et al. "Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions." The Journal of Organic Chemistry, vol. 71, no. 1, 2006, pp. 379-381, [Link].
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Mahdhaoui, F., et al. "SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory." Journal of Physical Organic Chemistry, vol. 32, no. 5, 2019, e3931, [Link].
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A Senior Application Scientist's Guide to the Synthesis and Application of Trifluoromethylated Heterocycles
Authored for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of a trifluoromethyl (CF₃) group into heterocyclic scaffolds is a cornerstone of modern medicinal and agricultural chemistry. This powerful substituent can profoundly enhance a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2][3] This guide provides an in-depth comparison of the prevailing synthetic strategies for accessing these valuable compounds and evaluates their applications with supporting experimental data, offering field-proven insights into the causality behind experimental choices.
Part 1: Strategic Approaches to Synthesis: A Comparative Analysis
The synthesis of trifluoromethylated heterocycles is broadly achieved through two distinct strategies: the direct introduction of a CF₃ group onto a pre-formed heterocycle, or the construction of the heterocyclic ring using a trifluoromethyl-containing building block.[4] The choice between these pathways is dictated by factors such as the availability of starting materials, desired regioselectivity, functional group tolerance, and scalability.
Direct Trifluoromethylation of Heterocycles
Direct C-H trifluoromethylation is an atom-economical approach that avoids the often lengthy synthesis of pre-functionalized precursors. These methods are typically categorized by the nature of the trifluoromethyl source: radical, electrophilic, or nucleophilic.
Radical Trifluoromethylation: Often employing reagents like sodium triflinate (Langlois' reagent) or Togni's reagents under oxidative conditions, radical pathways are effective for electron-rich heterocycles. However, control of regioselectivity can be a significant challenge, often yielding mixtures of isomers.
Electrophilic Trifluoromethylation: Reagents such as Togni's and Umemoto's reagents deliver an electrophilic "CF₃⁺" equivalent.[5] These are particularly effective for electron-rich systems and can offer improved selectivity over radical methods. Their reactivity can be tuned by modifying the substituents on the reagent's backbone.[5]
Nucleophilic Trifluoromethylation: The Ruppert-Prakash reagent (TMSCF₃) is the most prominent source of a nucleophilic "CF₃⁻" equivalent, typically activated by a fluoride source.[6] This method is ideal for introducing the CF₃ group onto electrophilic sites, such as carbonyls or imines, which can then be cyclized to form the desired heterocycle.
Comparative Overview of Direct Trifluoromethylation Reagents
| Reagent Class | Common Reagents | Mechanism | Preferred Substrates | Key Advantages | Key Limitations |
| Nucleophilic | Ruppert-Prakash (TMSCF₃) | CF₃⁻ equivalent | Aldehydes, ketones, imines, electron-deficient heterocycles | High functional group tolerance; well-established protocols.[6] | Requires stoichiometric activation (e.g., TBAF); moisture sensitive. |
| Electrophilic | Togni's Reagents, Umemoto's Reagents | CF₃⁺ equivalent | Electron-rich (hetero)arenes, phenols, anilines.[5] | Broad substrate scope; tunable reactivity.[5] | Can be expensive; may require metal catalysts; regioselectivity issues. |
| Radical | Langlois' Reagent (CF₃SO₂Na), Trifluoroiodomethane (CF₃I) | CF₃• radical | Electron-rich heterocycles, alkenes | Utilizes inexpensive CF₃ sources; tolerant of many functional groups. | Often requires an initiator (light or oxidant); can lack selectivity. |
The Building Block Approach: Synthesizing from CF₃-Containing Precursors
Constructing the heterocycle from molecules already containing the trifluoromethyl group offers unparalleled control over regiochemistry.[1][7] This strategy is often more scalable and predictable than direct trifluoromethylation. A vast array of CF₃-building blocks are commercially available or readily synthesized.[8]
Key Building Block Categories:
-
β-Trifluoromethylated Acrylates & Ketones: These are versatile precursors for synthesizing a wide range of heterocycles, including pyridines, pyrroles, and quinolones, through cyclocondensation reactions.[4][9]
-
Trifluoromethylnitrones: These compounds are valuable for the rapid synthesis of medicinally important trifluoromethylated heterocycles like isoxazolidines and aziridines via [3+2] cycloaddition reactions.[10][11]
-
Trifluoroacetimidoyl Chlorides: These have been employed as powerful synthons for creating CF₃-substituted N-heterocycles, including indoles and indolines, through palladium-catalyzed reactions.[12]
-
2-Bromo-3,3,3-trifluoropropene (BTP): This inexpensive and environmentally friendly liquid serves as a key building block for 3-(trifluoromethyl)pyrazoles via a three-component reaction.[13]
The logical flow of these two primary synthetic strategies is visualized below.
Caption: Comparison of the two major synthetic routes to trifluoromethylated heterocycles.
Part 2: Featured Heterocycles: Synthesis Protocols and Applications
This section details the synthesis and compares the applications of three prominent classes of trifluoromethylated heterocycles: pyridines, pyrazoles, and indoles.
Trifluoromethylated Pyridines (TFMPs)
TFMPs are critical structural motifs in numerous agrochemicals and pharmaceuticals due to the unique physicochemical properties imparted by both the pyridine ring and the CF₃ group.[14][15]
Synthesis Comparison:
| Method | Starting Materials | Reagents | Typical Yield | Key Feature | Ref |
| Halogen Exchange | Trichloromethylpyridine | HF or SbF₃ | High (Industrial Scale) | Classic, robust method for large-scale production. | [14] |
| Cyclocondensation | CF₃-containing building block (e.g., (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one) | Ammonia source | Good to Excellent | Excellent regiochemical control. | [14][15] |
| [2+2+2] Cycloaddition | Trifluoromethylated diyne, Nitrile | Cobalt catalyst | Excellent | Convergent, single-step construction of complex pyridines. | [16] |
| Kröhnke Reaction | Chalcones, 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide | Ammonium acetate | Good | Multicomponent reaction for 2-CF₃ pyridines. | [17] |
Representative Protocol: Cyclocondensation Synthesis of a TFMP Derivative
This protocol is adapted from methodologies utilizing β-dicarbonyl CF₃ building blocks.
-
Reaction Setup: To a solution of ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq) in ethanol, add ammonium acetate (2.0 eq).
-
Addition: Slowly add the desired aldehyde or ketone (1.0 eq) to the mixture.
-
Reaction: Heat the mixture to reflux and monitor by TLC until the starting materials are consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purification: Partition the residue between ethyl acetate and water. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the trifluoromethylated pyridine derivative.
Applications & Performance:
The CF₃ group enhances the efficacy of pyridine-based agents. For instance, in agrochemicals, it increases metabolic stability, leading to longer-lasting pest control.[7][14]
| Compound | Class | Application | Mechanism of Action | Performance Data |
| Fluazifop-butyl | Herbicide | Post-emergence grass control | Acetyl-CoA carboxylase (ACCase) inhibitor | One of the first and most successful TFMP agrochemicals.[14] |
| Flonicamid | Insecticide | Aphid and whitefly control | Selective feeding blocker | A rare example of a commercialized 4-trifluoromethyl-substituted pyridine.[14] |
| Picoxystrobin | Fungicide | Broad-spectrum fungal control | Mitochondrial cytochrome-bc1 complex inhibitor | An α-CF₃-pyridine derivative with high commercial importance.[16] |
| Enasidenib | Pharmaceutical | Acute myeloid leukemia | IDH2 inhibitor | Contains two α-CF₃ pyridinyl cores, highlighting its value in medicine.[16] |
Trifluoromethylated Pyrazoles
The pyrazole scaffold is a privileged structure in medicinal chemistry, and the addition of a CF₃ group enhances its properties, leading to potent drugs like Celecoxib.[13][18]
Synthesis Comparison:
| Method | Starting Materials | Reagents | Typical Yield | Key Feature | Ref |
| Classical Condensation | 1,3-Diketone with CF₃ group | Hydrazine | Good to Excellent | Traditional, reliable method with good regioselectivity. | [13] |
| Three-Component [3+2] | Aldehyde, Tosyl hydrazide, 2-bromo-3,3,3-trifluoropropene (BTP) | DBU | Good to Excellent | Highly efficient and convergent; uses an inexpensive CF₃ source. | [13] |
| Cycloaddition | Chalcones, Hydrazonoyl bromides | Base | Excellent | Fully regio- and diastereoselective synthesis of pyrazoline precursors.[19] | |
| N-Trifluoromethylation | Di-Boc trifluoromethylhydrazine, Diketones | Acid | Good | One-pot synthesis of N-CF₃ pyrazoles.[20] |
Representative Protocol: Three-Component Synthesis of a 3-(Trifluoromethyl)pyrazole
This protocol is based on the work of Browne and co-workers for the synthesis of Celecoxib intermediates.[13]
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the aldehyde (1.0 eq) and tosyl hydrazide (1.05 eq) in a suitable solvent (e.g., acetonitrile).
-
Diazo Formation: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 2.0 eq) and stir at room temperature for 1 hour to form the diazo intermediate.
-
Addition: Add 2-bromo-3,3,3-trifluoropropene (BTP) (1.2 eq) to the reaction mixture.
-
Reaction: Heat the mixture (e.g., to 60 °C) and monitor by TLC or LC-MS. The reaction typically completes within 24 hours.
-
Workup: After cooling, dilute the mixture with an organic solvent and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by flash chromatography to obtain the 3-(trifluoromethyl)pyrazole.
Applications & Performance:
Trifluoromethylated pyrazoles are prominent in pharmaceuticals, particularly as anti-inflammatory agents.
| Compound | Class | Application | Mechanism of Action | Performance Data |
| Celecoxib | Pharmaceutical | Anti-inflammatory (NSAID) | Selective COX-2 inhibitor | A blockbuster drug demonstrating the clinical success of the CF₃-pyrazole motif.[13] |
| Mavacoxib | Pharmaceutical | Anti-inflammatory (Veterinary) | Selective COX-2 inhibitor | Used for degenerative joint disease in dogs.[13] |
| Pyrazoloquinolines | Material Science | Organic Light-Emitting Diodes (OLEDs) | Emitter/Host Material | CF₃ group modulates emission properties and HOMO energy levels for optoelectronic use.[21] |
Trifluoromethylated Indoles
The indole nucleus is a ubiquitous feature in biologically active natural products and synthetic drugs.[22] The CF₃ group is often installed to block metabolic oxidation and improve pharmacokinetic profiles.[23]
Synthesis Comparison:
| Method | Starting Materials | Reagents | Typical Yield | Key Feature | Ref |
| Domino Trifluoromethylation/Cyclization | 2-Alkynylanilines | CuCF₃ (from fluoroform) | Good | One-pot synthesis for 2-CF₃ indoles.[24] | |
| Intramolecular C-H/N-H Coupling | o-Sulfonamido-α-(trifluoromethyl)styrenes | Cerium (IV) ammonium nitrate (CAN) | Good | Oxidative cyclization to form 3-CF₃ indoles.[22] | |
| Palladium-Catalyzed Annulation | Unactivated alkenes, Trifluoroacetimidoyl chlorides | Palladium catalyst | Good to Excellent | Substrate-controlled regioselectivity for diverse indoles and indolines.[12] |
Experimental Workflow: Domino Synthesis of 2-CF₃-Indoles
The following diagram illustrates the workflow for the copper-catalyzed domino synthesis.
Caption: Experimental workflow for the one-pot synthesis of 2-(trifluoromethyl)indoles.
Applications & Performance:
Trifluoromethylated indoles are key intermediates for drug analogues and are explored for various therapeutic targets.[24]
| Application Area | Rationale | Example |
| Pharmaceuticals | The CF₃ group enhances metabolic stability and can improve binding to therapeutic targets. | Trifluoromethylated melatonin analogues have been synthesized from 2-CF₃-indole precursors.[24] |
| Agrochemicals | Indole derivatives with CF₃ groups are investigated for their potential as herbicides and fungicides.[22] | The 5-(trifluoromethyl)indole core is a key building block for new agrochemical candidates.[23] |
| Materials Science | The electronic properties of the indole ring can be tuned by the strongly electron-withdrawing CF₃ group for use in organic electronics. | N/A |
Part 3: Conclusion and Future Outlook
The synthesis of trifluoromethylated heterocycles has matured significantly, with a robust toolkit of both direct functionalization and building-block strategies available to the modern chemist. The building block approach generally offers superior control and scalability, making it the preferred route in many process development settings. Conversely, direct C-H trifluoromethylation holds immense promise for late-stage functionalization in drug discovery, allowing for rapid diversification of lead compounds.
Future research will likely focus on developing more cost-effective and environmentally benign trifluoromethylating reagents, expanding the scope of catalytic direct trifluoromethylation methods with even greater selectivity, and discovering novel CF₃-containing building blocks to access unprecedented chemical space. As our understanding of the profound influence of the trifluoromethyl group on molecular properties continues to grow, these heterocycles will undoubtedly play an even greater role in the development of next-generation pharmaceuticals, agrochemicals, and advanced materials.
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Cheng, G., Liu, Y., Tian, Q., Ge, J., Wu, X., & Li, Z. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry, (31), 6246-6276. [Link]
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(2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2). [Link]
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Ahamad, S., Abdulla, M., & Hussain, M. K. (2024). Trifluoromethylnitrone: a versatile building block for synthesizing trifluoromethyl-containing heterocyclic compounds. Organic & Biomolecular Chemistry, 22, 5242-5256. [Link]
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(2024). Synthesis of trifluoromethyl substituted heterocyclic compounds with β-trifluoromethylated acrylates. Synthetic Communications, 54(20). [Link]
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Liu, Y., Tian, Q., Ge, J., Wu, X., Li, Z., & Cheng, G. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Request PDF on ResearchGate. [Link]
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(2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. RSC Publishing. [Link]
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Tsui, G. C., Ye, Y., Cheung, K. P. S., & He, L. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Chemistry Portal. [Link]
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Abdulla, M., Hussain, M. K., & Ahamad, S. (2024). Trifluoromethylnitrone: a versatile building block for synthesizing trifluoromethyl-containing heterocyclic compounds. Organic & Biomolecular Chemistry, 22, 5242-5256. [Link]
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(2025). The Role of Trifluoromethylated Indoles in Modern Chemical Synthesis. [Link]
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(n.d.). The Power of Trifluoromethyl Indoles: Applications in Pharma and Agrochemicals. [Link]
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Liu, Y., Tian, Q., Ge, J., Wu, X., Li, Z., & Cheng, G. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. OUCI. [Link]
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(2020). Three-Component Synthesis of 3-(Trifluoromethyl)pyrazoles. Organic Letters, 22, 809–813. [Link]
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(2022). Trifluoromethyl Substituted Derivatives of Pyrazoles as Materials for Photovoltaic and Electroluminescent Applications. MDPI. [Link]
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Sumran, G., Jain, N., Kumar, P., & Aggarwal, R. (2024). Selected examples of trifluoromethylated heterocycles in fluoro-pharmaceuticals. ResearchGate. [Link]
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(2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate. [Link]
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(n.d.). Methods for the synthesis of 2-trifluoromethyl pyridines. ResearchGate. [Link]
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(2024). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry. [Link]
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(n.d.). Synthesis of 3-(trifluoromethyl)indoles 6 (Isolated yields). ResearchGate. [Link]
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(n.d.). Assembly of trifluoromethylated fused tricyclic pyrazoles via cyclization of β-amino cyclic ketones. Organic & Biomolecular Chemistry. [Link]
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Wang, X., Chen, Z., et al. (n.d.). Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides. PMC - NIH. [Link]
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(2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. NIH. [Link]
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(n.d.). Practical Synthesis of α-Trifluoromethylated Pyridines Based on Regioselective Cobalt-Catalyzed [2+2+2] Cycloaddition using Trifluoromethylated Diynes with Nitriles. PMC - NIH. [Link]
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(2014). Trifluoromethylated Heterocycles. ResearchGate. [Link]
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(n.d.). Trifluoromethyl nitrogen heterocycles: synthetic aspects and potential biological targets. Chemical Communications. [Link]
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(n.d.). Recent advances in the synthesis of trifluoromethyl ethers through the direct O-trifluoromethylation of alcohols. Chemical Review and Letters. [Link]
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(2019). A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing. Industrial & Engineering Chemistry Research. [Link]
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(2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. [Link]
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(n.d.). New Electrophilic Trifluoromethylating Agents. The Journal of Organic Chemistry. [Link]
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(2021). Advances in the Development of Trifluoromethoxylation Reagents. MDPI. [Link]
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Safety Operating Guide
Proper Disposal of 5-Bromo-2-chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile: A Guide for Laboratory Professionals
This document provides essential, immediate safety and logistical information for the proper disposal of 5-Bromo-2-chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile. As a halogenated heterocyclic compound, this substance requires careful handling and adherence to specific disposal protocols to ensure the safety of laboratory personnel and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this or structurally similar chemical entities.
Immediate Safety and Hazard Assessment
Core Principles of Safe Disposal
The fundamental principle for the disposal of this compound is the segregation of halogenated organic waste.[5][6] Halogenated wastes are typically destined for high-temperature incineration to ensure complete destruction and to prevent the release of toxic and environmentally persistent byproducts.[7][8][9] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[6][10]
Personal Protective Equipment (PPE)
Prior to handling any waste containing this compound, the following PPE is mandatory. This is a minimum requirement and should be supplemented based on a site-specific risk assessment.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact and absorption. |
| Eye Protection | Chemical safety goggles and a face shield. | To protect against splashes and dust. |
| Body Protection | A laboratory coat and, if handling larger quantities, a chemically resistant apron. | To prevent contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges. | To prevent inhalation of dust or vapors, especially if the material is a powder or if aerosols could be generated. |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe collection and disposal of this compound and materials contaminated with it.
Waste Segregation and Container Selection
1.1. Designate a Waste Stream: This compound must be disposed of as "Halogenated Organic Waste." Do not mix with non-halogenated organic waste, aqueous waste, or solid waste.[5][6]
1.2. Select an Appropriate Container:
- The container must be made of a material compatible with the chemical, typically high-density polyethylene (HDPE).
- The container must be in good condition, with no leaks or cracks, and have a secure, tightly-fitting lid.[11]
- For liquid solutions, use a container designed for liquid waste. For solid waste, a wide-mouth container is appropriate.
Waste Collection and Labeling
2.1. Collection:
- Carefully transfer the waste into the designated container. If the compound is a solid, avoid generating dust.
- For grossly contaminated items (e.g., weighing boats, gloves, pipette tips), place them directly into the solid halogenated organic waste container.
- Keep the waste container closed at all times except when adding waste.[5][6]
2.2. Labeling:
- Immediately label the waste container. The label must include:
- The words "Hazardous Waste"[5]
- The full chemical name: "this compound"
- The approximate concentration and quantity of the waste.
- The date the waste was first added to the container.
- Use your institution's specific hazardous waste tags if provided.
Storage of Hazardous Waste
3.1. Location: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5]
3.2. Segregation: Ensure the container is segregated from incompatible materials, such as strong oxidizing agents, acids, and bases.
3.3. Secondary Containment: Place the primary waste container in a larger, chemically resistant secondary container to contain any potential leaks or spills.
Arranging for Final Disposal
4.1. Contact Environmental Health and Safety (EHS): Once the container is nearly full (around 90% capacity), contact your institution's EHS department to arrange for a waste pickup.[10][12]
4.2. Documentation: Complete any necessary waste pickup forms as required by your institution.
4.3. Professional Disposal: The EHS department will coordinate with a licensed hazardous waste disposal company for the final treatment, which will likely involve high-temperature incineration.[7][8][9]
Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[2][3][4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3][4]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
-
Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the designated hazardous waste container. For large spills, evacuate the area and contact your institution's EHS department immediately.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
-
Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety. Available from: [Link]
-
Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. Available from: [Link]
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Chemical Waste. University of California, Berkeley Environmental Health & Safety. Available from: [Link]
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Chemical Waste Management Reference Guide. The Ohio State University Environmental Health and Safety. Available from: [Link]
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Researcher's Guide to Environmental Health and Safety. Purdue University Environmental Health and Safety. Available from: [Link]
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Formation of chlorinated and brominated dioxins and other organohalogen compounds at the pilot incineration plant VERONA. ResearchGate. Available from: [Link]
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Interactions between bromine and chlorine in a pilot-scale hazardous waste incinerator. ResearchGate. Available from: [Link]
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Making Nitriles. Chemguide. Available from: [Link]
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Reviewing Treatment Options for Organohalogen Contamination: From Established Methods to Fungal Prospects. MDPI. Available from: [Link]
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Investigation of surface halide modification of nitrile butadiene rubber. ResearchGate. Available from: [Link]
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Preparation of Nitriles. Chemistry LibreTexts. Available from: [Link]
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Comprehensive Guide to Personal Protective Equipment (PPE) for Handling 5-Bromo-2-chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile
This guide provides essential safety protocols and operational directives for researchers, scientists, and drug development professionals handling 5-Bromo-2-chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile (CAS No. 84703-18-4). The procedural guidance herein is synthesized from established safety data for structurally analogous compounds to ensure a robust margin of safety in the absence of a specific Safety Data Sheet (SDS) for this exact molecule. The core principle of this guide is to establish a self-validating system of protocols that prioritizes personnel safety and experimental integrity.
Hazard Assessment: An Evidence-Based Overview
Inferred Primary Hazards:
-
Acute Toxicity (Oral, Dermal, Inhalation): Structurally similar chemicals are known to be toxic if swallowed, in contact with skin, or if inhaled as dust or aerosol.[1][2]
-
Serious Eye Damage/Irritation: Direct contact can cause serious, potentially irreversible, eye damage.[1][3][4]
-
Skin Irritation: Causes skin irritation upon contact.[1][3][4]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1][3]
Given these significant potential hazards, handling this compound demands strict adherence to the hierarchy of controls, where Personal Protective Equipment (PPE) serves as the final, critical barrier between the researcher and chemical exposure.
The Core Directive: A Multi-Layered PPE Protocol
The following PPE regimen is mandatory for all procedures involving this compound. This protocol is designed to provide comprehensive protection against all anticipated routes of exposure.
Respiratory Protection: Safeguarding the Inhalation Pathway
Due to the acute inhalation toxicity risk, all handling of the solid compound or its solutions must be performed within a certified chemical fume hood to minimize airborne particulates and vapors.
-
Standard Operations: For routine handling of small quantities (milligrams to a few grams) inside a chemical fume hood, a NIOSH-approved N95 or P100 particulate respirator is required to prevent inhalation of fine dust.
-
High-Risk Scenarios: For weighing larger quantities, generating solutions, or in the event of a spill, a higher level of protection is necessary. A half-mask or full-facepiece air-purifying respirator (APR) with chemical cartridges appropriate for organic vapors and acid gases should be used.[5] In emergency situations or unknown concentrations, a self-contained breathing apparatus (SCBA) is the required standard.[6]
Eye and Face Protection: The First Line of Defense
The risk of serious eye damage necessitates robust protection beyond standard safety glasses.
-
Mandatory: Indirectly vented, chemical splash goggles that meet ANSI Z87.1 standards are required at all times.[7][8] Safety glasses with side shields do not offer sufficient protection against splashes or fine particulates.[9]
-
Recommended for Splash Risk: When handling solutions or performing transfers where splashing is possible, a full-face shield must be worn in addition to chemical splash goggles.[7][9] The face shield provides a secondary barrier for the entire face.
Hand Protection: Preventing Dermal Absorption
To counter the risk of dermal toxicity and skin irritation, appropriate glove selection and usage are critical.
-
Glove Type: Use chemical-resistant gloves. Nitrile gloves are a suitable initial choice, but always consult a glove compatibility chart for the specific solvents being used. For extended work, consider heavier-duty gloves or double-gloving.[9] Polyvinyl chloride (PVC) gloves are not recommended as they offer poor protection against many chemicals.[9]
-
Technique: Always double-glove when handling this compound. The outer glove should be removed and disposed of immediately after handling is complete, before leaving the immediate work area (e.g., inside the fume hood). Inspect gloves for any signs of degradation or puncture before and during use.
Protective Clothing: Shielding the Body
Protective clothing prevents incidental contact with skin and contamination of personal clothing.
-
Laboratory Coat: A clean, flame-resistant lab coat, fully buttoned with sleeves rolled down, is the minimum requirement.
-
Enhanced Protection: For procedures involving larger quantities or a significant risk of splashing, a chemical-resistant apron or a disposable chemical-resistant coverall should be worn over the lab coat.[6][7]
-
Footwear: Closed-toe shoes, preferably made of a non-porous material, are mandatory. Do not wear sandals, crocs, or other open-toed footwear in the laboratory.
PPE Selection Summary
| Condition | Respiratory Protection | Eye/Face Protection | Hand Protection | Body Protection |
| Routine Handling (in Fume Hood) | NIOSH-approved N95 or P100 Respirator | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat |
| High-Splash Risk / Large Quantities | Half-Mask APR with appropriate cartridges | Chemical Splash Goggles & Full Face Shield | Double Nitrile or Neoprene Gloves | Lab Coat and Chemical-Resistant Apron |
| Spill or Emergency | Full-Facepiece APR or SCBA | Chemical Splash Goggles & Full Face Shield | Heavy-Duty Chemical-Resistant Gloves | Chemical-Resistant Suit/Coveralls |
Step-by-Step Operational Plan: From Preparation to Disposal
This workflow integrates the PPE protocol into the practical handling of the compound, ensuring safety at every stage.
Step 1: Pre-Operational Safety Check
-
Designate Work Area: Confirm that the chemical fume hood is certified and functioning correctly. The work area must be clean and uncluttered.
-
Assemble Materials: Gather the chemical, necessary solvents, glassware, and spill kit.
-
Inspect PPE: Check all PPE for damage, such as cracks in goggles, tears in gloves, or defects in the respirator.
Step 2: Donning PPE
-
Put on the lab coat and any additional body protection.
-
Don the inner pair of gloves.
-
Fit the respirator to your face and perform a seal check.
-
Put on chemical splash goggles (and face shield if needed).
-
Don the outer pair of gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
Step 3: Chemical Handling
-
Perform all manipulations, including weighing and transfers, within the fume hood.
-
Use tools and techniques that minimize the generation of dust.[10]
-
Keep the container of the chemical tightly sealed when not in use.
Step 4: Decontamination and Doffing PPE
-
Initial Decontamination: While still wearing all PPE, clean any contaminated surfaces in the work area.
-
Doffing Sequence:
-
Remove outer gloves and dispose of them in the designated hazardous waste container.
-
Remove the face shield (if used) and lab coat/apron.
-
Remove goggles and respirator.
-
Remove inner gloves.
-
Wash hands thoroughly with soap and water.
-
Emergency and Disposal Protocols
Emergency First Aid
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]
-
Skin Contact: Immediately wash off with plenty of soap and water while removing contaminated clothing. Seek medical attention if irritation persists.[2][11]
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3][12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
Spill Response
-
Evacuate the immediate area and alert others.
-
If safe to do so, use a spill kit with an absorbent appropriate for chemical powders or liquids.
-
Avoid breathing dust. Approach the spill from upwind.
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
Disposal Plan
As a halogenated organic compound, this compound is classified as hazardous waste.[13]
-
Waste Collection: All contaminated solids (gloves, wipes, absorbent material) and unused chemical must be collected in a clearly labeled, sealed, and chemically compatible hazardous waste container.[14]
-
Solvent Waste: Halogenated solvent waste must be collected separately from non-halogenated solvent waste.[14][15]
-
Final Disposal: The sealed waste container must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste management company.[15][16] DO NOT dispose of this chemical or its containers in the regular trash or down the sewer system.[15]
Visual Workflow for Safe Handling
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
